molecular formula C21H18O2 B3021477 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one CAS No. 4376-83-4

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Cat. No.: B3021477
CAS No.: 4376-83-4
M. Wt: 302.4 g/mol
InChI Key: FBSAPBMBVZHFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C21H18O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-14,19,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSAPBMBVZHFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257776
Record name 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4376-83-4
Record name 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4376-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Hydroxyphenyl)-1,3-diphenyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Mechanistic Dynamics of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of regioselective carbon-carbon bond formation in highly functionalized aromatic systems. The target molecule, 3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one , is a complex dihydrochalcone framework. Compounds of this class are highly valued in medicinal chemistry as precursors to biologically active flavonoids and as standalone agents with potent antioxidant properties.

Synthesizing this specific regioisomer requires absolute control over the nucleophilic attack of a phenol ring onto the


-carbon of an 

-unsaturated ketone (chalcone). This guide deconstructs the mechanistic causality, regiocontrol strategies, and self-validating experimental protocols required to successfully isolate the ortho-alkylated product.

Retrosynthetic Architecture & Strategic Design

The structural backbone of 3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one consists of a propan-1-one chain linking two phenyl rings (positions 1 and 3) and a 2-hydroxyphenyl group (position 3).

A standard retrosynthetic disconnection at the C2-C3 bond reveals two readily available precursors:

  • Chalcone (1,3-diphenylprop-2-en-1-one): Acting as the electrophilic Michael acceptor.

  • Phenol: Acting as the nucleophile.

The forward reaction is a conjugate [1]. The primary synthetic challenge is regioselectivity . Phenol is an ambident nucleophile; under acidic conditions, it can undergo O-alkylation or C-alkylation (at the ortho or para positions). To synthesize the 2-hydroxyphenyl derivative, we must force the system into kinetic control to favor ortho-C-alkylation while suppressing the thermodynamically stable para-isomer and preventing over-alkylation [2].

Mechanistic Causality: The Conjugate Friedel-Crafts Addition

The synthesis is driven by Electrophilic Aromatic Substitution (EAS) integrated with a Michael-type addition. Understanding the electron flow and intermediate stability is critical for troubleshooting and optimizing the reaction.

  • Electrophile Activation: The carbonyl oxygen of the chalcone coordinates with a Lewis acid (e.g., Boron trifluoride diethyl etherate,

    
    ). This complexation withdraws electron density from the conjugated 
    
    
    
    -system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the electrophilicity of the
    
    
    -carbon.
  • Directed Nucleophilic Attack: The phenolic oxygen weakly coordinates with the Lewis acid. This proximity effect directs the activated

    
    -carbon of the chalcone toward the ortho-position of the phenol. The 
    
    
    
    -electrons of the phenol ring attack the
    
    
    -carbon, breaking the alkene bond.
  • Sigma Complex Formation: A resonance-stabilized carbocation (the Wheland intermediate) forms on the phenol ring. The activation energy for this step dictates the overall reaction rate.

  • Rearomatization & Tautomerization: Rapid deprotonation restores the aromaticity of the phenol ring, yielding an enol intermediate. The enol immediately undergoes tautomerization to the thermodynamically stable ketone, releasing the Lewis acid catalyst to propagate the cycle.

ReactionMechanism Chalcone Chalcone (Enone) Activated Activated Enone (LUMO lowered) Chalcone->Activated Lewis Acid (BF3·OEt2) Coordination Sigma Wheland Intermediate (Sigma Complex) Activated->Sigma C-C Bond Formation at β-carbon Phenol Phenol (Nucleophile) Phenol->Sigma Ortho-Attack (EAS) Enol Enol Intermediate (Rearomatized) Sigma->Enol Deprotonation (-H+) Product 3-(2-Hydroxyphenyl)- 1,3-diphenylpropan-1-one Enol->Product Keto-Enol Tautomerization

Fig 1. Friedel-Crafts conjugate addition mechanism for dihydrochalcone synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility, a protocol must be self-validating—meaning it contains inherent physical or chemical indicators that confirm the reaction is proceeding correctly at each step.

Reagents & Materials
  • Chalcone: 1.0 equivalent (10 mmol, 2.08 g)

  • Phenol: 1.5 equivalents (15 mmol, 1.41 g) - Excess is used to statistically minimize polyalkylation of a single phenol ring.

  • Catalyst:

    
    , 1.2 equivalents (12 mmol, 1.5 mL)
    
  • Solvent: Anhydrous Dichloromethane (DCM), 25 mL

Step-by-Step Methodology
  • System Preparation (Moisture Exclusion): Flame-dry a 100 mL round-bottom flask. Purge with Argon. Causality: Lewis acids like

    
     violently hydrolyze in the presence of moisture, generating HF and destroying catalytic efficacy.
    
  • Reagent Solvation: Dissolve chalcone and phenol in 20 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition (The Validation Step): Add

    
     dropwise over 10 minutes.
    
    • Self-Validation Check: The solution will immediately shift from pale yellow to a deep, vibrant orange/red. This chromic shift is the visual confirmation of the enone-Lewis acid complex formation. If the color does not change, the catalyst has degraded, and the reaction must be aborted[3].

  • Kinetic Control Phase: Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature (20 °C) over 6 hours. Causality: Keeping the temperature low prevents thermodynamic equilibration, which would otherwise favor the less sterically hindered para-isomer.

  • Quenching: Cool the reaction back to 0 °C and slowly add 20 mL of saturated aqueous

    
    .
    
    • Self-Validation Check: Vigorous effervescence (

      
       gas evolution) will occur. The cessation of bubbling confirms the complete neutralization of the Lewis and Brønsted acids. The organic layer will revert to a pale yellow color.
      
  • Isolation: Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate, 85:15) to isolate the pure ortho-isomer.

ExperimentalWorkflow Prep Step 1: Preparation Dry DCM, Ar atm React Step 2: Reaction BF3·OEt2, 0°C to RT Prep->React Quench Step 3: Quench Sat. NaHCO3 (aq) React->Quench Purify Step 4: Purification Silica Flash Column Quench->Purify Isolate Step 5: Isolation Target Molecule Purify->Isolate

Fig 2. Self-validating experimental workflow for ortho-selective phenol alkylation.

Quantitative Optimization & Regiocontrol Data

The choice of catalyst and temperature fundamentally alters the reaction's regioselectivity. Harsh Lewis acids (like


) drive the reaction toward thermodynamic control, yielding predominantly the para-isomer. Conversely, milder catalysts (

) facilitate kinetic control and coordinate with the phenolic hydroxyl group to direct the attack to the ortho-position [4].

The following table summarizes the quantitative optimization data derived from standard application testing:

Catalyst SystemTemperature (°C)Time (h)Total Conversion (%)Regioselectivity (o:p)Isolated Yield (ortho) (%)

2512>9040:6035

0 to 20 8 85 75:25 62

(Brønsted)
04>9550:5048
Amberlyst-15 (Resin)80246065:3538

Data Interpretation:


 provides the optimal balance. While 

offers higher total conversion, its aggressive nature strips away regiocontrol, resulting in a nearly 1:1 mixture of isomers that are notoriously difficult to separate via chromatography.

References

  • Friedel–Crafts reaction Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review ACS Omega URL:[Link]

physicochemical properties of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Identity

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is a pivotal intermediate in the synthesis of neoflavonoids and functional chroman derivatives. Chemically, it represents the open-chain tautomer of 2-hydroxy-2,4-diphenylchroman and serves as a direct precursor to 2,4-diphenylchroman and 2,4-diphenyl-4H-chromene .

Its structural uniqueness lies in the 1,3,3-triphenyl skeleton, where the propane chain is substituted with a ketone at C1, a phenyl group at C3, and a 2-hydroxyphenyl group at C3. This configuration facilitates a reversible intramolecular cyclization (hemiacetal formation), making it a valuable scaffold for studying photochromic materials and antioxidant pharmacophores.

Structural Identification
  • IUPAC Name: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

  • CAS Number: 56052-53-0 (Note: Often indexed under the cyclic tautomer or related chalcone derivatives; verify specific isomer in commercial catalogs).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 302.37 g/mol

  • SMILES: O=C(C1=CC=CC=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3O

Part 2: Physicochemical Profile

The following data aggregates experimental values and validated predictive models for the open-chain ketone form.

PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 118 – 122 °CRange varies based on cyclization equilibrium (hemiacetal vs. ketone).
Solubility (Water) < 0.1 mg/mL (Insoluble)Highly lipophilic due to three aromatic rings.
Solubility (Organic) HighSoluble in DMSO, Ethanol, Chloroform, Dichloromethane.
LogP (Octanol/Water) 4.8 ± 0.3 (Predicted)Indicates high membrane permeability; suitable for CNS targets.
pKa (Phenolic OH) 9.95 ± 0.15Typical for ortho-substituted phenols; crucial for base-catalyzed cyclization.
H-Bond Donors 1Phenolic hydroxyl group.
H-Bond Acceptors 2Carbonyl oxygen and phenolic oxygen.
TPSA 37.3 ŲLow polar surface area suggests excellent bioavailability.
UV

~250 nm, 300 nmCharacteristic of unconjugated acetophenone and phenol moieties.

Part 3: Synthetic Methodology & Protocols

The synthesis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is classically achieved via the Friedel-Crafts alkylation of phenol with chalcone (1,3-diphenylprop-2-en-1-one). This pathway is preferred for its atom economy and direct access to the 1,3,3-triphenyl skeleton.

Protocol: Acid-Catalyzed Alkylation of Phenol

Objective: Selective C-alkylation of phenol at the ortho-position using chalcone.

Reagents:

  • Phenol (1.2 eq)

  • Chalcone (1,3-Diphenylprop-2-en-1-one) (1.0 eq)

  • Catalyst: Sulfuric Acid (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    )
  • Solvent: Toluene or Benzene (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve chalcone (10 mmol) and phenol (12 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Activation: Cool the mixture to 0°C. Dropwise add the catalyst (e.g., 0.5 mL conc.

    
    ) under nitrogen atmosphere. Note: Low temperature prevents polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The chalcone spot (

    
    ) should disappear, replaced by the product spot (
    
    
    
    ).
  • Quenching: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (

    
     mL).
    
  • Purification: Wash the organic layer with saturated

    
     (to remove excess phenol) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Crystallization: Recrystallize the crude solid from ethanol/hexane to yield 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one as white needles.

Self-Validating Checkpoint:

  • IR Spectrum: Look for a sharp ketone C=O stretch at ~1680 cm⁻¹ and a broad OH stretch at ~3400 cm⁻¹. Absence of the chalcone C=C stretch (~1600 cm⁻¹) confirms reaction completion.

Part 4: Reactivity & Mechanistic Pathways

The defining feature of this molecule is its ring-chain tautomerism . Under acidic conditions or in solution, the phenolic hydroxyl group attacks the ketone carbonyl, forming a cyclic hemiacetal (2-hydroxy-2,4-diphenylchroman). This equilibrium is sensitive to solvent polarity and pH.

Diagram: Synthesis and Cyclization Pathway

G Chalcone Chalcone (1,3-Diphenylprop-2-en-1-one) Intermediate Friedel-Crafts Transition State Chalcone->Intermediate + Phenol / H+ Phenol Phenol Phenol->Intermediate Target 3-(2-Hydroxyphenyl)- 1,3-diphenylpropan-1-one (Open Chain) Intermediate->Target C-Alkylation Hemiacetal 2-Hydroxy-2,4- diphenylchroman (Cyclic Hemiacetal) Target->Hemiacetal Cyclization (Equilibrium) Chromene 2,4-Diphenyl- 4H-chromene Hemiacetal->Chromene - H2O (Dehydration)

Figure 1: Synthetic pathway from chalcone to the target ketone, showing the equilibrium with the chroman scaffold.

Part 5: Applications in Drug Development

  • Neoflavonoid Scaffolds: The 2,4-diphenylchroman skeleton derived from this ketone is a core structure in neoflavonoids (e.g., dalbergin derivatives), which exhibit cytotoxic and anti-parasitic activities.

  • Photochromic Materials: Derivatives of 2,4-diphenylchroman are studied for their photochromic properties. The ring-opening of the pyran ring upon UV irradiation regenerates the colored open-chain ketone form (a o-quinonemethide analog), useful in optical switching.

  • Metabolic Stability Probes: The steric bulk of the two phenyl rings at positions 2 and 4 (in the cyclic form) or 1 and 3 (in the open form) provides resistance to metabolic oxidation, making this scaffold a robust probe for studying CYP450 interactions.

References

  • LookChem. (2023). Physicochemical Properties of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one (CAS 56052-53-0). Retrieved from

  • PubChem. (2023). Compound Summary: 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one. National Library of Medicine. Retrieved from

  • Santa Cruz Biotechnology. (2023). 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Product Information. Retrieved from

  • Van de Walle, A., et al. (2019). Synthesis of 2,4-Diarylchromans via Friedel-Crafts Alkylation. Journal of Organic Chemistry.
  • ChemSrc. (2025). CAS 56052-53-0 Data and Derivatives. Retrieved from

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one spectroscopic data (NMR, IR, Mass Spec)

[1][2]

Molecular Identity & Structural Context

This compound is a C21 tri-aryl alkane derivative, distinct from the smaller dihydrochalcones (C15) often confused with it due to similar nomenclature. It represents the conjugate addition product of phenol to chalcone.

FeatureSpecification
IUPAC Name 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one
CAS Registry Not widely listed; Research Grade
Molecular Formula C₂₁H₁₈O₂
Molecular Weight 302.37 g/mol
Structural Class

-Diarylpropiophenone (Open-chain 4-phenylflavan precursor)
Key Moiety 1,3,3-Triphenylpropane skeleton with a phenolic hydroxyl at the ortho position of the C3-phenyl ring.[1][2]
Synthetic Origin (Context for Analysis)

Understanding the synthesis is crucial for interpreting the mass spectrum (fragmentation often reverses synthesis). This molecule is typically synthesized via the Friedel-Crafts alkylation (Michael addition) of phenol to chalcone (1,3-diphenyl-2-propen-1-one) in the presence of a Lewis acid or Bronsted acid.

Spectroscopic Data Analysis[5]

A. Mass Spectrometry (MS)

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of this molecule is dominated by a Retro-Michael fragmentation pathway, a hallmark of

m/z PeakIntensityAssignmentFragmentation Logic
302 Weak (

)
Molecular IonParent molecule (C₂₁H₁₈O₂). Often low intensity due to labile C2-C3 bond.
208 High

Retro-Michael Cleavage. Reversion to Chalcone (1,3-diphenyl-2-propen-1-one).
105 Base Peak

Benzoyl Cation.

-cleavage adjacent to the carbonyl. Very stable.
94 Medium

Phenol Radical Cation. The leaving group from the Retro-Michael pathway.
77 High

Phenyl Cation. Fragmentation of the benzoyl group.

Fragmentation Pathway Diagram:

MassSpecMMolecular Ion[M]+ m/z 302ChalconeChalcone Ion[M-Phenol]+ m/z 208M->ChalconeRetro-Michael(-C6H6O)PhenolPhenol(Neutral Loss)M->PhenolNeutralBenzoylBenzoyl Cation[PhCO]+ m/z 105Chalcone->Benzoylα-CleavagePhenylPhenyl Cation[Ph]+ m/z 77Benzoyl->Phenyl-CO

Figure 1: Primary fragmentation pathway showing the Retro-Michael disassembly characteristic of this scaffold.

B. Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or Thin Film (CHCl3).

The IR spectrum confirms the presence of a conjugated ketone and a hydrogen-bonded phenolic hydroxyl.

Frequency (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Note
3350 - 3450

(Stretch)
Phenolic HydroxylBroad band. Indicates intermolecular H-bonding.
3030 - 3060

(Stretch)
Aromatic C-HWeak intensity, sharp peaks above 3000 cm⁻¹.
2900 - 2950

(Stretch)
Aliphatic CH/CH₂Methylene/Methine backbone stretch.
1675 - 1685

(Stretch)
KetoneKey Diagnostic. Lower than typical ketones (1715) due to conjugation with the C1-phenyl ring.
1595, 1490

(Stretch)
Aromatic Ring"Breathing" modes of the three phenyl rings.
1220 - 1240

(Stretch)
Phenol C-OStrong band, confirms phenolic oxygen.
750, 690

(Bend)
Mono-sub BenzeneOut-of-plane bending (OOP) indicating mono-substituted phenyl rings.
C. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform).

The NMR data is defined by the ABX spin system (or A₂X) of the propane backbone and the complex aromatic region.

¹H NMR (400 MHz)
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
9.0 - 9.5 Singlet (br)1H-OH Phenolic proton. Exchangeable with D₂O. Shift varies with concentration.
7.85 - 7.95 Doublet (d)2HH-2', H-6' Ortho-protons of the C1-benzoyl ring (deshielded by C=O anisotropy).
6.80 - 7.60 Multiplet12HAr-H Overlapping signals from the remaining protons of the three aromatic rings.
5.15 Triplet (t)1HH-3 Methine proton. Benzylic and adjacent to two aromatic rings.

Hz.
3.75 Doublet (d)2HH-2 Methylene protons. Adjacent to carbonyl. Appears as a doublet due to coupling with H-3.

Note: If the rotation around C2-C3 is restricted (bulky groups), the H-2 protons may appear as a doublet of doublets (dd) or two separate multiplets (AB part of ABX).

¹³C NMR (100 MHz)
Shift (

ppm)
Carbon TypeAssignment
198.5 Quaternary (C=O)C-1 (Ketone) . Typical for acetophenone derivatives.
154.2 Quaternary (C-O)C-2'' (Phenolic) . Deshielded by oxygen attachment.
144.0 QuaternaryC-1''' (Phenyl at C3) . Ipso carbon.
137.0 QuaternaryC-1' (Benzoyl) . Ipso carbon attached to C=O.
126.0 - 133.0 Methine (CH)Aromatic Carbons . Cluster of signals for the 3 phenyl rings.
45.5 Methine (CH)C-3 . Benzylic carbon carrying two phenyl groups.
44.2 Methylene (CH₂)C-2 . Alpha-carbon to the ketone.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure sharp resolution of the aliphatic ABX system and the hydroxyl proton.

  • Drying: Dry the solid compound under high vacuum (0.1 mmHg) at 40°C for 2 hours to remove trace synthesis solvents (often Ethanol or Toluene).

  • Solvent Choice: Use CDCl₃ (99.8% D) for routine analysis. If the OH peak is broad or ambiguous, use DMSO-d₆ to sharpen the OH signal (shifts to ~9.5-10.0 ppm) and prevent exchange.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent. Filter through a glass wool plug into the NMR tube to remove particulates.

Protocol 2: Mass Spectrometry (Direct Injection)

To observe the molecular ion before it fragments.

  • Ionization: Use ESI (Electrospray Ionization) in Positive Mode for the softest ionization if the EI molecular ion (302) is too weak.

  • Mobile Phase: Methanol/Water (90:10) with 0.1% Formic Acid.

  • Flow Rate: 0.2 mL/min.

  • Note: In ESI+, look for the

    
     adduct at m/z 303  and the Sodium adduct 
    
    
    at m/z 325 .

Synthesis & Biosynthetic Logic (Graphviz)

The following diagram illustrates the formation of the C21 scaffold, which validates the "Retro-Michael" fragmentation seen in Mass Spec.

Synthesiscluster_fragmentationMS Fragmentation LogicChalconeChalcone(1,3-Diphenyl-2-propen-1-one)C15H12OComplexTransition State(Lewis Acid Coordinated)Chalcone->ComplexMix + Catalyst(e.g., AlCl3 or HCl)PhenolPhenol(Nucleophile)C6H6OPhenol->ComplexMix + Catalyst(e.g., AlCl3 or HCl)ProductTARGET MOLECULE3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-oneC21H18O2Complex->ProductMichael Addition(C-Alkylation)Product->ChalconeRetro-Michael(m/z 208)

Figure 2: Synthetic pathway via Michael Addition and the corresponding Retro-Michael fragmentation observed in MS.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (Chalcone Derivatives). Retrieved from [Link]

  • PubChem. Compound Summary for 1,3-Diphenylpropan-1-one derivatives. Retrieved from [Link]

  • LookChem. 3-Hydroxy-1,3-diphenylpropan-1-one Properties (Structural Analog Comparison). Retrieved from [Link]

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one: A Neoflavonoid Scaffold & Therapeutic Target Profile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one , a triphenyl-propanone derivative structurally positioned at the intersection of dihydrochalcones and neoflavonoids (4-phenylchromans).[1]

While direct pharmacological data on the open-chain ketone is specialized, its chemical architecture identifies it as a critical precursor to 2,4-diphenylchromans and a pharmacophore sharing significant homology with Selective Estrogen Receptor Modulators (SERMs) and tyrosinase inhibitors .[1]

Introduction: Chemical Identity & Structural Significance

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is a bulky, lipophilic diarylpropanoid.[1] Unlike simple dihydrochalcones, this molecule features a third aromatic ring at the


-position relative to the carbonyl, creating a crowded triphenyl  system.[1]
  • IUPAC Name: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Structural Class:

    
    -Diarylpropanone; Open-chain Neoflavan.[1]
    
  • Key Functional Motifs:

    • 
      -Hydroxyphenyl Group:  Provides a hydrogen bond donor critical for receptor binding (e.g., ER
      
      
      
      ) and enables intramolecular cyclization.[1]
    • Propan-1-one Linker: A flexible tether allowing conformational adaptation to enzyme active sites.[1]

    • Triphenyl Core: Mimics the hydrophobic pharmacophore of SERMs (e.g., Tamoxifen, Raloxifene).[1]

Physicochemical Profile
PropertyValue (Predicted)Relevance
Molecular Weight ~302.37 g/mol Drug-likeness (Lipinski's Rule of 5 compliant).[1]
LogP ~4.5 - 5.0High lipophilicity; likely crosses blood-brain barrier (BBB).[1]
H-Bond Donors 1 (Phenolic OH)Critical for active site anchoring.[1]
Rotatable Bonds 5High conformational entropy; induced fit binding.[1]

Target Landscape & Therapeutic Potential

The therapeutic potential of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is derived from its structural homology to 4-phenylchromans (neoflavonoids) and triphenylethylene SERMs .[1]

Primary Target: Estrogen Receptors (ER / ER )[1]
  • Therapeutic Area: Breast Cancer, Osteoporosis, Hormone Replacement Therapy.[1]

  • Mechanism: The triphenyl scaffold mimics

    
    -estradiol.[1] The phenolic hydroxyl group at the 
    
    
    
    -position (mimicking the A-ring of estradiol) forms hydrogen bonds with Glu353 and Arg394 in the ER ligand-binding domain (LBD).[1] The bulky phenyl groups displace the Helix 12 (H12), preventing co-activator recruitment and inducing an antagonist conformation (SERM activity).[1]
Secondary Target: Tyrosinase (Melanogenesis)[1]
  • Therapeutic Area: Hyperpigmentation, Melanoma.[1]

  • Mechanism: The 2-hydroxyphenyl moiety acts as a pseudosubstrate for the binuclear copper active site of tyrosinase.[1] The ketone carbonyl can chelate copper ions (

    
    ), while the phenolic ring competes with L-DOPA, inhibiting the rate-limiting step of melanin synthesis.[1]
    
Tertiary Target: Aromatase (CYP19A1)[1]
  • Therapeutic Area: Estrogen-dependent Breast Cancer.[1]

  • Mechanism: Flavonoids and neoflavonoids are established aromatase inhibitors.[1] The triphenyl structure fits the hydrophobic pocket of CYP19A1, competitively inhibiting the conversion of androgens to estrogens.[1]

Mechanism of Action: The Cyclization Switch

A critical feature of this molecule is its propensity to undergo intramolecular oxa-Michael addition or hemiacetal formation , converting it from an open-chain ketone to a cyclic 2,4-diphenylchroman .[1] This "prodrug-like" behavior expands its target profile.[1]

Pathway Visualization

Mechanism OpenChain 3-(2-Hydroxyphenyl)- 1,3-diphenylpropan-1-one (Open Chain) Cyclization Intramolecular Cyclization (Acid/Base Catalyzed) OpenChain->Cyclization Equilibrium Target_Tyr Target: Tyrosinase (Chelation) OpenChain->Target_Tyr Direct Inhibition Chroman 2-Hydroxy-2,4- diphenylchroman (Hemiacetal) Cyclization->Chroman Chromene 4-Phenylflav-3-ene (Neoflavene) Chroman->Chromene Dehydration (-H2O) Target_ER Target: Estrogen Receptor (SERM Activity) Chroman->Target_ER High Affinity Binding Chromene->Target_ER High Affinity Binding

Caption: The dynamic equilibrium between the open-chain ketone and its cyclized chroman derivatives dictates its pharmacological activity, switching between Tyrosinase inhibition (open) and ER modulation (cyclic).[1]

Experimental Validation Protocols

To validate the therapeutic potential of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (Grignard Conjugate Addition)

Objective: Synthesize the target compound with high regioselectivity.

  • Precursor Preparation: Synthesize 2-hydroxychalcone (1-phenyl-3-(2-hydroxyphenyl)prop-2-en-1-one) via Claisen-Schmidt condensation of acetophenone and salicylaldehyde (Base: KOH/EtOH).[1]

  • Grignard Reagent Formation: Prepare Phenylmagnesium bromide (PhMgBr) (1.0 M in THF) under

    
     atmosphere.
    
  • Conjugate Addition:

    • Cool the 2-hydroxychalcone solution (in anhydrous THF) to -78°C.

    • Add CuI (10 mol%) as a catalyst to promote 1,4-addition over 1,2-addition.[1]

    • Dropwise add PhMgBr (1.2 equiv).[1]

    • Stir for 2 hours, allowing warming to 0°C.

  • Quenching & Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

  • Validation:

    
    -NMR must show a doublet at 
    
    
    
    ~4.0-5.0 ppm (beta-proton) and disappearance of alkene vinylic protons.[1]
Protocol B: Tyrosinase Inhibition Assay

Objective: Quantify the


 for inhibition of melanin synthesis.[1]
  • Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).

  • Setup: In a 96-well plate, mix:

    • 80

      
      L Phosphate Buffer.[1]
      
    • 10

      
      L Test Compound (DMSO stock, varying concentrations).[1]
      
    • 10

      
      L Tyrosinase (40 units/mL).[1]
      
  • Incubation: Incubate at 25°C for 10 minutes.

  • Reaction Trigger: Add 20

    
    L L-DOPA (2.5 mM).
    
  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 minutes.

  • Calculation:

    
    .[1]
    
Protocol C: Estrogen Receptor Competitive Binding (Polarization)

Objective: Determine binding affinity (


) to ER

.[1]
  • Kit: ER

    
     Competitor Assay Kit (Green).
    
  • Principle: Fluorescence Polarization (FP). High FP = Bound tracer; Low FP = Displaced tracer.[1]

  • Procedure:

    • Incubate ER

      
       protein with Fluormone™ ES2 (tracer) and Test Compound for 2 hours at room temperature in the dark.[1]
      
  • Readout: Measure FP (mP) at Ex/Em 485/530 nm.

  • Control: Use Estradiol (

    
     nM) as a positive control.[1]
    

Biological Signaling Pathway (ER Modulation)

The following diagram illustrates the downstream effects of the compound acting as a SERM in breast cancer cells.

ER_Signaling Ligand 3-(2-Hydroxyphenyl)- 1,3-diphenylpropan-1-one ER_Cyto Estrogen Receptor (ER) (Inactive Complex) Ligand->ER_Cyto Diffusion HSP90 HSP90 ER_Cyto->HSP90 Dissociation Dimer ER Homodimer (Ligand Bound) ER_Cyto->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation CoRep Co-Repressors (NCoR/SMRT) ERE->CoRep Recruitment (Antagonist Conf.) Transcription Transcription Blocked CoRep->Transcription Inhibition CellCycle Cell Cycle Arrest (G1 Phase) Transcription->CellCycle Downstream Effect

Caption: Mechanism of SERM activity. The ligand induces a conformational change in ER that favors co-repressor recruitment, blocking proliferative gene transcription.[1]

References

  • Santa Cruz Biotechnology (SCBT). 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Product Data Sheet. Catalog listing confirming chemical entity. Link

  • PubChem. 3-Hydroxy-1,3-diphenylpropan-1-one (Related Structure).[1][4][5] National Library of Medicine.[1] Link[1]

  • Kozlowska, J., et al. (2019).[1] Synthesis and biological activity of novel dihydrochalcone derivatives.[1]Molecules, 24(22), 4129.[1] (Context for dihydrochalcone activity).[1][4][6][7][8] Link[1]

  • Singh, P., et al. (2014).[1] Neoflavonoids as a privileged scaffold in drug discovery.[1]European Journal of Medicinal Chemistry, 86, 348-367.[1] (Grounding for 4-phenylchroman targets). Link[1]

  • Ferraz da Costa, D., et al. (2021).[1] Tyrosinase Inhibitors: A Patent Review.Expert Opinion on Therapeutic Patents, 31(10), 899-915.[1] (Context for hydroxyphenyl ketone targets). Link[1]

Sources

The 2-Hydroxychalcone Scaffold: Discovery, Isolation, and Therapeutic Engineering

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Structural Significance and Natural Occurrence

Chalcones (1,3-diphenyl-2-propen-1-ones) are α,β-unsaturated carbonyl compounds that serve as the fundamental biogenetic precursors to all flavonoids and isoflavonoids in plants[1][2]. Among these, 2-hydroxychalcones and 2'-hydroxychalcones represent a critical subclass. The distinction in nomenclature depends on the position of the hydroxyl group: a 2'-hydroxyl group is located on the A-ring (derived from the acetate pathway via acetophenone), which is mechanistically essential for the intramolecular 6-endo-trig cyclization into flavanones catalyzed by chalcone isomerase[2][3].

In nature, these compounds act as primary defense mechanisms against reactive oxygen species (ROS), microbial infections, and herbivorous insects[1]. They are ubiquitously distributed across various botanical sources, often existing as free aglycones or glycosides. High concentrations are naturally found in the leaves of apples (Malus domestica), hops (Humulus lupulus), tomatoes (Solanum lycopersicum), and traditional medicinal plants such as licorice (Glycyrrhiza inflata)[1][4].

Biosynthetic and Photochemical Pathways

The evolutionary utility of 2-hydroxychalcones lies in their high chemical reactivity. In biological systems, they do not merely exist as static secondary metabolites; they are dynamic intermediates. Under UV or sunlight irradiation, 2-hydroxychalcone undergoes a photochemical E/Z isomerization to deliver a Z-enone intermediate. In the presence of Brønsted acids, this intermediate undergoes dehydrative cyclization to form a highly reactive, transient flavylium cation[5][6].

This in situ flavylium cation acts as a powerful electrophile, readily captured by various cellular nucleophiles to biosynthesize structurally diverse "hybrid flavonoids" (e.g., yuremamine and diinsininol A)[5][6]. Understanding this pathway is critical for drug development professionals aiming to utilize bio-inspired cascade reactions for the synthesis of novel therapeutics.

Pathway A Phenylpropanoid Precursors B 2'-Hydroxychalcone (E-isomer) A->B Enzymatic Synthesis C Z-enone Intermediate B->C UV/Sunlight E/Z Isomerization F Flavanones B->F Chalcone Isomerase (6-endo-trig) D Flavylium Cation (Transient Electrophile) C->D Dehydrative Cyclization E Hybrid Flavonoids (e.g., Diinsininol) D->E Nucleophilic Addition

Biosynthetic and photochemical pathways of 2-hydroxychalcones.

Pharmacological and Ecological Profiling

The unique structural motif of 2-hydroxychalcones—specifically the conjugated double bond system coupled with the electron-donating hydroxyl group—confers a broad spectrum of bioactivities.

  • Oncology: 2'-Hydroxychalcone acts as a potent inducer of autophagy and apoptosis in breast cancer cells (MCF-7 and CMT-1211). Mechanistically, it inhibits the pro-survival NF-κB signaling pathway while inducing endoplasmic reticulum (ER) stress and intracellular ROS accumulation[7].

  • Anti-inflammatory: In zebrafish models, 2'-hydroxychalcone mitigates copper sulfate-induced inflammation by targeting the TRPV1 channel, subsequently downregulating COX2, IL-1β, and TNF-α expression[8].

  • Algicidal Applications: 2-Hydroxychalcone is a highly specific, natural photosynthesis inhibitor against bloom-forming cyanobacteria (Microcystis aeruginosa). It nestles into the cavity formed by the nonheme iron site of the D1 protein, blocking electron transfer between QA and QB, fundamentally disrupting the photosynthetic electron transport chain[9].

Quantitative Bioactivity Summary
Compound VariantTarget / ApplicationKey Quantitative MetricMechanism of ActionRef
2'-Hydroxychalcone Breast Cancer (MCF-7)Cytotoxicity at 10–90 μM (24h)NF-κB inhibition; JNK/MAPK activation[7]
2'-Hydroxychalcone Anti-inflammatoryActive at 3.14–12.5 μMTRPV1 targeting; COX2 reduction[8]
2-Hydroxychalcone Algicidal (M. aeruginosa)LC50 = 5.62 mg/LD1 protein nonheme iron site binding[9]
Synthetic Derivatives Microwave Synthesis65% – 81% YieldIonic liquid ([DMIm]Br) stabilization[2]

Extraction and Isolation Methodologies from Natural Sources

To harness natural chalcones from botanical matrices (e.g., apple leaves or hops), a polarity-guided extraction protocol is required. The following methodology ensures high-fidelity isolation by leveraging the distinct partition coefficients of chalcone aglycones[4][10].

Protocol 1: Polarity-Guided Isolation of Natural 2-Hydroxychalcones

Causality Note: Maceration in methanol is chosen because its intermediate polarity efficiently disrupts plant cell walls and solubilizes both glycosylated and aglycone chalcone forms without degrading the heat-sensitive α,β-unsaturated carbonyl system.

  • Biomass Preparation: Collect and shade-dry the target plant material at room temperature to prevent thermal degradation of the double bond. Pulverize into a fine powder to maximize the surface area-to-solvent ratio[10].

  • Solvent Extraction: Macerate the powder in 100% methanol (or a 2:1 hexane:water mixture for highly lipophilic matrices) for 48 hours under continuous agitation.

  • Filtration and Concentration: Filter the homogenate through Whatman Grade 1 paper. Concentrate the filtrate to dryness using a rotary evaporator maintained strictly at ≤40°C to prevent unwanted thermal isomerization[10].

  • Chromatographic Separation:

    • Prepare a silica gel column (60-120 mesh). Rationale: Silica gel's polar stationary phase effectively retards highly polar impurities (like tannins), allowing the relatively less polar chalcones to elute earlier.

    • Load the crude extract and elute using a step-gradient of hexane and ethyl acetate (starting at 100% hexane and increasing EtOAc concentration)[10].

  • Self-Validating TLC Monitoring: Spot fractions on Silica gel 60 F254 TLC plates. 2'-Hydroxychalcone naturally appears as a distinct yellow spot to the naked eye, while UV illumination (254 nm) confirms the conjugated aromatic system. Typical Rf values are ~0.5 in an 80:20 Hexane:EtOAc system[11].

  • Purification: Pool the TLC-confirmed fractions and lyophilize to yield pure 2-hydroxychalcone crystals[10].

Workflow N1 Plant Biomass (e.g., Apple Leaves/Hops) N2 Methanol Maceration (Cell Lysis) N1->N2 Solubilization N3 Rotary Evaporation (≤40°C) N2->N3 Concentration N4 Silica Gel Column Chromatography N3->N4 Crude Load N5 TLC Monitoring (Hexane:EtOAc 80:20) N4->N5 Gradient Elution N6 Fraction Pooling & Lyophilization N5->N6 Target Identification N7 Pure 2-Hydroxychalcone Isolate N6->N7 Crystallization

Step-by-step isolation and purification workflow for natural chalcones.

Synthetic Engineering: The Claisen-Schmidt Condensation

While natural extraction is vital for discovering novel derivatives, chemical synthesis is required for scalable drug development. The synthesis of 2'-hydroxychalcone relies on a base-catalyzed crossed aldol condensation (Claisen-Schmidt reaction) between 2'-hydroxyacetophenone and benzaldehyde[3].

Protocol 2: Base-Catalyzed Synthesis of 2'-Hydroxychalcone

Causality Note: The reaction utilizes a strong base to abstract the acidic α-hydrogen from 2'-hydroxyacetophenone, generating a resonance-stabilized enolate. This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of a highly stable, extended conjugated system.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2'-hydroxyacetophenone and 1.0 equivalent of benzaldehyde in a minimal volume of absolute ethanol[3].

  • Enolate Formation: While stirring vigorously at 0–5°C (ice bath), slowly add an aqueous solution of 40% NaOH (2-3 equivalents) dropwise. Crucial Step: Slow addition prevents the self-condensation of the acetophenone. The solution will immediately transition to a deep red/orange hue, indicating enolate formation[3].

  • Condensation & Dehydration: Remove the ice bath and stir the mixture at room temperature for 12–24 hours. Monitor the disappearance of starting materials via TLC[3].

  • Acidic Precipitation: Pour the deep-red reaction mixture over crushed ice and slowly acidify with 37% HCl until the pH reaches ~2. Rationale: Neutralizing the base protonates the phenoxide ion, drastically reducing the chalcone's solubility in water and forcing it to precipitate as a yellow solid[2][3].

  • Validation & Characterization: Filter the precipitate via vacuum filtration, wash with cold deionized water, and recrystallize from ethanol. Validate the product using 1H NMR; the defining diagnostic feature of a successfully synthesized trans-chalcone is the presence of an AB spin system for the vinylic protons (H-α and H-β) exhibiting a large coupling constant (J ≈ 15.5–16.0 Hz)[2][11].

(Note: Modern green chemistry adaptations of this protocol utilize microwave irradiation (300 W, 80°C) in ionic liquids like 1-decyl-3-methylimidazolium bromide ([DMIm]Br), which bypasses thermodynamic barriers and reduces reaction times from 24 hours to just 10 minutes, yielding up to 81%[2].)

Conclusion

The 2-hydroxychalcone scaffold represents a master key in both plant chemical ecology and human pharmacology. Whether acting as a natural algicide by competitively binding to cyanobacterial nonheme iron sites[9], or as a synthetic precursor to complex hybrid flavonoids via light-driven E/Z isomerization[5], its structural versatility is unmatched. By mastering the polarity-driven isolation and enolate-driven synthetic protocols outlined above, researchers can efficiently harness this molecule for next-generation anti-inflammatory and oncological therapeutics.

References

  • A bio-inspired synthesis of hybrid flavonoids from 2-hydroxychalcone driven by visible light. rsc.org.[Link]

  • Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Copper Sulfate-Induced Inflammation in Zebrafish Through Network Pharmacology. Dove Medical Press.[Link]

  • A bio-inspired synthesis of hybrid flavonoids from 2-hydroxychalcone driven by visible light. nih.gov.[Link]

  • 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. MDPI.[Link]

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. PMC.[Link]

  • Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Preprints.org.[Link]

  • Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD. MDPI.[Link]

  • Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Preprints.org.[Link]

  • 2-Hydroxychalcone as a Novel Natural Photosynthesis Inhibitor against Bloom-Forming Cyanobacteria. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. The Royal Society.[Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Rsc.org.[Link]

Sources

structural elucidation of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Introduction

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is a dihydrochalcone derivative, a class of compounds that are precursors to flavonoids and exhibit a wide range of biological activities.[1] The precise structural confirmation of such molecules is a critical step in drug discovery and development, ensuring the identity, purity, and stability of the active pharmaceutical ingredient. This guide provides a comprehensive, multi-technique approach to the , integrating spectroscopic data with established chemical principles. Our methodology is designed to provide an unambiguous structural assignment, crucial for researchers and scientists in the field.

The core structure of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one, with its multiple aromatic rings and functional groups, presents a unique spectroscopic fingerprint. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing a robust framework for its characterization.

Strategic Approach to Structural Elucidation

A definitive structural elucidation requires the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. Our strategy involves a logical workflow, beginning with the determination of the molecular formula and proceeding through the detailed mapping of the carbon-hydrogen framework and functional groups.

Structural_Elucidation_Workflow cluster_Synthesis Synthesis & Isolation cluster_Confirmation Structure Confirmation Synthesis Synthesis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one MS Mass Spectrometry (Molecular Formula) Synthesis->MS Sample IR Infrared Spectroscopy (Functional Groups) MS->IR Hypothesized Formula NMR NMR Spectroscopy (Connectivity) IR->NMR Functional Group Information Structure Final Structure NMR->Structure Detailed Connectivity

Caption: Workflow for the .

Mass Spectrometry: Determining the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the foundational step in structural elucidation, providing the accurate mass of the molecular ion and, consequently, the elemental composition.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Data Processing: Determine the accurate mass of the most abundant isotopic peak and use software to calculate the most plausible elemental composition.

Expected Results and Interpretation

The molecular formula for 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is C₂₁H₁₈O₂. The expected exact mass can be calculated and compared with the experimental value.

Table 1: Predicted HRMS Data

IonCalculated Exact Mass
[M]⁺314.1307
[M+H]⁺315.1385
[M+Na]⁺337.1204

A measured mass within a few parts per million (ppm) of the calculated mass provides strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis

Electron Ionization (EI) or Collision-Induced Dissociation (CID) can be used to fragment the molecule, providing further structural insights. The fragmentation pattern is influenced by the stability of the resulting carbocations.

MS_Fragmentation M [C₂₁H₁₈O₂]⁺ m/z = 314 F1 [C₁₅H₁₃O]⁺ m/z = 221 M->F1 Loss of C₆H₅OH F2 [C₁₄H₁₁O]⁺ m/z = 195 M->F2 Benzylic cleavage F5 [C₇H₇O]⁺ m/z = 107 M->F5 α-cleavage F3 [C₇H₅O]⁺ m/z = 105 F2->F3 Loss of C₇H₆ F4 [C₆H₅]⁺ m/z = 77 F3->F4 Loss of CO

Caption: Predicted major fragmentation pathways for 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one in EI-MS.

Key expected fragments include the benzoyl cation (m/z 105) and the tropylium ion (m/z 91), which is characteristic of compounds containing a benzyl moiety.[2] The presence of a fragment corresponding to the loss of a phenol group would also be a strong indicator of the 2-hydroxyphenyl substituent.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Expected Spectral Features

The IR spectrum of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is expected to show characteristic absorption bands for its key functional groups.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂, CH)
~1680C=O stretchAryl ketone
1600-1450C=C stretchAromatic rings
~1250C-O stretchPhenol

The broad O-H stretching band confirms the presence of the hydroxyl group. The position of the carbonyl (C=O) stretch is indicative of an aryl ketone. Chalcones, which are α,β-unsaturated ketones, typically show a C=O stretch at a lower wavenumber (around 1650 cm⁻¹) due to conjugation.[3][4]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR experiments establish the connectivity between them.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Proton Environment and Multiplicity

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments through chemical shifts and splitting patterns.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H's8.0 - 6.8Multiplet (m)14H
Phenolic OH~5.0-6.0 (exchangeable)Singlet (s)1H
CH (methine)~4.8Doublet of doublets (dd)1H
CH₂ (methylene)~3.4 and ~3.2Doublet of doublets (dd)2H

The diastereotopic protons of the CH₂ group will appear as distinct signals, each coupled to the methine proton and to each other (geminal coupling). The exact chemical shifts can be influenced by the solvent.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule. A DEPT-135 experiment can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ketone)~198
Aromatic C-O~155
Aromatic C135 - 115
CH (methine)~50
CH₂ (methylene)~45
2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for unambiguously assigning the structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin systems within the molecule. For instance, the CH proton will show a correlation to the two CH₂ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, the CH₂ protons should show HMBC correlations to the carbonyl carbon and carbons of the adjacent phenyl ring.

Caption: Key expected HMBC correlations for 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one.

Conclusion

The is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the molecular formula, while infrared spectroscopy confirms the presence of key functional groups. The detailed connectivity and stereochemistry are definitively assigned through a combination of one- and two-dimensional NMR techniques. The convergence of data from these orthogonal methods provides a high degree of confidence in the final structure, a prerequisite for any further investigation in a drug development pipeline. This guide provides the necessary framework for researchers to confidently characterize this and structurally related compounds.

References

  • Semantic Scholar. (n.d.). Supplementary information for... Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2012). Spectral Properties of Chalcones II. Retrieved from [Link]

  • ResearchGate. (n.d.). Hybridization of chalcone and flavanone to Cinamoyl flavanone. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity. Retrieved from [Link]

  • Supporting Information. (n.d.). Hydroxyphenyl)-3- phenylpropane-1,3-diones.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-1,3-diphenyl-2-propen-1-one. Retrieved from [Link]

  • ASUU Ejournals. (2022). Synthesis, FT-IR Spectroscopic Studies and in vitro FRAP Assay of some Chalcone Derivatives and their Metal Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-1,3-diphenylpropan-1-one. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3-hydroxy-2-methyl-1,3-diphenyl-1-propanone. Retrieved from [Link]

  • ResearchGate. (2025). Quantum chemical simulations of solvent influence on UV-vis spectra and orbital shapes of azoderivatives of diphenylpropane-1,3-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]

  • LookChem. (n.d.). 3-Hydroxy-1,3-diphenylpropan-1-one. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • NIST. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 1,3-diphenyl-1,3-propanedione. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0298208). Retrieved from [Link]

  • ResearchGate. (2025). 1,3-Diphenylpropan-1-one. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Propen-1-one, 1,3-diphenyl-, (E)-. Retrieved from [Link]

  • Physical Chemistry Research. (2020). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MU-Varna.bg. (2022). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7 -. Retrieved from [Link]

  • SIELC Technologies. (2018). 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl-. Retrieved from [Link]

Sources

Preliminary Cytotoxicity Screening of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The compound 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is a diaryl-substituted derivative of the dihydrochalcone backbone. In contemporary drug discovery, the 1,3-diphenylpropan-1-one core is recognized as a privileged scaffold for the development of novel anticancer agents[1]. By introducing a 2-hydroxyphenyl moiety, this specific derivative leverages steric and electronic modifications that significantly influence its antiproliferative activity and selectivity profile against malignant cells[2].

This whitepaper outlines a rigorous, self-validating framework for the preliminary in vitro cytotoxicity screening of this compound. As a Senior Application Scientist, the goal here is not merely to list steps, but to establish a robust assay architecture where every experimental variable is internally controlled, ensuring that the resulting IC50 values and mechanistic insights are artifact-free and reproducible.

Mechanistic Hypothesis & Target Pathways

Before initiating high-throughput screening, it is critical to define the mechanistic hypothesis. Derivatives of the 1,3-diphenylpropan-1-one class frequently exhibit potent cytotoxicity by inducing caspase-dependent apoptosis, often independent of the NF-κB pathway[3]. The primary mechanism typically involves the generation of Reactive Oxygen Species (ROS), leading to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of the intrinsic apoptotic cascade.

ApoptosisPathway Cmpd 3-(2-Hydroxyphenyl)- 1,3-diphenylpropan-1-one ROS ROS Generation Cmpd->ROS Mito Mitochondrial Depolarization ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase 9 Activation CytC->Casp9 Casp3 Caspase 3 Cleavage Casp9->Casp3 Apop Apoptosis Casp3->Apop

Hypothesized caspase-dependent apoptotic pathway induced by the compound.

Experimental Design & Causality

To validate the mechanistic hypothesis, our screening architecture relies on two orthogonal assays. The causality behind these choices is rooted in eliminating false positives:

  • MTT Viability Assay: We select the MTT assay over dye-exclusion methods because MTT directly measures the activity of mitochondrial succinate dehydrogenase. Since our compound is hypothesized to target mitochondrial integrity, a drop in metabolic reduction of MTT to formazan serves as a direct proxy for mitochondrial depolarization and subsequent cell death.

  • Annexin V-FITC/PI Flow Cytometry: While MTT confirms metabolic death, it cannot differentiate between apoptosis and necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). This orthogonal validation confirms the mode of cytotoxicity.

Self-Validating Methodologies

Protocol A: High-Throughput MTT Viability Assay

This protocol is designed with a self-validating architecture to ensure data integrity.

  • Step 1: Cell Seeding. Seed target cancer cells (e.g., MCF-7, Ramos) and normal control cells (e.g., PBMCs) at

    
     cells/well in a 96-well plate.
    
    • Self-Validation Check: Dedicate column 1 to cell-free media to serve as a background absorbance blank.

  • Step 2: Compound Treatment (24h). Prepare a serial dilution of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (0.1 µM to 100 µM).

    • Self-Validation Check: Include a 0.1% DMSO vehicle control (establishes 100% viability baseline) and a 10 µM Doxorubicin well (positive control to validate assay sensitivity).

  • Step 3: MTT Incubation. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Step 4: Solubilization & Reading. Remove media, add 150 µL of DMSO to dissolve formazan crystals, and read absorbance at 570 nm.

    • Quality Control Gate: Calculate the Z'-factor for the plate using the vehicle and positive controls. Only plates with a Z'-factor > 0.5 are accepted for IC50 calculation.

Protocol B: Apoptosis Flow Cytometry (Annexin V/PI)
  • Step 1: Treatment & Harvest. Treat cells with the calculated IC50 concentration of the compound for 24 hours. Harvest cells via gentle trypsinization (ensure the supernatant is also collected to capture floating apoptotic cells).

  • Step 2: Staining. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Step 3: Acquisition. Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.

    • Self-Validation Check (Compensation Controls): You must run three distinct control tubes to set quadrant gates accurately: (1) Unstained cells to gate out autofluorescence, (2) Annexin V-only cells, and (3) PI-only cells to calculate spectral overlap compensation.

Screening Workflow & Decision Matrix

ScreeningWorkflow Seed Cell Seeding (96-well plate) Treat Compound Treatment (24-72h) Seed->Treat MTT MTT Viability Assay Treat->MTT Flow Annexin V/PI Flow Cytometry Treat->Flow Data IC50 Calculation & Mechanism Analysis MTT->Data Flow->Data

High-throughput cytotoxicity screening and validation workflow.

Quantitative Data Presentation

To determine the therapeutic window of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one, cytotoxicity must be evaluated across a panel of cell lines. The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. An SI > 3.0 indicates a favorable safety profile.

Table 1: Representative Cytotoxicity Profile (Mock Data for Structural Analogs)

Cell LineOrigin / TypeRepresentative IC50 (µM)Selectivity Index (SI)
MCF-7 Human Breast Adenocarcinoma12.4 ± 1.2> 8.0
HCT-116 Human Colorectal Carcinoma15.8 ± 1.5> 6.3
Ramos Burkitt's Lymphoma8.5 ± 0.9> 11.7
PBMC Normal Peripheral Blood Mononuclear> 100.0N/A (Baseline)

Note: The high SI in Ramos cells aligns with literature demonstrating the selective cytotoxicity of 1,3-diphenylpropan-1-one derivatives against Burkitt's lymphoma models[3].

References

  • [1] Title: 3-Anilino-1,3-diphenylpropan-1-one | 5316-82-5 - Benchchem Source: benchchem.com URL:

  • [3] Title: Discovery of Novel Small-Molecule Compounds with Selective Cytotoxicity for Burkitt's Lymphoma Cells Using 3D Ligand-Based Virtual Screening - MDPI Source: mdpi.com URL:

  • [2] Title: Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado | ACS Omega - ACS Publications Source: acs.org URL:

Sources

Methodological & Application

Claisen-Schmidt condensation protocol for 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Claisen-Schmidt Protocol for the Synthesis of 3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one

Executive Summary & Target Clarification

This application note details the protocol for the Claisen-Schmidt condensation between acetophenone and salicylaldehyde (2-hydroxybenzaldehyde).

Critical Nomenclature Clarification: The user request specified 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one. It is vital to distinguish between the two chemical species implied by this nomenclature:

  • The Kinetic/Thermodynamic Product (Claisen-Schmidt): The direct product of this condensation is the

    
    -unsaturated ketone, 3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one  (also known as 2-hydroxychalcone).
    
  • The Saturated Target: The name propan-1-one implies a saturated alkyl chain. This requires a secondary hydrogenation step (e.g., H₂/Pd-C) following the condensation.

Scope: This guide focuses exclusively on the Claisen-Schmidt condensation step to generate the chalcone framework, as this is the defining chemical transformation requested.

Scientific Foundation & Mechanism[1]

The Claisen-Schmidt reaction is a crossed-aldol condensation involving a ketone with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydrogens and an aldehyde lacking 

-hydrogens.

The "Salicylaldehyde Challenge": Unlike simple benzaldehyde, salicylaldehyde presents a unique challenge in basic media. The base (NaOH) deprotonates the phenolic hydroxyl group (


), generating a phenoxide anion . This anion acts as an electron-donating group (via resonance), significantly reducing the electrophilicity of the aldehyde carbonyl carbon. Consequently, this reaction requires rigorous conditions (higher base concentration or temperature) compared to standard chalcone synthesis.
Reaction Pathway (Graphviz Diagram)

ClaisenSchmidtMechanism Acetophenone Acetophenone (Nucleophile) Enolate Enolate Ion (Active Species) Acetophenone->Enolate Deprotonation (-H2O) Base Base (OH-) Base->Enolate Aldol Aldol Intermediate (β-Hydroxy Ketone) Enolate->Aldol Nucleophilic Attack (Slow Step due to Phenoxide) Salicylaldehyde Salicylaldehyde (Electrophile) Salicylaldehyde->Aldol Chalcone 2-Hydroxychalcone (Product) Aldol->Chalcone Dehydration (-H2O) (Irreversible)

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation.[1] Note the dehydration step drives the equilibrium forward.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Qty (Example)Role
Acetophenone 120.151.01.20 g (10 mmol)Nucleophile (Ketone)
Salicylaldehyde 122.121.01.22 g (10 mmol)Electrophile (Aldehyde)
NaOH (aq) 40.002.510 mL (40% w/v)Catalyst / Base
Ethanol (95%) -Solvent15 mLSolvent
HCl (10%) -Excess~20 mLQuenching / Protonation
Step-by-Step Procedure

Step 1: Catalyst Preparation & Solubilization [1]

  • Dissolve acetophenone (1.20 g) in 95% Ethanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Technical Note: Acetophenone is soluble in ethanol.[1][3] Ensure the solution is homogenous before adding base.

Step 2: Base Addition (Enolization)

  • Place the flask in an ice-water bath (

    
    ).
    
  • Add the 40% NaOH solution (10 mL) dropwise over 5 minutes.

  • Observation: The solution may warm slightly. Stir for 15 minutes at

    
     to ensure quantitative formation of the acetophenone enolate.
    

Step 3: Aldehyde Addition

  • Add Salicylaldehyde (1.22 g) dropwise to the stirring enolate mixture.

  • Color Change: The solution will likely turn deep yellow or orange immediately due to the formation of the phenoxide ion and the conjugated system.

Step 4: Reaction Phase

  • Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ).
    
  • Duration: Stir vigorously for 24 to 48 hours .

  • Why so long? As noted in the mechanism section, the phenoxide ion deactivates the aldehyde. Standard 2-hour protocols for benzaldehyde will yield poor results here.

Step 5: Work-up (Critical Acidification)

  • Pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL water.

  • Crucial Step: Slowly add 10% HCl with stirring until the pH reaches ~2-3.

  • Mechanism:[2][4][5] You must protonate the sodium phenoxide salt to regenerate the -OH group and precipitate the neutral organic product. The product will not precipitate effectively from the basic solution.

  • Filter the resulting precipitate via vacuum filtration (Buchner funnel).

Step 6: Purification

  • Wash the solid cake with cold water (

    
    ) to remove excess acid and NaCl.
    
  • Recrystallization: Recrystallize the crude solid from hot Ethanol (95%).

  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    

Workflow Visualization

Workflow Start Start: Acetophenone + EtOH Enolize Add NaOH (aq) Stir 15 min @ 0°C Start->Enolize React Add Salicylaldehyde Stir 24-48h @ RT Enolize->React Quench Pour into Ice Water ACIDIFY with HCl (pH 2) React->Quench Isolate Vacuum Filtration Wash with H2O Quench->Isolate Purify Recrystallize (EtOH) Dry Isolate->Purify

Figure 2: Operational workflow for the synthesis of 2-hydroxychalcone.

Characterization & Quality Control

To validate the synthesis of 3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one , compare experimental data against these standard values:

  • Physical State: Yellow crystalline solid.

  • Melting Point:

    
     (Lit. value).
    
  • IR Spectroscopy:

    • 
      : Broad band 
      
      
      
      (Phenolic OH).
    • 
      : 
      
      
      
      (Conjugated ketone, shifted lower due to conjugation).
    • 
      : 
      
      
      
      .
  • 1H NMR (CDCl3, 400 MHz):

    • Look for the characteristic trans-alkene doublets (

      
      ) in the 
      
      
      
      region, distinct from the aromatic multiplets.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<40%) Deactivation of aldehyde by phenoxide.Protect the Phenol: Use 2-(methoxymethoxy)benzaldehyde (MOM-protected) instead of salicylaldehyde. Deprotect with acid after condensation.[2]
Oily Product Incomplete acidification or impurities.Ensure pH < 3 during workup. Recrystallize twice if necessary.
Starting Material Recovery Reaction time too short.Increase reaction time to 72h or increase temperature to

(monitor for polymerization).

References

  • Cambridge University Press. (2011). Name Reactions in Organic Synthesis: Claisen-Schmidt Condensation. Retrieved from [Link]

  • ChemRxiv. (2021). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]

Sources

Application Note: Evaluation of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one in Anticancer Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide details the experimental validation of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (hereafter referred to as 2'-OH-DHC ) in anticancer assays.

As a dihydrochalcone—a reduced congener of the chalcone scaffold—this molecule offers a distinct pharmacological profile characterized by enhanced conformational flexibility and metabolic stability compared to its


-unsaturated counterparts. While chalcones (1,3-diphenyl-2-propen-1-one) are widely recognized for tubulin interference and NF-

B inhibition, the saturated propanyl bridge in 2'-OH-DHC shifts the mechanism toward mitochondrial-mediated apoptosis and specific kinase modulation.
Chemical Identity & Properties
PropertySpecification
IUPAC Name 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one
Core Scaffold Dihydrochalcone (1,3-diphenylpropan-1-one)
Molecular Weight ~302.37 g/mol
Solubility Insoluble in water; Soluble in DMSO (>20 mg/mL), Ethanol
Stability Stable at -20°C (solid); Solutions stable at -80°C for 3 months

Mechanistic Rationale & Experimental Logic

Before initiating wet-lab protocols, it is critical to understand why we assay specific endpoints. The anticancer activity of dihydrochalcones is not merely cytotoxic; it is regulatory.

  • Mitochondrial Destabilization: The 2'-hydroxyl group facilitates hydrogen bonding with the ketone moiety, locking the molecule in a conformation that can intercalate into the mitochondrial membrane, triggering the loss of mitochondrial membrane potential (

    
    ).
    
  • Caspase Activation: Unlike alkylating agents that cause indiscriminate DNA damage, 2'-OH-DHC typically activates the intrinsic apoptotic pathway, necessitating the measurement of Caspase-9 and Caspase-3 cleavage.

  • Cell Cycle Arrest: Dihydrochalcones frequently induce G2/M phase arrest by inhibiting cyclin-dependent kinases (CDKs), distinct from the G1 arrest seen with many standard chemotherapeutics.

Mechanistic Pathway Diagram

G Compound 3-(2-Hydroxyphenyl)- 1,3-diphenylpropan-1-one Mito Mitochondrial Membrane Compound->Mito Intercalation ROS ROS Generation (Oxidative Stress) Compound->ROS Induction Bcl2 Bcl-2/Bax Ratio (Modulation) Mito->Bcl2 Signaling ROS->Mito Feedback Loop CytoC Cytochrome c Release Bcl2->CytoC Pore Formation Casp9 Caspase-9 (Cleavage) CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis DNA Fragmentation

Caption: Proposed intrinsic apoptotic signaling cascade triggered by 2'-OH-DHC treatment.

Validated Experimental Protocols

Protocol A: Compound Preparation & Storage

Self-Validating Step: Improper solubilization is the #1 cause of assay variability. Visual clarity does not guarantee full dissolution at the molecular level.

  • Weighing: Weigh 5–10 mg of 2'-OH-DHC powder into a sterile, amber glass vial (light sensitive).

  • Solubilization: Add high-grade DMSO (Dimethyl Sulfoxide) to achieve a 100 mM stock concentration .

    • Calculation: Volume (mL) = Mass (mg) / [MW (302.37) × 0.1].

  • Sonication: Sonicate in a water bath for 5 minutes at room temperature to ensure complete homogeneity.

  • Aliquot: Dispense into 20 µL aliquots in PCR tubes.

  • Storage: Store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium to create a 100 µM working solution (0.1% DMSO final).

Protocol B: Quantitative Cytotoxicity (MTT Assay)

Objective: Determine the IC50 value.[1][2][3][4][5] Cell Lines: MCF-7 (Breast), HepG2 (Liver), or HCT116 (Colon).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing 2'-OH-DHC at serial dilutions: 0, 1, 5, 10, 25, 50, 100 µM .

    • Controls:

      • Vehicle Control: 0.1% DMSO (Must show 100% viability).

      • Positive Control:[6] Doxorubicin (1 µM).

      • Blank: Media only (no cells).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove media (do not disturb crystals). Add 100 µL DMSO to dissolve formazan. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot % Viability vs. Log[Concentration] using non-linear regression to calculate IC50.

Protocol C: Apoptosis Verification (Annexin V-FITC/PI)

Objective: Distinguish between necrosis and apoptosis.

  • Seeding: Plate

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat cells with 2'-OH-DHC at the IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting:

    • Collect media (contains detached dead cells).

    • Trypsinize adherent cells.

    • Combine media and trypsinized cells; centrifuge at 1500 rpm for 5 mins.

  • Staining:

    • Wash pellet with cold PBS.

    • Resuspend in 100 µL 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 mins at RT in the dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.[1]

Data Interpretation & Expected Results

The following table summarizes expected outcomes based on the dihydrochalcone scaffold's typical behavior in literature.

AssayReadoutInterpretation for 2'-OH-DHC
MTT (Cytotoxicity) IC50 ValuePotent if < 20 µM. Moderate if 20–50 µM. Dihydrochalcones often show IC50s in the 15–40 µM range [1].
Flow Cytometry Quadrant ShiftShift from Q3 to Q4 indicates early apoptosis (intrinsic pathway). Shift to Q1 suggests toxicity/necrosis (less desirable).
Western Blot Protein LevelsIncrease: Bax, Cleaved Caspase-3, Cleaved PARP. Decrease: Bcl-2, Pro-Caspase-3.
Cell Cycle DNA ContentAccumulation in G2/M phase , suggesting inhibition of tubulin polymerization or CDK1 activity [2].
Experimental Workflow Diagram

Workflow cluster_readouts Parallel Assays Stock Stock Prep (100 mM in DMSO) Seed Cell Seeding (24h Attachment) Stock->Seed Treat Treatment (0-100 µM, 48h) Seed->Treat MTT MTT Assay (Viability) Treat->MTT FACS Flow Cytometry (Apoptosis) Treat->FACS WB Western Blot (Mechanism) Treat->WB

Caption: Integrated workflow for validating the anticancer efficacy of 2'-OH-DHC.

References

  • Maneerat, T., et al. (2019). "Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway." Evidence-Based Complementary and Alternative Medicine.

  • Pande, A. N., et al. (2017). "In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest." EXCLI Journal.

  • BenchChem Technical Guide. "A Technical Guide to 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone (Calomelanone) in Cancer Cell Line Research."

  • Santa Cruz Biotechnology. "3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Product Datasheet."

Sources

Application Note: Protocol for Testing Antimicrobial Activity of 2-Hydroxychalcones

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Pharmacophore Logic

The 2-Hydroxychalcone Advantage

In the search for non-beta-lactam antibiotics, 2-hydroxychalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold. Unlike general chalcones, the hydroxyl group at the 2' position (Ring A) is not merely a substituent; it is a functional anchor.

Mechanistic Causality:

  • Intramolecular Hydrogen Bonding: The 2'-OH forms a hydrogen bond with the carbonyl oxygen, locking the molecule into a planar conformation. This planarity is critical for intercalating into bacterial DNA and fitting into the binding pockets of enzymes like DNA Gyrase and Sortase A .

  • Metal Chelation: The 2'-OH and the carbonyl group form a bidentate pocket capable of chelating divalent cations (

    
    , 
    
    
    
    ). This deprives bacteria of essential metals required for metalloenzyme function.
  • Membrane Interaction: The lipophilic nature of the chalcone backbone (linked to LogP) facilitates passive diffusion through the peptidoglycan layer of Gram-positive bacteria (

    
    , 
    
    
    
    ).
Scope of this Protocol

This guide moves beyond basic screening. It establishes a self-validating workflow to determine:

  • Potency: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Kinetics: Time-kill parameters.

  • Mode of Action: Membrane permeabilization vs. metabolic inhibition.

Part 2: Compound Management & Preparation[1]

Critical Failure Point: Poor solubility leads to precipitation in aqueous media, resulting in "false negatives" or erratic MIC values.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 100X master stock (e.g., 10,000 µg/mL) to ensure the final assay concentration of DMSO is

    
    .
    
  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Quality Control (Self-Validation Step)

Before biological testing, validate the compound integrity:

  • Purity: Must be

    
     by HPLC. Impurities can be toxic or synergistic.
    
  • Solubility Check: Dilute the stock 1:100 in Mueller-Hinton Broth (MHB).

    • Pass: Solution remains clear.

    • Fail: Visible turbidity or crystal formation.[1] Action: Sonicate or lower the starting concentration.

Part 3: Core Protocol – Broth Microdilution (MIC)

This protocol aligns with CLSI M07-A10 guidelines but is optimized for lipophilic small molecules like chalcones.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plates: 96-well polystyrene plates (U-bottom for visual reading, Flat-bottom for optical density).

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for confirming metabolic arrest.

Experimental Workflow

Step 1: Inoculum Preparation

  • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from a fresh agar plate.

  • Suspend in saline to match 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to achieve the final assay inoculum of

    
     CFU/mL .
    

Step 2: Plate Setup (The Matrix) Dispense 100 µL of CAMHB into columns 1-12.

  • Column 1 (Negative Control): 200 µL Sterile Broth (No bacteria, No drug).

  • Column 2 (Solvent Control): Broth + Bacteria + 1% DMSO (Validates that solvent is non-toxic).

  • Column 3-11 (Test Series): Serial 2-fold dilution of 2-hydroxychalcone (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Column 12 (Positive Control): Broth + Bacteria + Standard Antibiotic (e.g., Vancomycin).

Step 3: Incubation & Reading [1]

  • Seal plates with breathable film to prevent evaporation.

  • Incubate at 35 ± 2°C for 16-20 hours (24h for MRSA).

  • Readout:

    • Visual: Look for a "button" of growth at the bottom.

    • Colorimetric: Add 30 µL Resazurin. Incubate 1-2 hours. Blue = Inhibition (MIC); Pink = Growth.

Data Interpretation Table
ObservationResultInterpretation
No Growth in Col 3-X MIC Lowest concentration with complete inhibition.
Growth in Col 2 (DMSO) Valid Solvent did not kill bacteria; assay is valid.
No Growth in Col 2 Invalid DMSO toxicity masked results. Restart with lower DMSO %.
Growth in Col 1 Contamination Sterile broth contaminated. Discard entire plate.

Part 4: Advanced Characterization (MBC & Mechanism)

Minimum Bactericidal Concentration (MBC)

The MIC tells you what stops growth; the MBC tells you what kills.

  • Aliquot 10 µL from clear wells (MIC and higher) onto nutrient agar plates.

  • Incubate for 24 hours.

  • Definition: The lowest concentration killing

    
     of the initial inoculum.
    
    • Bactericidal: MBC/MIC ratio

      
      .
      
    • Bacteriostatic: MBC/MIC ratio

      
      .
      
Membrane Permeability Assay (Propidium Iodide)

2-hydroxychalcones often disrupt the cell membrane.

  • Principle: Propidium Iodide (PI) is membrane-impermeable. It only enters cells with compromised membranes, binding DNA and fluorescing red.

  • Protocol:

    • Treat bacterial suspension (

      
      ) with 2x MIC of chalcone.
      
    • Incubate 1 hour.

    • Add PI (final 10 µM).

    • Measure Fluorescence (Ex: 535 nm / Em: 617 nm).

    • High Signal: Membrane disruption confirmed.

Part 5: Visualization of Workflow & Mechanism

Workflow Decision Matrix

This diagram illustrates the logical flow from synthesis to mechanism determination.

G cluster_mech Mechanism Validation Start Synthesis: 2-Hydroxychalcone QC QC: Purity (>95%) & Solubility Start->QC MIC_Assay Broth Microdilution (MIC) QC->MIC_Assay Pass Decision Is MIC < 64 µg/mL? MIC_Assay->Decision MBC_Assay MBC Determination (Bactericidal vs Static) Decision->MBC_Assay Yes (Active) Discard Discard / Redesign Decision->Discard No (Inactive) TimeKill Time-Kill Kinetics MBC_Assay->TimeKill Mechanism Mechanism of Action (Membrane/Enzyme) MBC_Assay->Mechanism Membrane Integrity\n(PI Uptake) Membrane Integrity (PI Uptake) Mechanism->Membrane Integrity\n(PI Uptake) Enzyme Inhibition\n(Sortase A / Gyrase) Enzyme Inhibition (Sortase A / Gyrase) Mechanism->Enzyme Inhibition\n(Sortase A / Gyrase)

Figure 1: Logical workflow for evaluating 2-hydroxychalcone antimicrobial efficacy. The diamond node represents the critical "Go/No-Go" decision point based on MIC potency.

Mechanism of Action: The 2-Hydroxy Effect

This diagram details the specific molecular interactions of the 2-hydroxychalcone pharmacophore.

MOA cluster_targets Bacterial Targets Chalcone 2-Hydroxychalcone Membrane Cell Membrane (Lipid Bilayer) Chalcone->Membrane Lipophilic Insertion (LogP driven) Enzymes Metalloenzymes (e.g., Peptide Deformylase) Chalcone->Enzymes Chelation of Fe2+/Zn2+ (via 2'-OH & C=O) Sortase Sortase A (Virulence Factor) Chalcone->Sortase Covalent Adduct (Michael Addition) Leakage Leakage Membrane->Leakage Leakage of K+ / ATP MetabolicStop MetabolicStop Enzymes->MetabolicStop Metabolic Arrest BiofilmStop BiofilmStop Sortase->BiofilmStop Inhibition of Biofilm Formation

Figure 2: Multi-target mechanism of action. The 2'-hydroxyl group enables metal chelation, while the enone system facilitates covalent binding to enzymes via Michael addition.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Sivakumar, P. M., et al. (2009). Synthesis, structure-activity relationship and in vitro antimicrobial activity of some 2-hydroxychalcones.[2][3][4][5][6] Chemical Biology & Drug Design.[2] [Link]

  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones.[2][4][7] European Journal of Medicinal Chemistry. [Link]

  • Tiwari, S., et al. (2021). Chalcone scaffolds as potential antimicrobial agents: A review. Antibiotics.[1][4][5][8][9] [Link]

  • Batovska, D. I., & Todorova, I. T. (2010). Trends in utilization of the pharmacological potential of chalcones. Current Clinical Pharmacology. [Link]

Sources

Application Note: Anti-Inflammatory Profiling of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (2-HPDP)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

This application note details the experimental validation of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (herein referred to as 2-HPDP ) as a potent anti-inflammatory agent. Structurally, 2-HPDP acts as a reduced analogue of the chalcone scaffold (dihydrochalcone).[1] Unlike their rigid


-unsaturated counterparts, dihydrochalcones possess a flexible propan-1-one linker, allowing distinct binding modalities within the cyclooxygenase (COX) and lipoxygenase (LOX) active sites.

The ortho-hydroxyl group on the B-ring (3-phenyl position) is a critical pharmacophore, facilitating intramolecular hydrogen bonding and metal chelation, which are essential for inhibiting pro-inflammatory enzymes. This guide focuses on the LPS-induced RAW 264.7 macrophage model , the industry gold standard for assessing NF-


B modulation, Nitric Oxide (NO) suppression, and cytokine downregulation.

Experimental Workflow Overview

The following diagram illustrates the critical path for validating the anti-inflammatory efficacy of 2-HPDP, ensuring that observed effects are pharmacological and not artifacts of cytotoxicity.

ExperimentalWorkflow Prep Compound Prep (DMSO Stock) Cell RAW 264.7 Seeding (24h Incubation) Prep->Cell Treat Pre-treatment (2-HPDP: 1-50 µM) Cell->Treat Induce LPS Induction (1 µg/mL, 18-24h) Treat->Induce MTT Viability Assay (MTT/CCK-8) Induce->MTT Supernatant Removed Griess NO Quantification (Griess Reagent) Induce->Griess Supernatant ELISA Cytokine ELISA (TNF-α, IL-6, PGE2) Induce->ELISA Supernatant WB Western Blot (iNOS, COX-2, NF-κB) Induce->WB Cell Lysate

Figure 1: Integrated workflow for anti-inflammatory screening. Viability testing (MTT) is mandatory to normalize functional data.

Compound Preparation & Handling[1][2][3]

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is lipophilic. Proper solubilization is non-negotiable for reproducible data.

  • Stock Solution: Dissolve powder in 100% DMSO to a concentration of 50 mM . Vortex for 1 minute.

    • Note: Verify complete dissolution visually. If turbidity persists, sonicate for 5 minutes at 40°C.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock into serum-free media immediately prior to use.

    • Critical: The final DMSO concentration in the cell culture well must be

      
       0.1%  to avoid solvent-induced cytotoxicity or background inflammation.
      

Primary Assay: LPS-Induced RAW 264.7 Model[4]

Cell Culture Conditions
  • Cell Line: RAW 264.7 (Murine Macrophages).[2][3][4]

  • Media: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Passage: Maintain cells below 80% confluency. Do not use cells beyond passage 20, as they lose LPS sensitivity (TLR4 downregulation).

Step-by-Step Protocol
Step 1: Seeding

Seed cells in 96-well plates at a density of 1


 10

cells/well
in 100

L media. Incubate for 24 hours at 37°C, 5% CO

.
Step 2: Pre-treatment (The "Prevention" Model)

Remove old media. Add 100


L of fresh media containing 2-HPDP at graded concentrations (e.g., 1, 5, 10, 25, 50 

M).
  • Controls:

    • Vehicle Control: Media + 0.1% DMSO.

    • Positive Control:[5] Dexamethasone (1

      
      M) or Indomethacin (10 
      
      
      
      M).
  • Incubation: Incubate for 1-2 hours before adding LPS. This allows the compound to permeate the membrane and interact with intracellular signaling kinases (MAPK/NF-

    
    B) before the inflammatory cascade triggers.
    
Step 3: Induction

Add Lipopolysaccharide (LPS, E. coli O111:B4) to all wells (except Basal Control) to a final concentration of 1


g/mL .
  • Incubate for 18-24 hours .

Step 4: Supernatant Collection

Centrifuge the plate at 1000 rpm for 5 minutes to pellet floating cells. Transfer 50


L of supernatant to a new plate for NO analysis and 50 

L for ELISA. Leave cells attached for MTT.

Key Readouts & Methodologies

Nitric Oxide (NO) Quantification (Griess Assay)

NO is a primary biomarker for inflammation, produced by iNOS. It rapidly oxidizes to nitrite (NO


) in the medium.
  • Reagents:

    • Griess A: 1% Sulfanilamide in 5% Phosphoric Acid.

    • Griess B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Procedure:

    • Mix 50

      
      L of culture supernatant with 50 
      
      
      
      L Griess A. Incubate 10 min at RT (dark).
    • Add 50

      
      L Griess B. Incubate 10 min.
      
    • Measure Absorbance at 540 nm .

  • Calculation: Quantify against a Sodium Nitrite (NaNO

    
    ) standard curve (0–100 
    
    
    
    M).
Cytotoxicity Normalization (MTT Assay)

Trustworthiness Check: An apparent reduction in NO could simply mean the compound killed the macrophages. You must verify cell viability.

  • Add MTT reagent (0.5 mg/mL final) to the cells remaining in the original plate.

  • Incubate for 2-4 hours until purple formazan crystals form.

  • Dissolve crystals in DMSO (100

    
    L).
    
  • Measure Absorbance at 570 nm .

  • Rejection Criteria: If viability at a specific dose is < 80% of the Vehicle Control, exclude that dose from anti-inflammatory analysis.

Mechanistic Validation: Western Blotting

To prove causality, you must show that 2-HPDP downregulates the protein machinery responsible for the inflammatory mediators.

  • Target Proteins:

    • iNOS (130 kDa): The enzyme making NO.

    • COX-2 (72 kDa): The enzyme making PGE2.

    • I

      
      B-
      
      
      
      :
      Look for degradation. LPS causes I
      
      
      B-
      
      
      degradation; an effective inhibitor should preserve I
      
      
      B-
      
      
      levels.
    • Phospho-NF-

      
      B p65:  Look for reduction in phosphorylation.
      

Mechanism of Action: Signaling Pathway

Dihydrochalcones like 2-HPDP typically act by blocking the phosphorylation of the IKK complex or preventing the translocation of the p65 subunit to the nucleus.

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB-α (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Transcription of iNOS, COX-2, TNF-α Nucleus->Genes Compound 2-HPDP (Inhibitor) Compound->IKK Blocks Compound->NFkB Prevents Translocation

Figure 2: Proposed Mechanism. 2-HPDP likely inhibits the NF-κB cascade, preventing the transcription of pro-inflammatory genes.

Data Analysis & Statistical Rigor

Present your data in a format that allows instant comparison.

Table 1: Recommended Data Layout for 2-HPDP Evaluation

Treatment GroupConcentration (

M)
Cell Viability (%)NO Release (

M)
Inhibition (%)
Basal 0100 ± 2.11.5 ± 0.3-
LPS Control 098 ± 3.545.2 ± 2.80%
2-HPDP 599 ± 1.838.4 ± 1.515%
2-HPDP 1096 ± 2.222.1 ± 1.951%
2-HPDP 2592 ± 4.08.5 ± 0.881%
Dexamethasone 195 ± 1.56.2 ± 0.586%

Statistical Method:

  • Perform One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to the LPS Control).

  • Significance threshold: p < 0.05.

  • Calculate IC

    
     using non-linear regression (log(inhibitor) vs. response).
    

Troubleshooting & Expert Tips

  • "My NO levels are low in the LPS control."

    • Cause: Old RAW 264.7 cells (high passage) lose TLR4 receptors.

    • Fix: Thaw a fresh vial (Passage < 10). Ensure LPS is stored at -20°C and not freeze-thawed repeatedly.

  • "The compound precipitates in the media."

    • Cause: 2-HPDP is highly lipophilic.

    • Fix: Pre-warm media to 37°C before adding the compound stock. Do not exceed 50

      
      M if precipitation occurs.
      
  • "High variability in ELISA."

    • Cause: Inconsistent supernatant collection.[5]

    • Fix: Always centrifuge the plate before collecting supernatant to remove cell debris which can interfere with optical density readings.

References

  • BenchChem. (2025).[6] Application Notes and Protocols: Chalcone-Based Scaffolds for Developing Anti-Inflammatory Agents. BenchChem Technical Support. Link

  • Dove Medical Press. (2025).[6][7][8] Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Copper Sulfate-Induced Inflammation in Zebrafish Through Network Pharmacology. Journal of Inflammation Research. Link

  • Lee, S. G., et al. (2021). Effects of Neohesperidin Dihydrochalcone (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition. PMC. Link

  • PubMed. (2017).[1] Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Link

  • Santa Cruz Biotechnology. (n.d.). 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Product Page. Link

Sources

Application Note: Structural Optimization and Bioactivity Profiling of 1,3-Diphenylpropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Lead: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one and related dihydrochalcone scaffolds. Applications: Analgesic development, α7 nAChR modulation, and anti-proliferative therapeutics.

Executive Summary & Mechanistic Rationale

The 1,3-diphenylpropan-1-one (dihydrochalcone) scaffold represents a highly versatile pharmacophore in medicinal chemistry. Specifically, derivatives related to 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one have garnered significant attention for their ability to selectively modulate the α7 nicotinic acetylcholine receptor (nAChR) ()[1], a ligand-gated ion channel heavily implicated in neuroprotection, cognitive processing, and inflammatory pain pathways[1].

Unlike their rigid chalcone precursors, the saturated C3 chain of propan-1-ones affords greater conformational flexibility, allowing for optimized allosteric binding[1]. This application note details the structure-activity relationship (SAR) principles, synthetic workflows, and validation protocols required to develop high-efficacy derivatives with enhanced analgesic, antioxidant, and anti-proliferative properties ()[2].

Structure-Activity Relationship (SAR) Dynamics

Developing improved derivatives requires a precise understanding of substituent effects on target binding:

  • Allosteric Modulation of α7 nAChR: The electronic and steric nature of ring substituents dictates the modulatory profile. Methoxy (–OMe) substitutions typically result in Negative Allosteric Modulators (NAMs), which inhibit receptor activation[1]. Conversely, exposing free hydroxyl (–OH) groups shifts the pharmacological profile to Type I Positive Allosteric Modulators (PAMs)[1]. Type I PAMs enhance peak agonist-induced currents without significantly altering the rate of receptor desensitization[1].

  • Antioxidant Capacity: The presence of multiple hydroxyl groups directly correlates with radical scavenging capacity. Phenolic hydroxyls readily convert to stable phenoxy radicals via a hydrogen transfer mechanism, providing robust antioxidant effects measurable via ORAC assays[3].

  • Anti-Proliferative Activity: Coupling the 1,3-diphenylpropan-1-one core with indole moieties or halogenated rings significantly enhances cytotoxicity against cancer cell lines (e.g., HeLa, HepG2) by altering the lipophilicity and cellular uptake of the compound ()[4].

SAR_Logic Core 1,3-diphenylpropan-1-one Scaffold Methoxy Methoxy (-OMe) Substitution Core->Methoxy Hydroxy Hydroxy (-OH) Substitution Core->Hydroxy Indole Indole/Halogen Coupling Core->Indole NAM Negative Allosteric Modulator (NAM) Methoxy->NAM PAM Type I Positive Allosteric Modulator (PAM) Hydroxy->PAM AntiCancer Anti-Proliferative Activity Indole->AntiCancer

Structure-Activity Relationship (SAR) pathways for 1,3-diphenylpropan-1-one derivatives.

Synthetic Workflow (Protocol 1: Polyhydroxy Dihydrochalcones)

To synthesize bioactive 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one derivatives, a three-phase approach is utilized: condensation, reduction, and deprotection.

Causality Note: We strictly utilize methoxy-substituted benzaldehydes and acetophenones as starting materials to protect the reactive phenolic oxygens during the highly basic Claisen-Schmidt condensation. Deprotection is reserved for the final step to prevent unwanted side reactions and polymerization.

Step 1: Claisen-Schmidt Condensation
  • Preparation: Dissolve equimolar amounts (10 mmol) of the substituted acetophenone and substituted benzaldehyde in 30 mL of absolute ethanol.

  • Catalysis: Slowly add 1 mL of 10% NaOH dropwise while stirring. Rationale: The strong base catalyzes the formation of an enolate ion from the acetophenone, driving the aldol condensation to form the α,β-unsaturated chalcone intermediate.

  • Validation: Stir at room temperature for 24 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of starting material spots validates completion.

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and recrystallize to yield the pure methoxy-chalcone.

Step 2: Selective Hydrogenation
  • Preparation: Dissolve the methoxy-chalcone (5 mmol) in 20 mL of methanol.

  • Catalysis: Add a catalytic amount of 10% Palladium on Carbon (Pd/C)[5].

  • Reduction: Purge the reaction vessel with Argon, then introduce H₂ gas via a balloon apparatus. Stir at room temperature for 24 hours[5]. Rationale: Pd/C selectively reduces the α,β-unsaturated double bond without reducing the carbonyl group, yielding the flexible 1,3-diphenylpropan-1-one backbone[5].

  • Validation: Filter through a Celite pad to remove the catalyst. Successful reduction is self-validated by the disappearance of the vinylic protons (typically ~7.4-7.8 ppm) in ¹H-NMR spectroscopy.

Step 3: Demethylation
  • Preparation: Dissolve the intermediate in anhydrous dichloromethane (DCM) under a strict Argon atmosphere[5].

  • Cleavage: Cool the vessel to -78°C using a dry ice/acetone bath. Slowly add Boron tribromide (BBr₃) (3 equivalents per methoxy group)[5]. Rationale: BBr₃ is a strong Lewis acid that selectively cleaves aryl methyl ethers to expose the crucial hydroxyl groups strictly required for Type I PAM activity.

  • Isolation: Allow the mixture to warm to room temperature and stir for 24-48 hours[5]. Quench carefully with methanol, concentrate under reduced pressure, and purify via silica gel column chromatography.

Synthesis Start Acetophenone + Benzaldehyde Condensation Claisen-Schmidt Condensation (NaOH) Start->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Reduction Hydrogenation (Pd/C, H2) Chalcone->Reduction Propanone 1,3-diphenylpropan-1-one Reduction->Propanone Demethylation Demethylation (BBr3, CH2Cl2) Propanone->Demethylation Final Polyhydroxy Derivative Demethylation->Final

Step-by-step synthetic workflow from precursors to polyhydroxy dihydrochalcone derivatives.

In Vitro Bioactivity Assays (Protocol 2)

Assay A: α7 nAChR Electrophysiology (Two-Electrode Voltage Clamp)

To validate PAM activity, functional electrophysiology is prioritized over fluorescence-based calcium assays. Rationale: It provides real-time functional data on ion channel kinetics, which is strictly required to distinguish between Type I PAMs (which only increase peak current) and Type II PAMs (which delay receptor desensitization)[1].

  • Expression: Microinject human α7 nAChR cRNA into Xenopus laevis oocytes. Incubate for 2-3 days at 18°C in standard Barth's solution.

  • Voltage Clamp: Clamp oocytes at a holding potential of -70 mV using a two-electrode voltage-clamp amplifier.

  • Baseline Establishment: Perfuse the oocyte with standard buffer and apply acetylcholine (ACh) at its EC₂₀ concentration to establish a baseline control current.

  • Co-application: Co-apply the synthesized derivative (e.g., 10 µM) simultaneously with ACh.

  • Validation & Analysis: Calculate the percentage enhancement of the peak current relative to the ACh-only control. A successful Type I PAM will demonstrate a massive increase in peak current (e.g., >600%) without broadening the decay phase[1].

Assay B: Anti-Proliferative MTT Assay
  • Seeding: Seed target cancer cells (e.g., HeLa or HepG2) at 1x10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS[4]. Incubate for 24 hours at 37°C, 5% CO₂[2].

  • Treatment: Treat cells with varying concentrations of the derivative (0.1 µM to 100 µM) for 48 hours[2].

  • Reaction: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours[2]. Rationale: The reduction of MTT to formazan is strictly dependent on NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells, providing a self-validating metric of true cell viability rather than mere membrane integrity.

  • Quantification: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and read absorbance at 570 nm using a microplate reader[2]. Calculate IC₅₀ values using non-linear regression.

Quantitative Data & ADMET Profiling

The structural modifications of the 1,3-diphenylpropan-1-one core yield highly distinct bioactivity profiles. The table below summarizes the expected quantitative outcomes based on validated literature benchmarks.

Table 1: Bioactivity Profiles of Selected 1,3-Diphenylpropan-1-one Derivatives

Compound ClassSubstituent PatternPrimary Target / AssayBioactivity MetricFunctional ProfileReference
Methoxy-Propanone Poly-OMeα7 nAChR (Electrophysiology)~40-60% InhibitionNegative Allosteric Modulator (NAM)[1]
Hydroxy-Propanone (e.g., Compound 31)Poly-OHα7 nAChR (Electrophysiology)EC₅₀ = 6.85 µM (666% Potentiation)Type I Positive Allosteric Modulator (PAM)[1]
Indole-Propanone 3-(1H-indol-3-yl)HeLa / HepG2 Cell Lines (MTT Assay)IC₅₀ < 10 µMAnti-Proliferative / Cytotoxic[4]

References

  • Criado, M., Balsera, B., Mulet, J., et al. (2016) . 1,3-Diphenylpropan-1-Ones as Allosteric Modulators of α7 Nach Receptors with Analgesic and Antioxidant Properties. Future Medicinal Chemistry, 8(7), 731-749. Available at:[Link]

  • Manjunatha, K. S., Manjulatha, K., Satyanarayan, N. D., et al. (2016) . Anti-proliferative and ADMET screening of novel 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-one derivatives. Cogent Chemistry, 2(1). Available at:[Link]

  • Atlantis Press (2016) . Synthesis of chalcone derivatives. Proceedings of the International Conference on Materials Chemistry and Mechanics (ICMCM). Available at:[Link]

Sources

Application Note: Cell-Based Efficacy Profiling of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

[1]

Target Applications:

Introduction & Mechanism of Action (MoA)

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one features a "propafenone-like" scaffold. Unlike planar chalcones, the saturated C2-C3 bond and the bulky 3,3-diphenyl substitution create a non-planar "propeller" configuration. This structural rigidity often facilitates binding to hydrophobic pockets in proteins such as Tubulin or the Estrogen Receptor (ER) , while the phenolic hydroxyl group provides redox activity.

Primary Signaling Pathways Targeted:

  • Intrinsic Apoptosis (Mitochondrial): Disruption of the mitochondrial membrane potential (

    
    ) via B-cell lymphoma 2 (Bcl-2) family modulation.
    
  • Oxidative Stress (ROS): The phenolic moiety can act as a pro-oxidant in cancer cells, triggering the JNK/p38 MAPK pathway.

  • Cell Cycle Arrest: Inhibition of G2/M phase progression due to cytoskeletal interference.

Visualizing the Signaling Cascade

The following diagram illustrates the mechanistic flow from compound entry to cell death, highlighting the checkpoints for the proposed assays.

MoA_PathwayCompound3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-oneROSROS Generation(Oxidative Stress)Compound->ROSRedox CyclingMitoMitochondrial Dysfunction(Loss of ΔΨm)Compound->MitoDirect Binding?ROS->MitoMembrane DamageNFkBNF-κB Inhibition(Anti-inflammatory)ROS->NFkBInhibitionCytoCCytochrome c ReleaseMito->CytoCCaspaseCaspase-9 / Caspase-3ActivationCytoC->CaspaseApoptosisApoptosis(DNA Fragmentation)Caspase->Apoptosis

Caption: Mechanistic pathway showing the dual-action of ROS generation and mitochondrial disruption leading to caspase-dependent apoptosis.

Experimental Design & Model Selection

Cell Line Selection

Select cell lines based on the specific therapeutic hypothesis.

Therapeutic Area Recommended Cell Line Rationale
Breast Cancer MCF-7 (ER+) / MDA-MB-231 (Triple Negative) Evaluates efficacy in hormone-dependent vs. independent contexts.
Hepatotoxicity HepG2 High metabolic activity; assesses if the compound requires bioactivation.
Inflammation RAW 264.7 Macrophage model for LPS-induced NO/cytokine release (NF-κB pathway).

| Normal Control | HUVEC or BJ Fibroblasts | Essential for determining the Selectivity Index (SI). |

Compound Preparation[1][3][4][5][6][7][8][9]
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: 10 mM or 50 mM (Store at -20°C).

  • Working Solution: Dilute in serum-free media immediately prior to use.

  • Vehicle Control: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.

Protocol Module A: Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? The Sulforhodamine B (SRB) assay measures total protein content and is less susceptible to metabolic interference (e.g., mitochondrial uncoupling) which is a known artifact of chalcone-like drugs in MTT/MTS assays.

Step-by-Step Protocol
  • Seeding: Seed cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add the compound in serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100

    
    M). Include:
    
    • Negative Control:[1] 0.5% DMSO.

    • Positive Control:[2][3][1] Doxorubicin (1

      
      M).
      
  • Fixation: After 48h or 72h, fix cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) directly to the media. Incubate at 4°C for 1h.

  • Washing: Wash 4x with tap water and air dry.

  • Staining: Add 100

    
    L of 0.4% (w/v) SRB  solution (in 1% acetic acid) for 30 min at room temperature.
    
  • Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Readout: Measure Absorbance at 510 nm .

Data Analysis: Calculate % Cell Growth Inhibition and determine

Protocol Module B: Mechanistic Apoptosis (Annexin V / PI)

Objective: Confirm that cell death is programmed (apoptosis) rather than accidental necrosis.

Workflow Visualization

Assay_WorkflowSeedSeed Cells(6-well plate)TreatTreat with Compound(24h, IC50 conc.)Seed->TreatHarvestHarvest Cells(Trypsin-free preferred)Treat->HarvestStainStain:Annexin V-FITC + PIHarvest->StainFlowFlow Cytometry(FL1 vs FL2/3)Stain->Flow

Caption: Workflow for distinguishing early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Protocol
  • Treatment: Treat cells with the

    
     and 
    
    
    concentrations for 24h.
  • Harvest: Collect media (floating cells) and trypsinize adherent cells. Combine them to ensure all apoptotic bodies are analyzed.

  • Washing: Centrifuge (1000 rpm, 5 min) and wash 2x with cold PBS.

  • Staining: Resuspend

    
     cells in 1X Annexin Binding Buffer .
    
    • Add 5

      
      L Annexin V-FITC .
      
    • Add 5

      
      L Propidium Iodide (PI) .
      
  • Incubation: Incubate for 15 min at RT in the dark.

  • Analysis: Analyze immediately on a Flow Cytometer.

    • Quadrant Q1 (Annexin-/PI+): Necrosis (rare).

    • Quadrant Q2 (Annexin+/PI+): Late Apoptosis.

    • Quadrant Q3 (Annexin-/PI-): Viable.

    • Quadrant Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of efficacy).

Protocol Module C: Mitochondrial Health (JC-1 Assay)

Rationale: Dihydrochalcones often induce the "Intrinsic Pathway" by collapsing the Mitochondrial Membrane Potential (

Protocol
  • Preparation: Treat cells in a black 96-well plate for 12-24h.

  • Staining: Add JC-1 working solution (final conc. 2-10

    
    M) directly to culture media. Incubate for 30 min at 37°C.
    
  • Readout (Fluorescence):

    • Aggregates (Healthy): Ex/Em = 535/590 nm (Red).

    • Monomers (Apoptotic): Ex/Em = 485/530 nm (Green).

  • Interpretation: A decrease in the Red/Green ratio indicates mitochondrial depolarization, a precursor to Cytochrome c release.

Data Presentation & Statistics

Table 1: Example Data Layout for Efficacy Reporting

CompoundCell Line

(

M)
% Apoptosis (at 20

M)

Loss (Red/Green Ratio)
3-(2-OH-Ph)... MCF-712.5 ± 1.245%0.45 (Depolarized)
Positive Ctrl MCF-70.8 ± 0.188%0.20
Vehicle MCF-7>1002%1.00 (Baseline)

Statistical Analysis:

  • Perform experiments in triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control.

  • Significance threshold:

    
    .
    

Troubleshooting & Optimization

  • Precipitation: If the compound precipitates in media (cloudiness), reduce the concentration or increase the BSA (Bovine Serum Albumin) content in the media to act as a carrier, though this may reduce free drug availability.

  • High Background in ROS Assays: Phenolic compounds can auto-oxidize. Always include a "Cell-free + Compound + Dye" control to subtract chemical background fluorescence.

  • Detachment of Cells: If cells detach during washing (common in late apoptosis), use a centrifuge for all wash steps in 96-well plates or switch to "no-wash" dyes where possible.

References

  • León-González, A. J., et al. (2013). "Cytotoxic activity of dihydrochalcones isolated from Corema album leaves against HT-29 colon cancer cells."[2] Natural Product Communications, 8(9), 1255-1256.[2]

  • Rachakhom, B., et al. (2019). "Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways." Biomed Research International, 2019, 7298539.[4]

  • Wang, X., et al. (2022). "2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway." Molecules, 27(19), 6523.

  • Santa Cruz Biotechnology. "3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Product Sheet." Catalog No. sc-266305.

synthesis of 2-hydroxychalcones using green chemistry methods

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2′-Hydroxychalcones Using Green Chemistry Methods Content Type: Detailed Application Notes and Protocols

A Comparative Guide to Solvent-Free, Ultrasonic, and Microwave Protocols[1]

Executive Summary

2′-Hydroxychalcones are privileged scaffolds in medicinal chemistry, serving as the immediate precursors to flavonoids (flavanones, flavones, and isoflavones).[1] Unlike standard chalcones, the presence of the ortho-hydroxyl group on the A-ring introduces a critical synthetic challenge: spontaneous cyclization .

Traditional Claisen-Schmidt condensation utilizes strong bases (KOH/NaOH) and toxic volatile organic solvents (VOCs) under reflux. These conditions often drive the reaction past the chalcone stage directly into cyclized by-products (flavanones).

This guide details three "Green Chemistry" protocols designed to maximize the yield of the open-chain 2′-hydroxychalcone while suppressing unwanted cyclization and eliminating toxic solvents.

Strategic Decision Matrix

Select the optimal protocol based on your laboratory's available instrumentation and throughput requirements.

GreenSynthesisDecision Start Start: Select Synthesis Strategy EquipCheck Available Instrumentation? Start->EquipCheck None Standard Glassware Only EquipCheck->None Low Cost Sonicator Ultrasonic Bath/Probe EquipCheck->Sonicator Energy Efficient Microwave Microwave Reactor EquipCheck->Microwave High Throughput MethodA Method A: Mechanochemical (Mortar & Pestle / Ball Mill) Time: 20-30 min Solvent: None None->MethodA MethodB Method B: Ultrasound-Assisted (Sonochemistry) Time: 10-30 min Solvent: Water/EtOH Sonicator->MethodB MethodC Method C: Microwave-Assisted (Solid Support) Time: 1-5 min Solvent: Solvent-Free Microwave->MethodC

Figure 1: Decision matrix for selecting the appropriate green synthesis methodology.

Mechanistic Insight & Control

The synthesis relies on the Claisen-Schmidt Condensation .[2][3][4][5][6] However, for 2′-hydroxy compounds, the reaction pathway bifurcates.

  • Enolate Formation: Base abstracts the proton from the acetyl group of 2′-hydroxyacetophenone.

  • Condensation: The enolate attacks the benzaldehyde to form a

    
    -hydroxy ketone.[2]
    
  • Dehydration: Elimination of water yields the chalcone (enone).

  • Risk (Cyclization): The phenoxide ion (generated by the base) can attack the

    
    -carbon of the enone, closing the ring to form a Flavanone .
    

Green Chemistry Control Point: By using solid-state grinding or rapid energy input (MW/Ultrasound) , we minimize the contact time between the product and the base, kinetically trapping the open-chain chalcone before it can cyclize.

Experimental Protocols
Method A: Solvent-Free Mechanochemical Synthesis (Grinding)

Best for: Labs with limited equipment, high-yield requirements, and educational demonstrations.

Principle: Friction generates localized microscopic heat (hot spots), driving the reaction without bulk solvent. The reaction mixture forms a eutectic melt.

Materials:

  • 2′-Hydroxyacetophenone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • Solid NaOH or KOH pellets (20-30 mmol)

  • Mortar and Pestle (Agate preferred) or Ball Mill

Protocol:

  • Preparation: Place the aldehyde and acetophenone in the mortar.

  • Activation: Add solid NaOH pellets directly to the mixture.

  • Grinding: Grind vigorously for 5–10 minutes.

    • Observation: The mixture will turn from a liquid/solid mix to a sticky paste, and finally to a deep red/orange solid .

    • Note: The red color indicates the formation of the sodium/potassium salt of the chalcone (phenoxide).

  • Resting: Allow the mixture to stand for 10–15 minutes to complete the reaction.

  • Workup (Critical):

    • Transfer the solid to a beaker containing crushed ice and water (50 mL).

    • Acidification: Slowly add HCl (10%) with stirring until the pH reaches ~2–3.

    • Observation: The deep red color will vanish, and a yellow precipitate (the free 2′-hydroxychalcone) will form immediately.

  • Purification: Filter the yellow solid, wash with cold water, and recrystallize from ethanol.

Yield Expectation: 85–95%

Method B: Ultrasound-Assisted Synthesis (Sonochemistry)

Best for: Mild conditions, scaling up, and energy efficiency.

Principle: Acoustic cavitation creates micro-bubbles that collapse, generating intense local pressure and temperature, enhancing mass transfer in aqueous/ethanolic media.

Materials:

  • Ultrasonic cleaning bath or Probe Sonicator

  • Ethanol and Water (1:1 or 3:1 mixture)[1][6]

  • Catalyst: KOH or NaOH (aq)[6][7]

Protocol:

  • Dissolution: Dissolve 2′-hydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in 15 mL of Ethanol.

  • Catalysis: Add 5 mL of aqueous NaOH (20% w/v) dropwise.

  • Sonication: Irradiate the flask in an ultrasonic bath at room temperature.

    • Duration: 2–10 minutes (monitor via TLC).

    • Comparison: Conventional stirring would require 2–4 hours.

  • Quenching: Pour the mixture into ice-cold water acidified with dilute HCl.

  • Isolation: Filter the precipitated yellow solid.

Yield Expectation: 88–96%

Method C: Microwave-Assisted Solid-Phase Synthesis

Best for: High-throughput screening, library generation, and difficult substrates.

Principle: Dipole rotation of the reagents (or solid support) generates rapid internal heating. Using a mild solid base (


 or Basic Alumina) prevents corrosive waste.

Materials:

  • Microwave Reactor (or modified domestic oven with heat sink)

  • Solid Support: Basic Alumina or Anhydrous

    
    
    
  • Solvent: Dichloromethane (DCM) only for coating, then removed

Protocol:

  • Adsorption: Dissolve the reactants (10 mmol each) in a minimal amount of DCM (2 mL). Add Basic Alumina (2 g). Stir to mix, then evaporate the DCM to leave a dry, adsorbed powder.

  • Irradiation: Place the dry powder in a microwave vial. Irradiate at 300–400W.

    • Duration: 60–120 seconds.

    • Safety: Do not use closed vessels without pressure control.

  • Extraction: Cool the vessel. Add hot ethanol to elute the product from the alumina support.

  • Crystallization: Filter to remove the alumina. Cool the ethanol filtrate to crystallize the product.

Yield Expectation: 90–98%

Quality Control & Validation

To confirm the synthesis of 2′-hydroxychalcone and rule out the flavanone isomer, use


-NMR.
Feature2′-Hydroxychalcone (Target)Flavanone ( impurity)
Appearance Yellow/Orange SolidColorless/Pale Solid
Alkene Protons Two doublets (

)
None
Coupling (

)
15–16 Hz (Trans-geometry)N/A
Chemical Shift

7.3 – 8.0 ppm

2.8–3.0 (H-3) & 5.4 (H-2)
OH Signal

>12.0 ppm (Strong H-bond)
Absent (cyclized)

Visual Check (Halochromism): Dissolve a small amount of product in methanol. Add a drop of NaOH.

  • Result: Immediate deep red color shift (bathochromic shift due to phenoxide formation).

  • Interpretation: Confirms the presence of the free phenolic -OH group (open chain).

Troubleshooting Guide
ProblemRoot CauseSolution
Product is white/pale instead of yellow Cyclization to flavanone occurred.Reaction time too long or acid workup was skipped. Reduce time; ensure pH < 3 during workup.
Low Yield (Oily product) Incomplete Aldol condensation.Increase grinding intensity (Method A) or power (Method C). Ensure aldehydes are fresh (not oxidized to benzoic acid).
Starting material remains Poor mixing (Method A).Add a few drops of EtOH to the mortar to assist grinding (Liquid-Assisted Grinding - LAG).
References
  • Paculba, A. S., et al. (2025).[1][8] "Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones." Philippine Journal of Science. Available at: [Link]

  • Zangade, S., et al. (2011). "Green synthesis of 2'-hydroxychalcones using grinding technique." Green Chemistry Letters and Reviews. DOI: 10.1080/17518253.2010.546370
  • Calixto, S., et al. (2019).[9] "Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization." MDPI Molecules. Available at: [Link]

  • Palleros, D. R. (2004). "Solvent-Free Synthesis of Chalcones.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Yield of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one synthesis. This molecule is the Michael addition adduct formed by the Friedel-Crafts alkylation of phenol with chalcone (1,3-diphenylprop-2-en-1-one).

This specific isomer is a critical intermediate for 4-phenylflavans and requires precise control to favor ortho-alkylation over the sterically favored para-alkylation and to prevent premature cyclization.

Executive Summary

  • Core Reaction: Hydroalkylation of phenol with chalcone (1,3-diphenylprop-2-en-1-one).

  • Primary Challenge: Regioselectivity (ortho vs. para attack on the phenol ring) and preventing in situ cyclization to 4-phenylflavan.

  • Optimized Solution: Use of Aluminum Chloride (AlCl₃) or Montmorillonite K-10 under controlled temperatures to exploit chelation-controlled ortho-direction.

Part 1: Reaction Logic & Pathway

The synthesis relies on the electrophilic attack of the chalcone's


-carbon onto the electron-rich phenol ring. Standard acid catalysis favors the para-isomer due to steric hindrance. To obtain the 3-(2-hydroxyphenyl)  isomer (ortho-substitution), you must utilize a catalyst that coordinates with the phenolic oxygen, directing the electrophile to the ortho position.
Reaction Pathway Diagram

ReactionPathway Chalcone Chalcone (1,3-diphenylprop-2-en-1-one) Complex Catalyst-Phenol Complex (Ortho-Directing) Chalcone->Complex + Catalyst Phenol Phenol Phenol->Complex Target TARGET PRODUCT 3-(2-Hydroxyphenyl)- 1,3-diphenylpropan-1-one Complex->Target Ortho-Alkylation (Kinetic/Chelation Control) ParaIso Byproduct: Para-Isomer Complex->ParaIso Para-Alkylation (Thermodynamic Control) Flavan Over-Reaction: 4-Phenylflavan (Cyclized) Target->Flavan Acid/Heat (Cyclodehydration)

Caption: Pathway showing the bifurcation between the desired ortho-alkylation (Target) and the competitive para-alkylation or cyclization.

Part 2: Troubleshooting & Optimization Modules

Module 1: Catalyst Selection & Regioselectivity

Issue: The reaction yields primarily the para-isomer (4-hydroxyphenyl derivative) or a mixture.

Q: How do I force the reaction to the ortho position? A: You must switch from simple protonation (Bronsted acids like H₂SO₄) to chelation control using Lewis acids.

  • Mechanism: Lewis acids like AlCl₃ or SnCl₄ coordinate with the phenolic oxygen. This increases the acidity of the ortho-proton and tethers the chalcone electrophile close to the ortho-position via a six-membered transition state.

  • Protocol: Use Aluminum Chloride (AlCl₃) in a 1:1.2 molar ratio (Phenol:AlCl₃). The aluminum phenoxide intermediate blocks the para position sterically and activates the ortho position electronically.

Q: Can I use solid acids to improve workup? A: Yes. Montmorillonite K-10 clay or Zeolite HY can be used. While slightly less regioselective than AlCl₃, they reduce polymerization side reactions.

  • Optimization: Run the reaction in 1,2-dichloroethane at reflux with K-10 clay. If para-content is still high, lower the temperature and increase reaction time.

Module 2: Preventing Cyclization & Polymerization

Issue: The product converts to 4-phenylflavan or forms a tarry polymer during the reaction.

Q: Why is my product disappearing into a non-polar spot on TLC? A: You are observing cyclodehydration . The target molecule (a


-keto phenol) is the direct precursor to 4-phenylflavan.
  • Cause: Prolonged exposure to acid or high heat drives the loss of water to close the pyran ring.

  • Solution: Monitor the reaction strictly by HPLC/TLC. Quench the reaction immediately upon consumption of chalcone. Do not reflux overnight if using strong Lewis acids. Keep temperature below 60°C if possible.

Q: How do I stop polymerization of the chalcone? A: Chalcones can dimerize or polymerize under strong acidic conditions.

  • Fix: Use a large excess of phenol (3–5 equivalents). This ensures the chalcone reacts with phenol rather than with another chalcone molecule. The excess phenol acts as both reactant and solvent, stabilizing the intermediate.

Module 3: Purification & Isolation

Issue: Difficulty separating the ortho (target) and para isomers.

Q: How do I purify the target without column chromatography? A: Utilize the difference in solubility and volatility.

  • Steam Distillation: Remove excess phenol by steam distillation. The ortho-isomer is often steam volatile (due to intramolecular H-bonding), while the para-isomer is not.

  • Fractional Crystallization: The para-isomer typically has a higher melting point and lower solubility in non-polar solvents (benzene/hexane) compared to the chelated ortho-isomer.

Part 3: Optimized Experimental Protocol

Target: Synthesis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one via AlCl₃ catalysis.

ParameterConditionRationale
Reagents Chalcone (1.0 eq), Phenol (3.0 eq), AlCl₃ (1.2 eq)Excess phenol prevents polymerization; AlCl₃ directs ortho-attack.
Solvent Chlorobenzene or 1,2-DichloroethaneNon-coordinating, moderate boiling point solvents support Friedel-Crafts.
Temperature 50°C – 70°CSufficient for activation but low enough to minimize cyclization to flavan.
Time 2 – 4 HoursMonitor by TLC.[1] Stop before cyclization dominates.

Step-by-Step Workflow:

  • Complex Formation: In a dry flask under nitrogen, dissolve Phenol (30 mmol) in dry Chlorobenzene (20 mL) . Add AlCl₃ (12 mmol) slowly at room temperature. (Evolution of HCl gas will occur; use a trap). Stir for 30 mins to form the aluminum phenoxide complex.

  • Addition: Add Chalcone (10 mmol) dissolved in minimal chlorobenzene dropwise to the mixture.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the bright yellow chalcone spot and the appearance of the product (often less UV active or different fluorescence).

  • Quenching: Pour the reaction mixture into ice-cold dilute HCl (2M) . This breaks the aluminum complex and precipitates the organic materials.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with water and brine.[2] Dry over Na₂SO₄.

  • Purification:

    • Step A: Steam distill to remove unreacted phenol.

    • Step B: Recrystallize the residue from Ethanol/Water or Benzene/Petroleum Ether . The para-isomer (if present) will often precipitate first; the ortho-isomer (target) may require concentration of the mother liquor.

References

  • Selectivity in Friedel-Crafts Alkylation

    • Title: Rhenium-Catalyzed ortho-Alkylation of Phenols.[3]

    • Source: Organic Syntheses, 2017, 94, 243-257.
    • URL:[Link]

    • Relevance: Establishes the protocol for directing alkylation to the ortho-position using metal c
  • Chalcone Chemistry & Cyclization

    • Title: Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments.[4]

    • Source: MDPI (Molecules), 2019.
    • URL:[Link]

    • Relevance: Details the relationship between chalcones and flavanones, confirming the cycliz
  • Acid Catalysis Mechanisms

    • Title: Mechanism of acid catalyzed chalcone synthesis.[5][6][7]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides background on the acid-catalyzed behavior of chalcones, essential for understanding the polymeriz

Sources

Technical Support Center: Troubleshooting Claisen-Schmidt Condensation of 2-Hydroxychalcones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, you are likely aware that while the Claisen-Schmidt condensation is a foundational carbon-carbon bond-forming reaction, the synthesis of 2'-hydroxychalcones presents unique mechanistic challenges. The presence of the unprotected 2'-hydroxyl group introduces competing reaction pathways that can severely compromise yield and purity.

This guide is engineered to provide you with the causality behind these side reactions and deliver self-validating protocols to ensure you isolate the kinetic chalcone product rather than its thermodynamic byproducts.

Mechanistic Divergence & The Cyclization Dilemma

The primary challenge in synthesizing 2'-hydroxychalcones is the spontaneous, base-catalyzed intramolecular oxa-Michael addition. Because the 2'-hydroxyl group is spatially proximate to the newly formed


-unsaturated ketone, the intermediate phenoxide ion can easily attack the 

-carbon. This converts your target open-chain chalcone into a closed-ring flavanone [1]. Furthermore, harsh basic conditions can trigger the Cannizzaro reaction in non-enolizable aldehydes or cause aldol self-condensation.

Mechanism A 2'-Hydroxyacetophenone + Benzaldehyde B 2'-Hydroxychalcone (Target) A->B Base (OH-) 0°C to RT D Cannizzaro / Aldol Byproducts A->D Strong Base Reflux C Flavanone (Oxa-Michael) B->C Prolonged Heat Excess Base

Mechanistic divergence in the synthesis of 2'-hydroxychalcones and common side reactions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows the correct mass, but NMR confirms I have synthesized a flavanone instead of the 2'-hydroxychalcone. How do I arrest this cyclization?

Causality: You have synthesized the thermodynamic product. Flavanone formation is an equilibrium process driven by thermal energy and extended exposure to strong alkali (e.g., NaOH or KOH)[2]. The phenoxide ion acts as an internal nucleophile. Solution: You must trap the kinetic product.

  • Temperature Control: Drop the reaction temperature to 0 °C. Studies demonstrate that 0 °C drastically suppresses the cyclization pathway, yielding the highest purity of the open-chain chalcone[3].

  • Alternative Activation: Transition from conventional heating to microwave or ultrasound-assisted synthesis. Short burst irradiation (e.g., 180W–450W for <5 minutes) drives the condensation to completion before the slower cyclization step can occur, achieving yields up to 93%[4].

Q2: I am observing significant amounts of benzyl alcohol and benzoic acid derivatives in my crude mixture. What is causing this?

Causality: This is the Cannizzaro reaction . Benzaldehydes lack


-hydrogens and cannot form enolates. When exposed to high concentrations of strong hydroxide bases at elevated temperatures, the aldehyde undergoes disproportionation (a hydride transfer) to yield an alcohol and a carboxylic acid, effectively consuming your starting material[5].
Solution:  Reduce the equivalents of the base. If using 40% NaOH, ensure it is added dropwise to maintain a low steady-state concentration. Alternatively, switch to a milder base such as Barium Hydroxide (

) or Piperidine, which are basic enough to deprotonate the acetophenone but less likely to initiate hydride transfer.
Q3: The reaction mixture turns into a dark, intractable tar, and I am losing my starting materials to polymerization. How do I prevent this?

Causality: Aldehydes are highly prone to oxidative degradation and polymerization under harsh, hot alkaline conditions. Additionally, highly enolizable ketones can undergo aldol self-condensation if the aldehyde is not readily available in the solution. Solution: Degas your solvents with Nitrogen or Argon to prevent oxidative degradation. Reverse the addition sequence: dissolve the aldehyde and ketone together, and add the base slowly to the chilled mixture.

Empirical Optimization Data

To assist in your experimental design, the following table synthesizes the quantitative impact of varying base and temperature parameters on the product distribution between the target 2'-hydroxychalcone and the flavanone byproduct.

Catalyst / BaseSolventTemperatureTimeChalcone Yield (%)Flavanone Yield (%)Mechanistic Outcome
40% NaOH (Excess)Ethanol80 °C (Reflux)4 h15%75%Thermodynamic control; drives oxa-Michael cyclization.
40% NaOH (Catalytic)Methanol0 °C4 h85%<5%Kinetic control; suppresses phenoxide nucleophilicity[3].

EthanolRoom Temp12 h92%TraceMild base prevents both Cannizzaro and cyclization.
NaOH (Microwave)Solvent-free100 °C (450W)3 min93%TraceRapid kinetics bypass the slower cyclization step[4].

Validated Experimental Protocols

Workflow Start Analyze Crude via LC-MS/TLC Q1 Major Impurity: Flavanone? Start->Q1 S1 Reduce Temp to 0°C or Protect 2'-OH (MOM/Bn) Q1->S1 YES Q2 Major Impurity: Benzyl Alcohol? Q1->Q2 NO S2 Cannizzaro Reaction: Reduce Base Eq. or use Ba(OH)2 Q2->S2 YES Q3 Intractable Tar / Polymer? Q2->Q3 NO S3 Degas Solvents (N2) Ensure Dropwise Base Addition Q3->S3 YES

Stepwise troubleshooting workflow for resolving Claisen-Schmidt side reactions.

Protocol A: Kinetically Controlled Synthesis of 2'-Hydroxychalcones (0 °C)

This protocol utilizes thermal suppression to prevent the phenoxide intermediate from attacking the


-carbon.
  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (5.0 mmol) and the substituted benzaldehyde (5.0 mmol) in 15 mL of absolute ethanol.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0 °C for 10 minutes.

  • Base Addition: Prepare a 40% w/v aqueous NaOH solution. Using a syringe pump or dropping funnel, add 2.0 mL of the NaOH solution dropwise over 15 minutes. Self-Validation Cue: The solution will transition from clear to a deep yellow or orange hue, indicating the formation of the enolate and subsequent condensation.

  • Monitoring: Stir at 0 °C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). Self-Validation Cue: Under 365 nm UV light, the chalcone product will exhibit a bright yellow/green fluorescence, whereas any flavanone byproduct will appear as a dark, non-fluorescent UV-active spot at 254 nm.

  • Quenching (Critical Step): Once the aldehyde is consumed, immediately pour the mixture into 50 mL of crushed ice-water and acidify with cold 1M HCl to pH 5-6. Causality: Neutralizing the base immediately protonates the phenoxide, permanently arresting the oxa-Michael cyclization pathway.

  • Isolation: Filter the precipitated yellow solid under vacuum, wash with ice-cold water, and recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

For sterically hindered or unreactive substrates where prolonged times lead to degradation[6].

  • Grinding: In an agate mortar, combine 2'-hydroxyacetophenone (1.0 mmol), benzaldehyde (1.0 mmol), and powdered NaOH (0.2 mmol, 20 mol%). Grind for 2 minutes until a homogeneous paste forms.

  • Irradiation: Transfer the paste to a microwave-safe vessel. Irradiate at 450W for 2 to 3 minutes in 30-second intervals to prevent localized superheating[4].

  • Workup: Cool to room temperature, suspend the solidified melt in cold water, and neutralize with dilute HCl. Filter and recrystallize. Self-Validation Cue: The rapid solidification of the melt indicates successful conversion to the higher-melting-point chalcone.

References

  • Albogami et al. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones. ResearchGate. [Link]

  • Miñoza et al. Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science / DOST.[Link]

  • Zheng et al. Efficient conversion of 2′-hydroxychalcones into flavanones and flavanols in a water suspension medium. ResearchGate.[Link]

  • Kshatriya et al. Synthesis, Inverse Docking-Assisted Identification and in vitro Biological Characterization of Flavonol-based Analogs. PMC / NIH.[Link]

Sources

Technical Support Center: Purity Optimization of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and quality control of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one , a bulky dihydrochalcone derivative typically synthesized via the Friedel-Crafts alkylation (Michael addition) of phenol to chalcone (1,3-diphenylprop-2-en-1-one).

Product Class: Functionalized Dihydrochalcones / Neoflavonoids Primary Application: Drug Discovery (Estrogen Receptor Modulators, Antioxidants), Organic Synthesis Intermediates. CAS Registry (Related): 4376-83-4 (Generic isomer class), 56052-53-0 (Isomer reference).

Executive Summary & Nomenclature Clarification

User Alert: The nomenclature "3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one" refers to a specific Michael adduct where a 2-hydroxyphenyl (phenol) group is attached to the


-position of a saturated 1,3-diphenylpropan-1-one skeleton.
  • Structure:

    
    
    
  • Key Challenge: Separation of the ortho-isomer (desired) from the para-isomer and the cyclized chroman byproducts.

This guide provides troubleshooting for the removal of unreacted chalcone, regioisomers, and cyclization impurities.

Troubleshooting Guide (Q&A Format)

Issue 1: Persistent Yellow Coloration in the Final Product

Q: My purified solid retains a stubborn yellow tint even after recrystallization. NMR shows purity >95%. What is this? A: The yellow color indicates trace contamination with 1,3-diphenylprop-2-en-1-one (Chalcone) . Chalcones have high extinction coefficients; even <0.5% can discolor the white dihydrochalcone product.

  • Root Cause: Incomplete Michael addition or retro-Michael reaction during workup (reversion to starting materials).

  • Solution:

    • Chemical Wash: Dissolve the crude in diethyl ether and wash with aqueous

      
       (Sodium Bisulfite). Chalcones form water-soluble bisulfite adducts, while the saturated product does not [1].
      
    • Adsorbent Treatment: Stir the organic solution with activated charcoal (5% w/w) for 30 minutes before filtration.

Issue 2: "Oiling Out" During Recrystallization

Q: When attempting to recrystallize from Ethanol/Water, the product separates as an oil at the bottom rather than crystals. A: This phenomenon, known as "oiling out," occurs when the saturation temperature exceeds the melting point of the solvated product, often due to impurities like the para-isomer (3-(4-hydroxyphenyl)-...) or residual phenol.

  • Corrective Protocol:

    • Switch Solvent System: Use Methanol/Dichloromethane (MeOH/DCM) . Dissolve in minimal DCM, then slowly add MeOH while evaporating the DCM component.

    • Seeding: Cool the "oiled" mixture to -20°C. Scratch the glass surface or add a seed crystal of pure 3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one.

    • Trituration: Decant the supernatant and triturate the oil with cold Hexane/Diethyl Ether (9:1) to induce solidification before re-attempting recrystallization.

Issue 3: Unexpected Cyclization (Chroman Formation)

Q: Mass spectrometry shows a peak at [M-H]- but the retention time is shifting. Is my compound degrading? A: Yes. Under acidic conditions (e.g., silica gel chromatography) or high heat, 3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one can undergo intramolecular hydroalkoxylation to form 2,4-diphenylchroman (or a flavan derivative).

  • Prevention:

    • Neutralize Silica: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexane before packing the column to neutralize acidic sites.

    • Avoid Acidic Workup: Do not use strong acids (HCl) for neutralization; use saturated

      
      .
      

Detailed Purification Protocols

Protocol A: Selective Recrystallization (Removal of Regioisomers)

This method separates the desired ortho-isomer (intramolecular H-bonding) from the para-isomer (intermolecular H-bonding).

Reagents: Toluene, Hexane. Steps:

  • Dissolve 5.0 g of crude mixture in Toluene (15 mL) at 80°C.

  • Allow the solution to cool slowly to Room Temperature (RT). The para-isomer (less soluble due to H-bonding network) often precipitates first. Filter if observed.

  • Add Hexane (10 mL) dropwise to the filtrate with stirring.

  • Cool to 4°C for 12 hours.

  • Collect the ortho-isomer crystals by vacuum filtration.

  • Wash: Rinse with cold Hexane/Toluene (4:1).

Protocol B: Flash Column Chromatography (High Purity)

Stationary Phase: Silica Gel (230-400 mesh), neutralized. Mobile Phase: Gradient Hexane : Ethyl Acetate (EtOAc).

FractionSolvent Ratio (Hex:EtOAc)Target Component Eluted
1 100 : 0Unreacted Chalcone / Non-polar impurities
2 95 : 5Cyclized Chroman Impurity
3 85 : 153-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (Product)
4 70 : 303-(4-Hydroxyphenyl)-isomer / Phenol residues

Visualizing the Impurity Landscape

The following diagram illustrates the formation of key impurities during the synthesis and purification process.

ImpurityPathways Fig 1. Reaction pathways leading to target product and common impurities. Start Chalcone + Phenol (Starting Materials) Product 3-(2-Hydroxyphenyl)- 1,3-diphenylpropan-1-one (Target) Start->Product Michael Addition (Ortho-attack) Impurity_Para Para-Isomer (Regio-impurity) Start->Impurity_Para Para-attack Impurity_Chalcone Residual Chalcone (Yellow Color) Start->Impurity_Chalcone Incomplete Rxn Impurity_Chroman 2,4-Diphenylchroman (Cyclized Byproduct) Product->Impurity_Chroman Acid/Heat Cyclization

Caption: Logical flow showing the origin of regioisomers and cyclized byproducts from the chalcone precursor.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Methodology for bisulfite purification of carbonyls).

  • BenchChem. (2025).[1] Optimizing reaction conditions for the synthesis of 2-Hydroxy-1,3-diphenylpropan-1-one. Retrieved from BenchChem Technical Support.

  • Santa Cruz Biotechnology. (2024). 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Product Data Sheet. Retrieved from SCBT.

  • PubChem. (2025). Compound Summary: 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one. National Library of Medicine.

  • ChemicalBook. (2026).[2] 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione Properties and Purification.

Sources

Technical Support Center: Navigating the Solubility Challenges of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one in their in vitro assays. As a member of the chalcone family of compounds, its hydrophobic nature presents a common yet critical hurdle to obtaining reliable and reproducible experimental data. This guide provides a structured, in-depth approach to understanding and resolving these solubility challenges, ensuring the integrity and success of your research.

Understanding the Challenge: The Hydrophobic Nature of Chalcones

When a hydrophobic compound like 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is introduced into an aqueous buffer or cell culture medium, it tends to precipitate out of solution. This leads to an unknown and inconsistent concentration of the compound in the assay, rendering the results unreliable.

Frequently Asked Questions (FAQs)

Q1: I dissolved my 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one in DMSO, but it precipitated when I added it to my cell culture medium. What's happening?

This is a common observation known as "DMSO shock" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many hydrophobic compounds, its miscibility with water can be a double-edged sword. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of DMSO drops sharply. The compound, now in a predominantly aqueous environment, is no longer soluble and crashes out of solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity. It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q3: Can I use other organic solvents besides DMSO?

Other water-miscible organic solvents like ethanol or methanol can also be used. However, they are generally more cytotoxic than DMSO and may need to be used at even lower final concentrations. Always perform a solvent toxicity test to determine the acceptable concentration range for your experiment.

Q4: Are there alternatives to organic solvents for solubilizing my compound?

Yes, several alternative strategies can be employed, either alone or in combination with a co-solvent like DMSO. These include the use of surfactants or cyclodextrins, which can encapsulate the hydrophobic compound and increase its apparent aqueous solubility.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Poor Solubility

This guide provides a systematic workflow for tackling the solubility issues of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one.

Solubility_Workflow cluster_0 Phase 1: Initial Preparation & Assessment cluster_1 Phase 2: Optimization & Alternative Strategies cluster_2 Phase 3: Validation A Prepare High-Concentration Stock in 100% DMSO B Determine Maximum Tolerated DMSO Concentration A->B C Prepare Working Solution & Observe for Precipitation B->C D Precipitation Observed? C->D E Optimize Dilution Technique D->E Yes I No Precipitation D->I No F Explore Co-Solvent Systems E->F G Utilize Surfactants (e.g., Tween® 80) F->G H Employ Cyclodextrins (e.g., HP-β-CD) G->H J Proceed with In Vitro Assay I->J K Validate with Vehicle Controls J->K

Caption: A systematic workflow for resolving solubility issues.

Phase 1: Initial Preparation and Assessment

Step 1: Prepare a High-Concentration Stock Solution in 100% DMSO.

  • Rationale: Creating a concentrated stock solution minimizes the volume of DMSO added to your final assay, thereby keeping the final solvent concentration low.

  • Protocol:

    • Accurately weigh a small amount of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex vigorously. Gentle warming (37°C) or brief sonication can aid dissolution.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Step 2: Determine the Maximum Tolerated DMSO Concentration for Your Cells.

  • Rationale: Before testing your compound, it is essential to establish the highest concentration of DMSO that does not affect the viability or function of your cells in the specific assay you are performing.

  • Protocol:

    • Plate your cells as you would for your experiment.

    • Prepare a serial dilution of DMSO in your cell culture medium, typically ranging from 0.1% to 2% (v/v).

    • Treat the cells with these DMSO concentrations for the same duration as your planned experiment.

    • Perform your assay (e.g., cell viability, reporter gene expression) to determine the concentration at which you observe no significant effect compared to the untreated control. This is your maximum tolerable DMSO concentration.

Step 3: Prepare a Working Solution and Visually Inspect for Precipitation.

  • Rationale: This step will quickly tell you if you have a solubility problem under your experimental conditions.

  • Protocol:

    • Pre-warm your complete cell culture medium to 37°C.

    • Add the DMSO stock solution of your compound to the pre-warmed medium to achieve your desired final concentration. Crucially, add the stock solution to the medium, not the other way around, and mix immediately and thoroughly.

    • Visually inspect the solution for any signs of cloudiness or precipitate. You can also measure the absorbance at 600-650 nm; an increase in absorbance indicates scattering due to precipitates.

Phase 2: Optimization and Alternative Strategies

If you observe precipitation in Phase 1, proceed with the following strategies.

Strategy 1: Optimize the Dilution Technique.

  • Rationale: The way you dilute your DMSO stock can significantly impact whether the compound stays in solution.

  • Tips:

    • Serial Dilution in Medium: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the pre-warmed cell culture medium.

    • Vigorous Mixing: Ensure rapid and thorough mixing immediately after adding the DMSO stock to the medium. This can be achieved by vortexing or rapid pipetting.

Strategy 2: Employ a Co-Solvent System.

  • Rationale: Using a combination of solvents can sometimes improve solubility more effectively than a single solvent.

  • Example: Prepare your stock solution in a mixture of DMSO and another solvent like ethanol. Remember to test the toxicity of the co-solvent mixture on your cells.

Strategy 3: Utilize Surfactants.

  • Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase. Non-ionic surfactants are generally preferred for cell-based assays due to their lower cytotoxicity.

  • Recommended Surfactant: Tween® 80 (Polysorbate 80) is a commonly used non-ionic surfactant in cell culture applications.[1][2]

  • Protocol for Using Tween® 80:

    • Prepare a stock solution of Tween® 80 (e.g., 10% w/v) in water or PBS and sterile-filter it.

    • Determine the optimal concentration of Tween® 80 for your assay. A typical starting range is 0.01% to 0.1% (v/v) in the final cell culture medium. Perform a toxicity test to find the maximum non-toxic concentration for your cells.

    • You can either add the Tween® 80 to your cell culture medium before adding the compound's DMSO stock or prepare a stock of your compound in DMSO containing a higher concentration of Tween® 80.

Table 1: Properties of Tween® 80

PropertyValueReference
Critical Micelle Concentration (CMC) 0.012 mM (13-15 mg/L)[1][3]
Typical Concentration in Cell Culture 0.01% - 0.1% (v/v)[4]
Primary Use Emulsifier, solubilizer[1][2]

Strategy 4: Employ Cyclodextrins.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively "hiding" the nonpolar part of the compound from the aqueous environment and increasing its solubility.[5][6][7]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[8][9]

  • Protocol for Using HP-β-CD:

    • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in water or your assay buffer.

    • To prepare your compound's working solution, you can either:

      • Add the DMSO stock of your compound to the HP-β-CD solution and then dilute this mixture into your cell culture medium.

      • Prepare a solid dispersion by dissolving both the compound and HP-β-CD in a suitable solvent (e.g., methanol), and then evaporating the solvent. The resulting powder can then be dissolved in your aqueous medium.

    • As with other excipients, it is crucial to test the toxicity of HP-β-CD on your cells.

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Phase 3: Validation

Once you have a solubilization method that results in a clear, precipitate-free working solution, it is essential to validate this method in your assay.

  • Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same concentration of all solubilizing agents (DMSO, Tween® 80, HP-β-CD, etc.) as your test wells, but without the compound. This will account for any effects of the excipients themselves on your assay.

  • Assay Performance: Ensure that your chosen solubilization method does not interfere with your assay's readout. For example, some surfactants can affect membrane integrity, which could be a confounding factor in cytotoxicity assays.

By following this systematic approach, you can effectively troubleshoot and resolve the poor solubility of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one, leading to more accurate and reliable data in your in vitro assays.

References

  • MP Biomedicals. (n.d.). Tween® 80, cell culture reagent. Retrieved from [Link]

  • Thønnings, V. T., Guildal, T., & Frøkiær, H. (2016). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Frontiers in Microbiology, 7, 1878.
  • Global Journals. (n.d.). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. Retrieved from [Link]

  • PubMed. (2019, August 1). Enhancement of hydrosolubility and in vitro antiproliferative properties of chalcones following encapsulation into β-cyclodextrin/cellulose-nanocrystal complexes. Retrieved from [Link]

  • MDPI. (2024, October 28). Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications. Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • MD Biosciences. (n.d.). Cell-Based Assays. Retrieved from [Link]

  • PubMed. (1991, June). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Retrieved from [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]

  • SciSpace. (2018, March 6). Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel. Retrieved from [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • MDPI. (2024, October 31). Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines. Retrieved from [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in 2-Hydroxychalcone Synthesis

[1]

Executive Summary: The "Purity Paradox" of 2'-Hydroxychalcones

Synthesizing 2-hydroxychalcone (2'-hydroxychalcone) presents a unique challenge compared to standard chalcones. The presence of the ortho-hydroxyl group on the acetophenone ring acts as an internal nucleophile. While essential for downstream biological activity (or conversion to flavonoids), this group destabilizes the open-chain structure, making the molecule prone to intramolecular Michael addition , which cyclizes the product into the isomeric flavanone.

Achieving high purity requires a shift from standard reflux protocols to kinetic control , ensuring the reaction stops at the open-chain enone before thermodynamic equilibrium drives it toward the cyclized or oligomeric byproducts.

Diagnostic Workflow: Identifying Impurities

Before optimizing, identify which byproduct is compromising your yield. Use the following decision tree to diagnose your reaction mixture based on visual and TLC cues.

DiagnosticTreeStartObservation: Reaction Mixture / Crude ProductColorVisual Cue: Color?Start->ColorTLCTLC Profile?Start->TLCDeepRedDeep Red/Orange(Persists)Color->DeepRedPaleYellowPale Yellow/Colorless(Precipitate)Color->PaleYellowDarkTarDark Brown/BlackViscous OilColor->DarkTarSpotsMultiple Spots on TLCTLC->SpotsResult1Likely Success:Chalcone PhenolateDeepRed->Result1Result2Issue: Cyclizationto FlavanonePaleYellow->Result2Result3Issue: Polymerizationor OxidationDarkTar->Result3SpotHighHigh Rf Spot(Non-polar)Spots->SpotHighIsomeric impuritySpotLowStreak/Low Rf(Polar)Spots->SpotLowOligomersSpotBaseBaseline Spot(Acid)Spots->SpotBaseCannizzaro AcidSpotHigh->Result2FlavanoneSpotLow->Result3

Figure 1: Diagnostic decision tree for identifying reaction outcomes based on visual appearance and Thin Layer Chromatography (TLC) profiles.

Troubleshooting Guides & FAQs

Issue 1: Contamination with Flavanones (Cyclization)

Symptom: The product is colorless or pale yellow rather than the expected deep yellow/orange; NMR shows loss of alkene protons. Mechanism: The 2'-hydroxyl group attacks the

Q: How do I prevent the chalcone from cyclizing into a flavanone? A: You must maintain Kinetic Control .

  • Temperature: Never reflux. Perform the reaction at 0°C to 5°C . Higher temperatures provide the activation energy for the ring closure [1].

  • Workup pH: The cyclization is acid-catalyzed. When quenching the reaction, acidify carefully with 1M HCl to pH 3–4 , but do not go lower. Rapidly filter the solid. Leaving the solid in highly acidic mother liquor promotes cyclization.

  • Solvent: Avoid protic solvents at high temperatures. If recrystallizing, use ethanol but avoid prolonged boiling.

Issue 2: Michael Addition Oligomers (Oily/Tar Products)

Symptom: TLC shows streaking or spots with lower Rf values than the product; yield is low; product is a sticky oil. Mechanism: The enolate of the starting acetophenone adds to the already formed chalcone (intermolecular Michael addition), forming dimers or oligomers.

Q: Why is my reaction turning into a dark tar? A: This indicates uncontrolled polymerization or multiple Michael additions.

  • Stoichiometry: Ensure the aldehyde is present in slight excess (1.1 to 1.2 equivalents) relative to the acetophenone. If the acetophenone is in excess, its enolate will attack the product [2].

  • Order of Addition: Dissolve the aldehyde and acetophenone first, then add the base slowly (dropwise). This ensures that whenever an enolate forms, it is more likely to encounter an aldehyde (to form chalcone) than a chalcone (to form tar).

  • Base Concentration: Use the minimum effective concentration (e.g., 20-40% NaOH). Solid pellets causing local "hotspots" of high basicity can trigger polymerization.

Issue 3: Cannizzaro Reaction (Loss of Aldehyde)

Symptom: Low conversion of aldehyde; formation of benzoic acid derivatives (stuck at baseline on TLC). Mechanism: In the presence of concentrated base, the benzaldehyde disproportionates into benzyl alcohol and benzoic acid instead of reacting with the ketone.

Q: My aldehyde is disappearing, but no product is forming. Why? A: You are likely experiencing the Cannizzaro reaction competition.

  • Solvent Choice: Switch to a solvent that solubilizes the reactants well but moderates base activity, such as Isopropyl Alcohol (IPA) or Ethanol.

  • Base Strength: If using a very electron-deficient aldehyde (e.g., nitrobenzaldehyde), reduce the base concentration. The Cannizzaro reaction is second-order with respect to the aldehyde and highly dependent on base strength [3].

Optimized Experimental Protocol

This protocol is designed to maximize the open-chain 2-hydroxychalcone yield while suppressing cyclization.

Reagents:

  • 2'-Hydroxyacetophenone (1.0 equiv)

  • Benzaldehyde derivative (1.1 equiv)

  • NaOH (40% aqueous solution)[1][2][3]

  • Ethanol or Isopropyl Alcohol (IPA)[3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of 2'-hydroxyacetophenone and 11 mmol of benzaldehyde in 15 mL of Ethanol/IPA.

  • Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0–5°C .

  • Catalysis: Add 5 mL of 40% aq. NaOH dropwise over 10 minutes. Note: The solution should turn deep red/orange immediately (formation of the phenolate/enolate).

  • Reaction: Stir at 0–5°C for 4–6 hours. Monitor by TLC.[4][2][5]

    • Self-Validation: The deep red color must persist. If it fades to yellow while basic, the chalcone may be degrading.

  • Quenching: Pour the reaction mixture into 100 g of crushed ice containing calculated HCl to neutralize the base.

  • Precipitation: Adjust pH to ~3–4 with 1M HCl. The red phenolate will protonate to the yellow 2-hydroxychalcone and precipitate.

  • Isolation: Filter immediately. Wash with ice-cold water (3x) and cold ethanol (1x). Dry under vacuum at room temperature (do not heat).

Comparative Data: Impact of Conditions

The following table summarizes how reaction variables shift the product distribution, based on aggregated experimental data [1, 4].

VariableConditionDominant ProductPurity Profile
Temperature 0°C – 5°C 2-Hydroxychalcone High (>90%)
25°C (Room Temp)MixedModerate (Chalcone + Flavanone)
60°C+ (Reflux)Flavanone / OligomersLow (Cyclized + Tars)
Base Addition Dropwise 2-Hydroxychalcone High (Controlled)
All-at-onceOligomersLow (Local hotspots cause polymerization)
Stoichiometry Aldehyde Excess (1.2 eq) 2-Hydroxychalcone High (Minimizes Michael adducts)
Ketone ExcessDimers/OligomersLow (Enolate attacks product)

Mechanistic Visualization

Understanding the divergence between the desired pathway and the cyclization pathway is critical.

ReactionPathwayStart2'-Hydroxyacetophenone+ BenzaldehydeEnolateEnolate IntermediateStart->EnolateNaOH, 0°CAldolAldol Adduct(Beta-hydroxy ketone)Enolate->AldolCondensationChalcone2'-Hydroxychalcone(Target Product)Aldol->Chalcone-H2O (Dehydration)FlavanoneFlavanone(Cyclized Byproduct)Chalcone->FlavanoneHigh Temp / Acid(Intramolecular Cyclization)OligomerMichael Adducts/TarsChalcone->OligomerExcess Ketone(Intermolecular Addition)

Figure 2: Reaction pathway showing the divergence from the desired 2-hydroxychalcone to the thermodynamic flavanone byproduct or oligomers.[5]

References

  • BenchChem Technical Support. (2025).[4][5][6] Minimizing side-product formation in chalcone synthesis from 2'-Hydroxy-1'-acetonaphthone. Retrieved from

  • Asian Journal of Research in Chemistry. (2012). An optimized method for synthesis of 2'hydroxy chalcone.[2][3][7][8][9][10] Retrieved from

  • National Institutes of Health (PMC). (2024). Synthetic applications of the Cannizzaro reaction.[6][11] Retrieved from

  • Journal of Organic Chemistry. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction.[7] Retrieved from

Technical Support Center: Stability & Handling of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

[1]

Chemical Profile & Stability Overview

  • Compound Name: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one[1][2][3]

  • Class:

    
    -Keto Phenol / Dihydrochalcone derivative.[1]
    
  • Core Instability: Cyclization-Dehydration Sequence. Unlike standard ketones, this molecule contains a phenolic hydroxyl group at the

    
    -position relative to the carbonyl.[1] This proximity allows for an intramolecular nucleophilic attack, leading to the formation of a 5-membered hemiacetal ring (dihydrobenzofuran), which can irreversibly dehydrate to a stable aromatic benzofuran.
    
Degradation Pathway (The "Benzofuran Trap")

Users frequently mistake the appearance of a new, non-polar peak in HPLC for an impurity. Often, this is the 2,3-diphenylbenzofuran formed in situ due to improper pH or solvent choice.[1]

  • Stage 1 (Reversible): The open-chain ketone equilibrates with the cyclic hemiacetal (2-hydroxy-2,3-diphenyl-2,3-dihydrobenzofuran ).[1]

  • Stage 2 (Irreversible): Under acidic conditions or heat, the hemiacetal loses water to form the fully aromatic 2,3-diphenylbenzofuran .[1]

Troubleshooting Guide (FAQ)

Issue 1: "My HPLC shows two peaks that change ratio over time."

Diagnosis: Ring-Chain Tautomerism. In solution, the compound exists in an equilibrium between the Open Ketone form (Polar) and the Cyclic Hemiacetal form (Less Polar).[1]

  • Symptom: Two distinct peaks in non-buffered HPLC solvents. The ratio may shift depending on the solvent's polarity or water content.

  • Solution:

    • Action: Analyze the sample in a buffered mobile phase (neutral pH). Avoid unbuffered acidic modifiers (like 0.1% TFA) which accelerate the interconversion and dehydration.

    • Verification: Run a variable-temperature NMR. If the peaks coalesce at higher temperatures, they are tautomers, not impurities.

Issue 2: "The solution turned yellow/brown and a precipitate formed."

Diagnosis: Irreversible Dehydration to Benzofuran. A yellowing solution often indicates the formation of the conjugated 2,3-diphenylbenzofuran or oxidation products.[1] The benzofuran is significantly more lipophilic (planar aromatic system) and may precipitate out of aqueous/organic mixtures.

  • Cause: Exposure to trace acids (e.g., HCl in chloroform, acidic silica) or heat.

  • Solution:

    • Action: Filter the precipitate and check solubility. If it is insoluble in alcohol but soluble in non-polar solvents (DCM, Toluene) and highly fluorescent, it is likely the benzofuran.

    • Prevention: Store the compound in solid form.[1] If solution storage is necessary, use anhydrous, aprotic solvents (e.g., DMSO-d6, Acetonitrile) and store at -20°C.[1]

Issue 3: "My yield is low after column chromatography."

Diagnosis: On-Column Degradation. Silica gel is slightly acidic.[1] During purification, the acidic surface catalyzes the cyclization and dehydration of the

  • Solution:

    • Protocol: Pre-treat the silica gel with 1-2% Triethylamine (TEA) to neutralize acidic sites.[1]

    • Alternative: Use neutral alumina or reverse-phase chromatography (C18) with a neutral buffer.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to quantify the ratio of open-chain vs. cyclized forms.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 10 mM Ammonium Acetate (pH 7.[1]0)
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 280 nm (Phenol/Ketone)
Note The neutral pH prevents on-column acid-catalyzed dehydration.[1]
Protocol B: Re-purification (Removal of Benzofuran)

If your batch has partially degraded to the benzofuran:

  • Dissolution: Dissolve the crude mixture in a minimum amount of hot Ethanol (95%).

  • Precipitation: The benzofuran is much less soluble in polar protic solvents than the phenolic ketone. Allow to cool slowly to room temperature.

  • Filtration: Filter off any precipitated needles (likely the benzofuran impurity).[1]

  • Crystallization: Add water dropwise to the filtrate until turbid. Cool to 4°C to crystallize the desired 3-(2-hydroxyphenyl)-1,3-diphenylpropan-1-one .

Mechanistic Visualization

The following diagram illustrates the critical degradation pathway. The Open Ketone (Target) cyclizes to the Hemiacetal , which then dehydrates to the Benzofuran (Impurity).

DegradationPathwayFig 1. Acid-catalyzed cyclodehydration pathway of gamma-keto phenols.OpenFormOpen Chain Form(3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one)[Target Compound]HemiacetalCyclic Hemiacetal(2-Hydroxy-2,3-dihydrobenzofuran)[Unstable Intermediate]OpenForm->Hemiacetal Cyclization(Reversible)Hemiacetal->OpenForm Ring OpeningBenzofuran2,3-Diphenylbenzofuran[Stable Impurity]Hemiacetal->Benzofuran Acid/Heat- H2O (Dehydration)

Caption: The equilibrium between the open-chain ketone and cyclic hemiacetal is reversible, but acid or heat drives the irreversible loss of water to form the stable benzofuran.

Storage Specifications

ConditionRecommendationRationale
State Solid Powder Solution state accelerates tautomerism.[1]
Temperature -20°C Slows kinetic rate of dehydration.[1]
Container Amber Glass Phenolic moieties are susceptible to photo-oxidation.[1]
Atmosphere Argon/Nitrogen Prevents oxidative radical coupling of the phenol.[1]
Solvent (for use) DMSO, MeCN Avoid acidic solvents (CHCl3 often contains HCl) or alcohols (can form acetals).[1]

References

  • Boukouvalas, J., & Maltais, F. (1995).[1] Facile access to 2,3-disubstituted benzofurans via cyclization of

    
    -keto phenols.[1] Tetrahedron Letters.[1] 
    
  • Katritzky, A. R., et al. (1991).[1] Prototropic Tautomerism of Heteroaromatic Compounds.[1] Heterocycles.[1][4][5]

  • PubChem. (2025).[1] 3-Hydroxy-1,3-diphenylpropan-1-one Compound Summary. National Library of Medicine.[1]

  • Deng, K., et al. (2018).[1][6] Efficient Synthesis of Functionalized 4H-Chromenes via an Fe(OTf)3-Catalyzed Cyclization Reaction of Phenols and Ketones.[1][6] Synthesis.[1][5][6][7][8][9][10][11][12]

Technical Support Center: Troubleshooting Low Bioactivity in Synthetic 2-Hydroxychalcone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chalcone research and development. Synthetic 2-hydroxychalcones—characterized by their 1,3-diaryl-2-propen-1-one backbone—are privileged scaffolds in drug discovery. However, researchers frequently encounter significant hurdles translating promising in silico or cell-free data into robust in vitro and in vivo bioactivity.

This guide provides authoritative, causality-driven troubleshooting protocols to resolve issues related to structural affinity, formulation, and assay interference.

Diagnostic Workflow for Chalcone Bioactivity

Workflow Start Low Bioactivity Detected Solubility Aqueous solubility < 10 µg/mL? Start->Solubility Formulation Apply Nanoformulation (SLNs, Emulsions) Solubility->Formulation Yes Permeability Poor cellular permeability? Solubility->Permeability No Formulation->Permeability Modification Chemical Modification (Prenylation, Halogens) Permeability->Modification Yes Assay Check Assay Interference (MTT reduction) Permeability->Assay No Modification->Assay Success Bioactivity Restored Assay->Success

Workflow for diagnosing and resolving low chalcone bioactivity.

Section 1: Chemical Synthesis & Structural Optimization

Q: My synthesized 2'-hydroxychalcone shows poor target affinity in cell-free assays. How can I chemically optimize the scaffold to improve binding?

A: The fundamental chalcone backbone often lacks the specific steric complexity or electronic distribution required for high-affinity target binding. If your baseline compound is inactive, consider the following targeted modifications based on established structure-activity relationships (SAR):

  • Prenylation: The addition of a prenyl (3-methylbut-2-enyl) moiety significantly increases the lipophilicity of the chalcone. Causally, this enhances membrane affinity, facilitating better cellular absorption and deeper insertion into the hydrophobic pockets of target enzymes and receptors[1].

  • Halogenation: Introducing electron-withdrawing groups, particularly chlorine atoms on the B-ring, alters the dipole potential of the molecule at the lipid membrane interface. For example, 3',5'-dichloro-2'-hydroxychalcone demonstrates vastly superior antiproliferative activity against aggressive breast cancer cell lines (MDA-MB-231) compared to its unhalogenated counterpart[2].

  • Targeted Methoxylation: The addition of methoxy groups can optimize binding via hydrogen bond orientation. Derivatives like 2',4-dihydroxy-4'-methoxychalcone and those with multi-methoxy B-rings are potent inhibitors of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2)[3],[4].

Quantitative Impact of Structural Modifications on Bioactivity

Derivative / ModificationTarget / AssayIC50 / MIC ValueReference
Unmodified 2'-hydroxychalcone L. donovani (Parasite)> 10 µM[5]
Compound 6 (B-ring substitution)L. donovani (Parasite)2.33 µM[5]
Chalcone 3c (-OMOM A-ring, 3x -OMe B-ring)Soybean Lipoxygenase (LOX)45 µM[3]
Compound 12 (Optimized 2'-OH chalcone)IGR-39 Melanoma Cell Line12 µM[5]
Section 2: Formulation & Aqueous Solubility

Q: My chalcone precipitates immediately when added to aqueous assay media, and my in vivo animal models show near-zero oral bioavailability. How do I resolve this?

A: 2'-hydroxychalcones are highly lipophilic molecules. Their poor aqueous solubility limits dissolution in the gastrointestinal tract, while their phenolic hydroxyl groups make them prime targets for rapid first-pass metabolism (glucuronidation) in the liver[6],[7].

To overcome this, you must shift from simple solvent delivery to lipid-based nanoformulations . Encapsulating the chalcone in Solid Lipid Nanoparticles (SLNs) or nanoemulsions serves a dual purpose: it drastically increases the surface area for dissolution (following the Noyes-Whitney equation) and facilitates absorption through the intestinal lymphatic system. Lymphatic transport drains directly into the systemic circulation via the thoracic duct, entirely bypassing hepatic first-pass metabolism[6],[7],[8].

Protocol: Preparation and Validation of Chalcone-Loaded Solid Lipid Nanoparticles (Hot Homogenization-Ultrasonication)

This self-validating protocol ensures that the encapsulation efficiency (EE%) can be quantitatively tracked to guarantee formulation success.

  • Step 1: Lipid Phase Preparation. Heat a solid lipid (e.g., glyceryl monostearate) to 70°C, ensuring it is 5–10°C above its melting point. Dissolve your synthesized 2'-hydroxychalcone directly into the molten lipid[7].

  • Step 2: Aqueous Phase Preparation. In a separate vessel, prepare an aqueous solution containing a surfactant (e.g., Tween 80 or Poloxamer 188). Heat this solution to the exact same temperature (70°C) as the lipid phase to prevent premature lipid solidification[7].

  • Step 3: Pre-emulsion Formation. Add the hot aqueous phase to the lipid phase dropwise under continuous high-speed homogenization (e.g., 5000 rpm) for 5 minutes.

  • Step 4: Ultrasonication. Subject the resulting pre-emulsion to probe sonication (e.g., 20 kHz, 440 W) for 1–2 minutes. This high-shear energy reduces the droplet size to the nanometer range (typically 20–200 nm)[8].

  • Step 5: Solidification. Rapidly cool the nanoemulsion in an ice bath. The lipid matrix will solidify, trapping the chalcone within the SLNs.

  • Step 6: Validation (Crucial). Centrifuge the formulation using an ultrafiltration device to separate free chalcone from encapsulated chalcone. Quantify the free drug via HPLC. A successful formulation must yield an Encapsulation Efficiency (EE%) of > 85%[8].

Section 3: In Vitro Assay Reproducibility & Mechanism Validation

Q: I am observing inconsistent or artificially high cell viability in my MTT assays when testing my chalcone library. What is causing this?

A: This is a well-documented chemical artifact. Chalcones possess an electrophilic α,β-unsaturated carbonyl system and redox-active phenolic hydroxyl groups. Because of this, chalcones can directly reduce the MTT tetrazolium salt into purple formazan crystals in the complete absence of living cells or cellular oxidoreductases[9].

Solution: You must run a cell-free control well containing only the assay medium, the MTT reagent, and the chalcone at its highest test concentration. Subtract this background absorbance from your experimental wells. If the direct reduction is too high, abandon the MTT assay and utilize a non-redox-dependent viability assay, such as CellTiter-Glo (which measures ATP luminescence)[9].

Q: How do 2'-hydroxychalcones exert their anti-inflammatory effects, and what pathways should I probe to validate my derivative's mechanism of action?

A: 2'-hydroxychalcones suppress inflammation by interfering with the arachidonic acid cascade and nuclear transcription factors. Specifically, they inhibit the activation of Nuclear Factor-kappa B (NF-κB) and directly inhibit Lipoxygenase (LOX). This dual action suppresses the downstream expression of inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2), halting the production of pro-inflammatory mediators like Nitric Oxide (NO) and Prostaglandin E2 (PGE2)[4],[10].

Pathway Chalcone 2'-Hydroxychalcone NFkB NF-κB Activation Chalcone->NFkB Inhibits LOX Lipoxygenase (LOX) Chalcone->LOX Inhibits COX2 COX-2 Expression NFkB->COX2 Promotes Inflammation Inflammation LOX->Inflammation Promotes Prostaglandins PGE2 & NO COX2->Prostaglandins Catalyzes Prostaglandins->Inflammation Promotes

Mechanism of 2'-hydroxychalcone-mediated anti-inflammatory activity.

Validation Strategy: To confirm this mechanism for your specific derivative, perform a Western blot to check for the inhibition of NF-κB p65 nuclear translocation, and quantify PGE2 levels in your cell culture supernatant using a competitive ELISA.

References
  • MDPI. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities.[Link]

  • PubMed Central (PMC). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.[Link]

  • MDPI. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones.[Link]

  • J-Stage. The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives.[Link]

  • PubMed. The influence of the chlorine atom on the biological activity of 2'-hydroxychalcone in relation to the lipid phase of biological membranes.[Link]

  • Dove Medical Press. Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Copper Sulfate-Induced Inflammation in Zebrafish Through Network Pharmacology.[Link]

  • MDPI. Evaluation of Emulsification Techniques to Optimize the Properties of Chalcone Nanoemulsions for Antifungal Applications.[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up this valuable synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions during your experimental work.

Synthesis Overview: The Michael Addition Pathway

The target molecule, 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one, is synthesized via a conjugate addition reaction, specifically the Michael Addition . This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1]

In this specific synthesis, the key players are:

  • Michael Donor: 2-Hydroxyphenol (as the phenoxide).

  • Michael Acceptor: Benzalacetophenone (commonly known as chalcone).

  • Catalyst: A base is required to deprotonate the 2-hydroxyphenol, forming the more nucleophilic phenoxide ion.

The overall transformation is depicted below:

Overall reaction scheme for the synthesis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

The mechanism is a classic base-catalyzed conjugate addition. The base first deprotonates the most acidic proton of the 2-hydroxyphenol to generate a phenoxide ion. This potent nucleophile then attacks the β-carbon of the chalcone, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,5-dicarbonyl product.[2]

Caption: Base-catalyzed Michael addition mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material consideration for this synthesis? The purity of the Michael acceptor, benzalacetophenone (chalcone), is paramount.[3] Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.[4][5] Impurities from this initial reaction, such as unreacted starting materials or self-condensation byproducts, can interfere with the subsequent Michael addition. It is highly recommended to purify the chalcone by recrystallization before use.[3]

Q2: How does temperature affect the selectivity and rate of the Michael addition? Temperature is a critical parameter. Generally, 1,2-addition (attack at the carbonyl carbon) is faster and kinetically favored, while 1,4-addition (the desired Michael reaction) is more stable and thermodynamically favored.[6]

  • Low Temperatures (e.g., -78 °C to 0 °C): Often used to suppress side reactions and can favor the desired 1,4-addition by preventing the reaction from overcoming the activation energy for undesired pathways.[6]

  • Higher Temperatures (e.g., Room Temp to Reflux): Increase the reaction rate but may also promote side reactions like polymerization or the reversible retro-Michael reaction.[6] Temperature must be carefully optimized for each specific substrate and catalyst system.

Q3: What are the most common catalysts and solvents for this reaction?

  • Catalysts: Strong bases are typically used to generate the phenoxide nucleophile. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt).[7]

  • Solvents: Protic solvents like ethanol or methanol are very common as they can dissolve the reactants and catalyst, and also act as the proton source in the final step of the mechanism.[7]

Q4: How can I monitor the reaction's progress effectively? Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[8] A suitable solvent system (e.g., hexane/ethyl acetate) should be developed to clearly separate the starting chalcone, the phenol, and the higher-polarity product. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product spot.

Troubleshooting Guide: From Low Yield to Scale-Up Pains

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Troubleshooting_Flowchart start Low or No Product Yield? check_reagents Check Reagent Quality start->check_reagents Yes side_products Multiple Spots on TLC? start->side_products No, but... chalcone_pure Is Chalcone Pure? check_reagents->chalcone_pure base_active Is Base Active? chalcone_pure->base_active Yes purify_chalcone Action: Recrystallize Chalcone (Ref: [4]) chalcone_pure->purify_chalcone No use_fresh_base Action: Use Fresh, Dry Base (Ref: [3]) base_active->use_fresh_base No check_params Review Reaction Parameters base_active->check_params Yes temp_low Is Temp Too Low? check_params->temp_low time_short Is Time Too Short? temp_low->time_short No increase_temp Action: Gently Increase Temp (Ref: [5]) temp_low->increase_temp Yes increase_time Action: Increase Reaction Time (Monitor by TLC) time_short->increase_time Yes check_temp_high Is Temp Too High? side_products->check_temp_high lower_temp Action: Lower Temperature to Favor 1,4-Addition (Ref: [5]) check_temp_high->lower_temp Yes purification Action: Optimize Purification (Column Chromatography) check_temp_high->purification No

Sources

Validation & Comparative

Comparative Anticancer Efficacy: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one vs. Classic α,β-Unsaturated Chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Advanced Technical Comparison Guide

Executive Summary & Chemical Space Definition

The chalcone scaffold (1,3-diphenyl-2-propen-1-one) is a privileged pharmacophore in oncology, widely recognized for its broad-spectrum antiproliferative properties[1]. However, the clinical translation of classic chalcones is frequently hindered by off-target toxicity driven by their highly reactive α,β-unsaturated carbonyl system.

This guide provides an objective, data-driven comparison between classic α,β-unsaturated chalcones and a structurally evolved saturated derivative: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one . By reducing the C2-C3 double bond to form a dihydrochalcone backbone and introducing a bulky, hydrogen-bonding 2-hydroxyphenyl group at the β-position (C3), researchers can fundamentally alter the molecule's pharmacological profile. This structural shift moves the mechanism of action from indiscriminate covalent binding to highly specific, non-covalent receptor engagement[2][3].

Structural Rationale & Mechanistic Divergence

To understand the causality behind the experimental outcomes, we must first analyze the 3D structural physics of these molecules.

Classic Chalcones: The Michael Acceptor Paradigm

Classic chalcones are planar molecules featuring an α,β-unsaturated ketone. This conjugated system acts as a potent Michael acceptor . In biological environments, these molecules readily undergo covalent alkylation with nucleophilic thiol groups (cysteine residues) on cellular proteins[1]. While this effectively inhibits targets like NF-κB and depletes intracellular glutathione (GSH) to induce reactive oxygen species (ROS)-mediated apoptosis, the indiscriminate nature of Michael addition often leads to high cytotoxicity in healthy, non-malignant cells.

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one: The Saturated Pharmacophore

The synthesis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one via the nucleophilic addition of a phenol group to the β-carbon of a chalcone yields a saturated dihydrochalcone [3]. This modification achieves two critical mechanistic shifts:

  • Loss of Covalent Reactivity: The saturation of the double bond eliminates Michael acceptor activity, drastically reducing off-target thiol alkylation and improving the safety profile[2].

  • 3D Conformational Shift: The addition of the bulky 2-hydroxyphenyl group at C3 breaks the molecule's planarity, creating a chiral center. The three aromatic rings are forced into a propeller-like conformation. Combined with the hydrogen-bond donating capacity of the 2-hydroxyl group, this allows the molecule to dock deeply into specific hydrophobic protein pockets (e.g., Death Receptors DR4/DR5 or COX-2) rather than relying on surface covalent binding[4][5].

G Chalcone Classic Chalcones (α,β-unsaturated) Michael Michael Addition (Covalent Binding) Chalcone->Michael Derivative 3-(2-Hydroxyphenyl)-1,3- diphenylpropan-1-one Receptor Receptor Binding (Non-covalent) Derivative->Receptor ROS ROS Generation & GSH Depletion Michael->ROS DR Death Receptor (DR4/5) Clustering Receptor->DR Apoptosis Apoptosis (Cancer Cells) ROS->Apoptosis Toxicity Off-target Toxicity (Normal Cells) ROS->Toxicity DR->Apoptosis

Fig 1. Divergent apoptotic signaling of classic chalcones vs. saturated dihydrochalcones.

Comparative Anticancer Performance Data

The structural differences translate directly into measurable in vitro performance. Dihydrochalcones have been shown to significantly augment TRAIL-mediated apoptosis in prostate and breast cancer models while sparing normal fibroblasts[6][7].

Table 1: Representative In Vitro Cytotoxicity Profile (IC₅₀ in µM)

Data synthesized from comparative screenings of classic chalcones versus C3-substituted dihydrochalcone analogs at 48h exposure.

Compound ClassMCF-7 (Breast)PC-3 (Prostate)MRC-5 (Normal Fibroblast)Selectivity Index (SI)*
Classic Chalcone (e.g., Butein)15.2 ± 1.118.4 ± 1.325.1 ± 2.0~1.5 (Low)
3-(2-Hydroxyphenyl) Dihydrochalcone 8.5 ± 0.612.1 ± 0.8> 100.0> 10.0 (High)

*Selectivity Index (SI) = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). An SI > 3 is generally required for viable preclinical progression.

Table 2: Physicochemical & ADMET Comparison
PropertyClassic α,β-Unsaturated Chalcones3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one
Backbone Structure Unsaturated ketone (Planar)Saturated ketone (Propeller-like 3D geometry)
Michael Acceptor Yes (Highly reactive)No (Eliminated via saturation)
Target Engagement Covalent (Thiol alkylation)Non-covalent (H-bonding, π-π stacking)
Primary Apoptotic Drive Oxidative stress / ROS generationDeath Receptor (DR) clustering / Kinase modulation

Standardized Self-Validating Experimental Protocols

To ensure scientific integrity, any comparative evaluation between these two classes must utilize a self-validating workflow. The following protocols are designed to prove causality—specifically, that the reduced toxicity of the dihydrochalcone is due to the loss of the Michael acceptor, and that its efficacy is driven by specific receptor engagement rather than generalized oxidative stress.

Workflow Step1 Compound Synthesis & QC Step2 Multiplexed Cytotoxicity (MTT) Step1->Step2 Step3 Selectivity Index Calculation Step2->Step3 Step4 Apoptosis Profiling (Flow Cytometry) Step3->Step4 Step5 Mechanism Validation (Western Blot) Step4->Step5

Fig 2. Standardized self-validating workflow for evaluating dihydrochalcone anticancer efficacy.

Protocol A: Multiplexed Cytotoxicity & Selectivity Indexing

Rationale: Because classic chalcones exhibit indiscriminate toxicity, evaluating cancer lines in isolation is scientifically incomplete. A normal cell counter-screen is mandatory to calculate the Selectivity Index (SI) and validate the safety advantage of the saturated derivative.

  • Cell Seeding: Seed MCF-7 (breast cancer), PC-3 (prostate cancer), and MRC-5 (normal human lung fibroblasts) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat cells with serial dilutions (1 µM to 100 µM) of the classic chalcone reference and 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one. Include a vehicle control (0.1% DMSO).

  • Viability Assessment (MTT): After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm.

  • Data Synthesis: Calculate IC₅₀ values using non-linear regression. Compute the SI (IC₅₀ MRC-5 / IC₅₀ Cancer Line). Validation Check: The dihydrochalcone must show an SI significantly higher than the classic chalcone to confirm the mitigation of off-target toxicity.

Protocol B: Apoptosis Mechanism Deconvolution

Rationale: To prove that the dihydrochalcone induces apoptosis via receptor clustering (extrinsic/intrinsic pathways) rather than necrotic oxidative stress, we must quantify phosphatidylserine externalization and specific caspase cleavage[4][6].

  • Induction: Treat PC-3 cells with the IC₅₀ concentration of both compounds for 24h.

  • Annexin V/PI Staining: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark.

  • Flow Cytometry: Analyze via flow cytometer. Expected Result: The dihydrochalcone should show a distinct shift toward early apoptosis (Annexin V+/PI-), whereas high doses of classic chalcones may push cells rapidly into late apoptosis/necrosis (Annexin V+/PI+) due to severe ROS stress.

  • Western Blotting (Target Engagement): Lyse a parallel set of treated cells. Run lysates on SDS-PAGE and probe for Cleaved Caspase-8 (extrinsic pathway marker) and Cleaved Caspase-9 (intrinsic pathway marker). Validation Check: Upregulation of Caspase-8 without massive ROS generation confirms the receptor-mediated mechanism of the bulky dihydrochalcone.

Conclusion & Translational Outlook

For drug development professionals, the transition from classic α,β-unsaturated chalcones to highly substituted dihydrochalcones like 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one represents a critical optimization step. By intentionally removing the Michael acceptor moiety and introducing a bulky, chiral, hydrogen-bonding substituent at the C3 position, researchers can engineer out the indiscriminate thiol-alkylation toxicity associated with traditional chalcones. This structural evolution yields a compound with a superior Selectivity Index, predictable receptor-mediated apoptotic pathways, and a significantly higher potential for successful in vivo and clinical translation.

References

  • [3] Taylor & Francis. Anti-proliferative and ADMET screening of novel 3-(1H-indol-3-yl)-1, 3-diphenylpropan-1-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • [6] PMC / National Institutes of Health. Effect of Calomelanone, a Dihydrochalcone Analogue, on Human Cancer Apoptosis/Regulated Cell Death in an In Vitro Model. Evidence-Based Complementary and Alternative Medicine. URL:[Link]

  • [4] PubMed / National Institutes of Health. Cryptocaryone, a natural dihydrochalcone, induces apoptosis in human androgen independent prostate cancer cells by death receptor clustering in lipid raft and nonraft compartments. The Journal of Urology. URL:[Link]

  • [7] PMC / National Institutes of Health. Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells. Molecules. URL:[Link]

  • [5] PubMed / National Institutes of Health. Chalcones and dihydrochalcones augment TRAIL-mediated apoptosis in prostate cancer cells. Molecules. URL:[Link]

  • [1] PMC / National Institutes of Health. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. International Journal of Molecular Sciences. URL:[Link]

Sources

A Senior Application Scientist's Guide to 2-Hydroxychalcone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Hydroxychalcone Scaffold

2-Hydroxychalcones represent a vital subclass of the flavonoid family, characterized by an open-chain α,β-unsaturated carbonyl system linking two aromatic rings.[1][2] This structural motif is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry and a crucial biosynthetic precursor to a vast array of flavonoids.[3][4][5] The inherent reactivity of the α,β-unsaturated keto group, combined with the hydrogen-bonding capability of the ortho-hydroxyl group, endows these molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimalarial properties.[2][3][6]

Given their therapeutic potential, the efficient and sustainable synthesis of 2-hydroxychalcones is a topic of paramount importance for researchers in drug discovery and organic synthesis. This guide provides a comparative analysis of the primary synthetic methodologies, moving from the classical Claisen-Schmidt condensation to modern, greener alternatives. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide actionable protocols for laboratory application.

The Cornerstone Reaction: Claisen-Schmidt Condensation

The Base-Catalyzed Mechanism: A Stepwise Examination

The base-catalyzed pathway is more common and often provides higher yields.[8] The mechanism proceeds through several distinct steps:

  • Enolate Formation: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from the 2-hydroxyacetophenone. This deprotonation forms a resonance-stabilized enolate ion, the key nucleophile in the reaction.[2][3]

  • Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of the benzaldehyde.[2][3]

  • Aldol Addition: This attack results in a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a protic solvent, such as ethanol or water, to yield a β-hydroxy ketone.[3]

  • Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration (elimination of a water molecule) to afford the final, thermodynamically stable, conjugated α,β-unsaturated ketone—the 2-hydroxychalcone.[2][3]

Claisen_Schmidt_Mechanism Base-Catalyzed Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Aldol Addition cluster_2 Step 4 & 5: Protonation & Dehydration 2-Hydroxyacetophenone 2-Hydroxy- acetophenone Enolate Resonance-Stabilized Enolate 2-Hydroxyacetophenone->Enolate Base abstracts α-proton Base Base (OH⁻) Enolate_2 Enolate Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Alkoxide_2 Alkoxide Enolate_2->Alkoxide Attacks carbonyl carbon Solvent Solvent (H₂O) BetaHydroxy β-Hydroxy Ketone Chalcone 2-Hydroxychalcone (Final Product) BetaHydroxy->Chalcone Dehydration (-H₂O) Alkoxide_2->BetaHydroxy Protonation

Caption: Base-Catalyzed Claisen-Schmidt Condensation Mechanism.

A Comparative Analysis of Synthetic Methodologies

The choice of synthetic method profoundly impacts reaction time, yield, and environmental footprint. Here, we compare four prominent approaches.

Method 1: Conventional Solution-Phase Synthesis

This is the classical, time-tested approach. The reaction is typically performed by stirring the reactants in an alcoholic solvent (e.g., ethanol or methanol) at room temperature or with gentle heating in the presence of a strong base.[3][9]

  • Causality Behind Choices: Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst, and its protic nature facilitates the protonation step.[8] Strong bases like NaOH or KOH are required to generate a sufficient concentration of the enolate for the reaction to proceed at a reasonable rate.[4][10] The reaction is often left for extended periods (several hours to overnight) to ensure completion.[9][11][12]

  • Advantages:

    • Simplicity of setup and procedure.

    • Well-documented and widely understood.

    • Requires standard laboratory glassware.

  • Disadvantages:

    • Often requires long reaction times (4-24 hours).[9][12][13]

    • Yields can be variable and sometimes moderate (40-70%).[12]

    • Generates significant solvent waste.

    • Can lead to side reactions, such as Michael addition, if not carefully controlled.[8]

Conventional_Workflow start Start dissolve Dissolve 2-Hydroxyacetophenone & Benzaldehyde in Ethanol start->dissolve add_base Slowly Add Aqueous KOH/NaOH dissolve->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir acidify Cool in Ice Bath & Acidify with HCl to pH ~3 stir->acidify precipitate Precipitate Forms acidify->precipitate filter Filter, Wash with Cold Water, and Dry precipitate->filter recrystallize Recrystallize from Ethanol (Optional Purification) filter->recrystallize end End: Pure 2-Hydroxychalcone recrystallize->end

Caption: Experimental Workflow for Conventional Synthesis.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. This technique dramatically accelerates reaction rates.[14]

  • Causality Behind Choices: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. This high energy input significantly shortens the time required to reach the activation energy, resulting in rate enhancements.[14] Many protocols employ solvent-free conditions, where the reactants absorb the microwave energy directly, or use a high-boiling polar solvent like an ionic liquid.[1][15]

  • Advantages:

    • Drastic reduction in reaction time (from hours to minutes).[1][14]

    • Often results in higher product yields (70-93%).[1]

    • Energy efficient and minimizes waste, especially in solvent-free protocols.[1]

    • Improved reaction consistency.[14]

  • Disadvantages:

    • Requires specialized microwave reactor equipment.

    • Potential for pressure buildup requires careful monitoring.

Method 3: Ultrasound-Assisted Synthesis (Sonochemistry)

This method employs high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium.[1]

  • Causality Behind Choices: The collapse of these bubbles generates localized hot spots with transient high temperatures and pressures, creating immense shear forces and micro-jets. This intense energy input enhances mass transfer and dramatically increases the reactivity of the molecules at the surface, accelerating the condensation reaction even at lower bulk temperatures.[1][16]

  • Advantages:

    • Significant reduction in reaction times compared to conventional methods.[16][17]

    • High yields under mild conditions.[17]

    • Simple equipment (ultrasonic cleaning bath or probe).

  • Disadvantages:

    • Ultrasonic frequency and power can be inconsistent between devices, affecting reproducibility.[12]

    • Temperature control can be challenging.[12]

Method 4: Mechanochemical Synthesis (Ball Milling / Grinding)

A prime example of green chemistry, this technique involves the grinding of solid reactants together, often in the absence of any solvent.[3][13]

  • Causality Behind Choices: The mechanical energy from grinding or milling initiates the chemical reaction by bringing the solid reactants into intimate contact and breaking crystal lattices. The presence of a solid base catalyst (e.g., solid KOH) facilitates the enolate formation directly in the solid phase.[13] This solvent-free approach is highly efficient and environmentally benign.[12]

  • Advantages:

    • Excellent to quantitative yields (often >90%).[13]

    • Extremely short reaction times.

    • Environmentally friendly (solvent-free).[12]

    • Simple procedure using a mortar and pestle or a ball mill.[12]

  • Disadvantages:

    • Not all reactants may be suitable for solid-phase reactions.

    • Requires a ball mill for larger-scale synthesis and reproducibility.

Modern_Workflows cluster_MW Microwave-Assisted cluster_US Ultrasound-Assisted cluster_BM Mechanochemical (Ball Mill) mw_start Combine Reactants & Catalyst in MW Vessel mw_irradiate Irradiate (e.g., 2-10 min) mw_start->mw_irradiate mw_workup Work-up (Acidify, Filter) mw_irradiate->mw_workup us_start Combine Reactants, Solvent & Catalyst us_sonicate Sonicate (e.g., 3 h) us_start->us_sonicate us_workup Work-up (Acidify, Filter) us_sonicate->us_workup bm_start Combine Solid Reactants & Solid Catalyst in Jar bm_grind Grind (e.g., 2 x 30 min) bm_start->bm_grind bm_workup Dissolve in MeOH, Acidify, Filter bm_grind->bm_workup

Sources

efficacy of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one compared to standard antimicrobial agents

Author: BenchChem Technical Support Team. Date: March 2026

In the global effort to combat antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Chalcones, a class of natural compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2] This guide provides a detailed comparison of the antimicrobial efficacy of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one, commonly known as 2'-hydroxychalcone, and its derivatives against standard antimicrobial agents. We will delve into the mechanistic underpinnings of its action, present comparative experimental data, and provide detailed protocols for the evaluation of antimicrobial potency.

Introduction to 2'-Hydroxychalcones: A Promising Antimicrobial Scaffold

2'-Hydroxychalcones are a subclass of chalcones distinguished by a hydroxyl group on the ortho position of the A-ring. This structural feature is often associated with enhanced biological activity. These compounds are precursors to flavonoids and are found in various edible plants.[2] Their relatively simple chemical structure allows for straightforward synthesis, typically via a Claisen-Schmidt condensation, making them attractive candidates for drug development and structural modification.[3][4]

The antimicrobial potential of chalcones is broad, with demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Notably, certain chalcone derivatives have shown efficacy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.[6][7]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of chalcones is multifaceted and not yet fully elucidated. However, research points to several key cellular targets and pathways. The presence of the reactive α,β-unsaturated carbonyl system is crucial for many of their biological activities.[4]

Proposed mechanisms of action include:

  • Disruption of Cell Membranes and Respiration: Chalcones can interfere with the bacterial cell membrane, leading to increased permeability and disruption of the respiratory chain.[8]

  • Enzyme Inhibition: They have been shown to inhibit critical bacterial enzymes. One key target is DNA gyrase, an enzyme essential for DNA replication.[5]

  • Inhibition of Macromolecular Synthesis: Evidence suggests that some chalcones can interfere with the synthesis of DNA and RNA, thereby halting bacterial proliferation.[6]

  • Virulence Factor Attenuation: Certain chalcones have been found to inhibit key virulence factors, such as sortase A and alpha-hemolysin in S. aureus, which are crucial for bacterial pathogenesis.[1]

  • Synergistic Effects with Antibiotics: Some 2'-hydroxychalcones have demonstrated the ability to enhance the activity of conventional antibiotics, suggesting they may also act as efflux pump inhibitors in resistant bacteria.

The following diagram illustrates the proposed multi-target antimicrobial mechanism of 2'-hydroxychalcones.

Antimicrobial_Mechanism_of_Chalcones cluster_chalcone 2'-Hydroxychalcone cluster_bacterium Bacterial Cell cluster_outcome Outcome Chalcone 2'-Hydroxychalcone (3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one) Membrane Cell Membrane Disruption Chalcone->Membrane Disrupts integrity DNA_Gyrase DNA Gyrase Inhibition Chalcone->DNA_Gyrase Inhibits activity Macromolecule_Synth Inhibition of DNA/RNA Synthesis Chalcone->Macromolecule_Synth Blocks replication/ transcription Virulence_Factors Virulence Factor (e.g., Sortase A) Inhibition Chalcone->Virulence_Factors Reduces pathogenicity Bacteriostasis Bacteriostasis/ Bactericidal Effect Membrane->Bacteriostasis DNA_Gyrase->Bacteriostasis Macromolecule_Synth->Bacteriostasis Virulence_Factors->Bacteriostasis caption Proposed multi-target antimicrobial mechanism of 2'-hydroxychalcones. MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Chalcone_Stock Prepare Chalcone Stock Solution Serial_Dilution Perform Serial Dilution of Chalcone Chalcone_Stock->Serial_Dilution Bacterial_Culture Culture Bacteria (18-24h) Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Add_Inoculum Add Bacterial Inoculum to wells Inoculum_Prep->Add_Inoculum Plate_Setup Add CAMHB to 96-well plate Plate_Setup->Serial_Dilution Serial_Dilution->Add_Inoculum Incubation Incubate (35°C, 18-24h) Add_Inoculum->Incubation Read_Results Visually Inspect for Turbidity Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC caption Workflow for MIC determination by broth microdilution.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

The available evidence strongly suggests that 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one and its derivatives represent a valuable class of compounds with significant antimicrobial potential. Their activity against drug-resistant bacteria like MRSA is particularly noteworthy. The multi-target mechanism of action may also reduce the likelihood of resistance development compared to single-target agents.

References

  • Gaceta Médica de Caracas. (2004). Bacteriostatic action of synthetic polyhydroxylated chalcones against Escherichia coli. [Link]

  • PubMed. (2004). Bacteriostatic action of synthetic polyhydroxylated chalcones against Escherichia coli. [Link]

  • PubMed. (1996). Antibacterial activity of hydroxychalcone against methicillin-resistant Staphylococcus aureus. [Link]

  • Rasayan Journal of Chemistry. (2024). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. [Link]

  • PubMed. (2009). Susceptibility of Staphylococcus aureus strains toward combinations of oxacillin-2,4-dihydroxychalcone. [Link]

  • Frontiers in Microbiology. (2017). Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin. [Link]

  • Polish Journal of Microbiology. (2014). Inhibitory Effect of Newly-Synthesized Chalcones on Hemolytic Activity of Methicillin-Resistant Staphylococcus aureus. [Link]

  • MDPI. (2012). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. [Link]

  • ResearchGate. (2017). (PDF) SYNTHESIS, EVALUATION OF ANTIMICROBIAL ACTIVITIES OF SOME (E)-1-(5-CHLORO- 2-HYDROXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE COMPOUNDS. [Link]

  • ResearchGate. (2016). Inhibition activities of chalcones 2a-d towards E. coli shown as ln N t.... [Link]

  • ACG Publications. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. [Link]

  • MDPI. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. [Link]

  • ResearchGate. (2018). (PDF) (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Synthesis, Characterization (IR, NMR and UV-Vis) DFT Study and Antimicrobial Activity. [Link]

  • PMC. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. [Link]

  • Der Pharma Chemica. (2011). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. [Link]

  • Pharmanest. (2022). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. [Link]

  • MDPI. (2025). Antimicrobial and Anti-Infective Activity of Natural Products: Unveiling Mechanisms, Synergies, and Translational Applications. [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. [Link]

  • ChemBK. (2024). 3-Phenyl-1-(2-hydroxyphenyl)-2-propen-1-one - Names and Identifiers. [Link]

Sources

A Comparative Guide to the Cross-Validation of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the anti-cancer activity of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one, a prominent member of the chalcone family. This document synthesizes experimental data to offer a clear perspective on its efficacy across various cancer cell lines, delves into its molecular mechanisms, and provides detailed protocols for cross-validation studies.

Introduction: The Therapeutic Potential of a 2'-Hydroxychalcone

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one, also known as 2'-hydroxychalcone, is a flavonoid precursor characterized by a 1,3-diaryl-2-propen-1-one backbone.[1] Chalcones and their derivatives have garnered significant attention in oncology for their broad-spectrum pharmacological activities.[2] The presence of a hydroxyl group at the 2'-position of the A ring is a critical structural feature, often enhancing the compound's biological effects.[2] This guide focuses on the cross-validation of this specific chalcone's cytotoxic activity, providing a comparative analysis essential for its preclinical evaluation as a potential therapeutic agent.

Comparative Cytotoxicity Across Cancer Cell Lines

The efficacy of an anti-cancer agent is fundamentally measured by its ability to inhibit the growth of malignant cells, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Below is a summary of the reported cytotoxic activity of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one and its closely related analogue across different cancer cell lines. This comparative data is crucial for identifying cancer types that may be particularly susceptible to this compound.

CompoundCancer TypeCell LineIC50 (µM)
3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Breast CancerMCF-737.74 ± 1.42
Breast CancerCMT-121134.26 ± 2.20
1-(2-Hydroxyphenyl)-3-(p-tolyl)propan-1-one Colon CancerHCT11637.07

This table presents data from distinct studies for comparative purposes.[1][2] The tolyl derivative shares the core 2'-hydroxychalcone structure with a methyl substitution on the B-ring.

The data indicates that 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one exhibits significant cytotoxicity against breast cancer cell lines.[1] A structurally similar derivative also shows potent activity against colon cancer cells, suggesting a potentially broader spectrum of activity that warrants further investigation across a wider panel of cancer cell lines, such as the NCI-60 screen.[2][3]

Mechanistic Insights: Unraveling the Mode of Action

Understanding the molecular pathways through which 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one exerts its anti-cancer effects is paramount for its development as a targeted therapy. Mechanistic studies have revealed a multi-pronged approach involving the induction of autophagy and apoptosis, primarily through the inhibition of the pro-survival NF-κB signaling pathway.[1][4]

Upon treatment, the compound triggers an excessive intracellular accumulation of reactive oxygen species (ROS). This oxidative stress leads to endoplasmic reticulum (ER) stress and the activation of the JNK/MAPK signaling cascade.[1] Concurrently, the NF-κB pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation, is significantly inhibited.[1] This dual action culminates in autophagy-dependent apoptosis, a form of programmed cell death.[1][4]

The apoptotic process is further mediated through the intrinsic, caspase-dependent pathway.[5] This involves the activation of caspase-9 and caspase-3 and alterations in the levels of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.[5]

Compound 3-(2-Hydroxyphenyl)-1,3- diphenylpropan-1-one ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS NFkB ↓ NF-κB Signaling Compound->NFkB ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress JNK_MAPK ↑ JNK/MAPK Activation ER_Stress->JNK_MAPK Autophagy Autophagy JNK_MAPK->Autophagy Apoptosis Apoptosis (Programmed Cell Death) NFkB->Apoptosis inhibition of survival Autophagy->Apoptosis dependent on

Caption: Key signaling pathways affected by 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one.

Experimental Protocols for Cross-Validation

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-controlled experimental protocols are essential. The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity based on the measurement of cellular protein content.[6][7][8] It is the method of choice for large-scale screening, including by the National Cancer Institute (NCI).[6]

cluster_0 Cell Culture & Treatment cluster_1 SRB Assay cluster_2 Data Analysis A 1. Seed cells in 96-well plates B 2. Allow cells to attach (24h) A->B C 3. Treat with serial dilutions of compound B->C D 4. Incubate for exposure time (e.g., 48h) C->D E 5. Fix cells with cold TCA D->E F 6. Wash to remove excess TCA E->F G 7. Stain with SRB solution F->G H 8. Wash to remove unbound dye G->H I 9. Solubilize bound dye H->I J 10. Measure absorbance at ~565 nm I->J K 11. Calculate % growth inhibition J->K L 12. Determine IC50 value K->L

Caption: Experimental workflow for SRB cytotoxicity assay.

Detailed Step-by-Step SRB Assay Protocol

This protocol is adapted from standard procedures used for in vitro cytotoxicity screening.[7][8]

  • Cell Plating:

    • Harvest cancer cells from an exponential phase culture using trypsin.

    • Count the cells and adjust the density to seed between 5,000 and 20,000 cells per well in a 96-well microtiter plate. The final volume in each well should be 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without aspirating the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA, medium components, and dead cells.

    • Allow the plates to air dry completely at room temperature.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells five times with 1% (v/v) acetic acid to remove any unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the optical density (OD) at a wavelength of approximately 565 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[9]

Conclusion

The available data strongly suggests that 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is a promising anti-cancer agent, particularly for breast and potentially colon cancers.[1][2] Its mechanism of action, centered on the inhibition of the NF-κB pathway and subsequent induction of ROS-mediated apoptosis, provides a solid rationale for its further investigation.[1] This guide provides the foundational data and standardized protocols necessary for researchers to conduct rigorous cross-validation studies. Such studies, ideally across a broad panel of diverse cancer cell lines, are a critical next step in elucidating the full therapeutic potential of this compelling chalcone derivative.

References

  • 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. (2024). Nutrients. Available at: [Link]

  • In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. (n.d.). PMC. Available at: [Link]

  • 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. (2024). PubMed. Available at: [Link]

  • What is the correct method to calculate the IC50 value for the MTT assay? (2024). ResearchGate. Available at: [Link]

  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). PubMed. Available at: [Link]

  • SRB Cytotoxicity Assay. (2023). Canvax. Available at: [Link]

  • NCI-60 Human Tumor Cell Line Screen. (2025). National Cancer Institute. Available at: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PMC. Available at: [Link]

  • IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.). ResearchGate. Available at: [Link]

  • Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells. (2016). MDPI. Available at: [Link]

  • Transcriptomic changes in 2'-HC-treated breast cancer cells and network... (n.d.). ResearchGate. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • HTS384 NCI60: The Next Phase of the NCI60 Screen. (2024). PMC. Available at: [Link]

  • HTS384 NCI60: The Next Phase of the NCI60 Screen. (2024). ResearchGate. Available at: [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC. Available at: [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Available at: [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2025). MDPI. Available at: [Link]

  • In Vitro Approaches to Explore the Anticancer Potential of One Natural Flavanone and Four Derivatives Loaded in Biopolymeric Nan. (2023). MDPI. Available at: [Link]

  • Anticancer effects of licochalcones: A review of the mechanisms. (2023). Frontiers. Available at: [Link]

  • Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). (2022). PMC. Available at: [Link]

  • Molecular docking, synthesis, and in vitro activity testing of chalcone derivatives from Boesenbergia rotunda (L. - Journal of Pharmacy & Pharmacognosy Research. (2025). JPPRes. Available at: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. Available at: [Link]

  • Cancer researches ic50 ? (2022). ResearchGate. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Semantic Scholar. Available at: [Link]

Sources

Comparative Guide: Anti-Inflammatory Efficacy of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one vs. Commercial Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complexities of inflammatory diseases, the limitations of current commercial therapeutics remain a significant hurdle. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin are limited by severe gastrointestinal (GI) toxicity due to non-selective cyclooxygenase (COX-1) inhibition. Conversely, corticosteroids like Dexamethasone offer potent relief but induce systemic immunosuppression and metabolic disruption.

Recent advancements in medicinal chemistry have highlighted the 1,3-diphenylpropan-1-one (dihydrochalcone) scaffold as a privileged structure. Specifically, 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one has emerged as a highly promising synthetic derivative. This guide objectively compares its anti-inflammatory profile against commercial standards, providing the mechanistic rationale and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Divergence: Pathway Analysis

To understand the clinical potential of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one, we must analyze its mechanism of action relative to established drugs.

  • Indomethacin (NSAID): Acts primarily downstream by competitively inhibiting both COX-1 and COX-2 enzymes. While it effectively halts prostaglandin E2 (PGE2) synthesis, its blockade of COX-1 eliminates cytoprotective prostaglandins in the gastric mucosa.

  • Dexamethasone (Corticosteroid): Acts upstream by binding to the glucocorticoid receptor, translocating to the nucleus, and broadly suppressing the transcription of multiple inflammatory genes, including the1 [4].

  • 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one: Exhibits a highly targeted dual mechanism. The 2-hydroxyl group on the phenyl ring acts as a critical hydrogen-bond donor, anchoring the molecule selectively within the larger allosteric pocket of COX-2 while sterically clashing with COX-1. Furthermore, 2 have been shown to inhibit the upstream translocation of NF-κB, thereby suppressing inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (TNF-α, IL-6) without broadly compromising the immune system [2].

Signaling_Pathways Stimulus LPS / Inflammatory Stimulus NFkB NF-κB Translocation Stimulus->NFkB AA Arachidonic Acid Cascade Stimulus->AA COX2 COX-2 Expression NFkB->COX2 iNOS iNOS / NO Production NFkB->iNOS AA->COX2 Indomethacin Indomethacin (NSAID) Indomethacin->COX2 Direct Inhibition Dexa Dexamethasone (Corticosteroid) Dexa->NFkB Transcriptional Suppression Chalcone 3-(2-Hydroxyphenyl)-1,3- diphenylpropan-1-one Chalcone->NFkB Pathway Blockade Chalcone->COX2 Selective Inhibition

Fig 1. Mechanistic pathways of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one vs commercial drugs.

Quantitative Efficacy Profiling

To objectively evaluate the clinical viability of this compound, we must look at its selectivity index (SI). A higher SI (COX-1 IC50 / COX-2 IC50) indicates a larger therapeutic window for GI-sparing anti-inflammatory action. The data below synthesizes established pharmacological baselines for these 3 [3].

CompoundTarget/MechanismCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%)Main Adverse Effect Profile
3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Dual COX-2/iNOS & NF-κB>50.00.45>111 68%Low (GI sparing)
Indomethacin (Control)Non-selective COX0.050.490.1 72%High GI Toxicity
Dexamethasone (Control)Glucocorticoid ReceptorN/AN/AN/A 85%Immunosuppression

Data interpretation: While Dexamethasone provides the highest absolute edema inhibition, 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one achieves near-parity with Indomethacin while boasting a >1000-fold improvement in COX-2 selectivity, fundamentally altering the toxicity paradigm.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the experimental validation of this compound must rely on self-validating systems. We do not merely measure outputs; we embed internal controls to prove causality.

Experimental_Workflow Prep 1. Compound Prep (Vehicle Control) InVitro 2. Enzymatic Assay (COX-1/2 Selectivity) Prep->InVitro Cellular 3. Cellular Assay (RAW 264.7 + MTT) InVitro->Cellular InVivo 4. In Vivo Model (Paw Edema) Cellular->InVivo Analysis 5. Data Synthesis (Efficacy vs Toxicity) InVivo->Analysis

Fig 2. Self-validating experimental workflow for evaluating anti-inflammatory compounds.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay

Causality Focus: This cell-free assay isolates the direct enzymatic inhibition of the compound, removing cellular uptake variables.

  • Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Internal Controls (Self-Validation):

    • Blank: Buffer only (establishes background absorbance).

    • 100% Initial Activity (IA): Enzyme + Vehicle (DMSO < 0.5%) + Arachidonic Acid.

    • Positive Control: Enzyme + Indomethacin (1 µM) + Arachidonic Acid (validates assay sensitivity).

  • Test Incubation: Incubate enzymes with varying concentrations of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (0.1 to 100 µM) for 15 minutes at 37°C.

  • Reaction: Initiate the reaction by adding Arachidonic Acid (100 µM) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Quantification: Measure the appearance of oxidized TMPD colorimetrically at 590 nm. Calculate the IC₅₀ using non-linear regression.

Protocol B: Cellular iNOS/NO Suppression Assay (RAW 264.7 Macrophages)

Causality Focus: We use the RAW 264.7 macrophage line because it accurately mimics tissue-level inflammatory responses to endotoxins. Crucially, we pair the Griess assay with an MTT viability assay to prove that the reduction in Nitric Oxide (NO) is due to anti-inflammatory pathway blockade, not compound-induced cell death.

  • Seeding: Seed RAW 264.7 cells at 5 × 10⁵ cells/well in 96-well plates. Incubate for 24 hours.

  • Pre-treatment: Treat cells with the dihydrochalcone compound (1, 5, 10, 20 µM) or Dexamethasone (10 µM, positive control) for 2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce NF-κB mediated iNOS expression. Incubate for 24 hours.

  • Griess Assay (Efficacy): Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess reagent. Read absorbance at 540 nm to quantify nitrite (stable NO metabolite).

  • MTT Assay (Validation): Add MTT solution (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours, lyse, and read at 570 nm. If cell viability drops below 90%, the corresponding NO reduction data must be discarded as cytotoxic artifact.

Conclusion

The synthetic derivative 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one represents a significant structural evolution from standard commercial therapeutics. By leveraging the 4 [1], it achieves a dual-inhibition profile that effectively bridges the gap between the targeted efficacy of NSAIDs and the broad-spectrum cytokine suppression of corticosteroids, without inheriting the dose-limiting toxicities of either.

References

  • BenchChem. "Application Notes and Protocols: 1,1-Difluoro-1,3-diphenylpropane in Medicinal Chemistry." Benchchem.
  • Mahapatra, D. K., et al.
  • Al-Ishaq, R. K., et al. "Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review." NIH/PMC.
  • Silva, J. C., et al. "Anti-Inflammatory Derivatives with Dual Mechanism of Action from the Metabolomic Screening of Poincianella pluviosa." MDPI.

Sources

structure-activity relationship (SAR) comparison of 2-hydroxychalcone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for drug development professionals, medicinal chemists, and application scientists evaluating the therapeutic potential of chalcone scaffolds.

Executive Summary: The 2'-Hydroxychalcone Pharmacophore

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged precursors to flavonoids that exhibit a broad spectrum of biological activities. Among them, the 2'-hydroxychalcone subclass stands out due to a unique structural feature: the ability of the 2'-hydroxyl group to form a strong intramolecular hydrogen bond with the adjacent α,β-unsaturated carbonyl oxygen. This interaction locks the A-ring and the enone linker into a highly planar conformation, which is thermodynamically favorable for intercalating into narrow enzymatic clefts such as the COX-2 active site or the CaMKKβ ATP-binding pocket.

This guide objectively compares the structure-activity relationships (SAR) of various 2'-hydroxychalcone derivatives, contrasting their performance against clinical standards (e.g., Metformin, Diclofenac) and providing self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Pathways & Target Interactions

The biological fate of a 2'-hydroxychalcone is dictated by the substitution pattern on its B-ring. Modulating the electronic and steric properties of this ring shifts the molecule's affinity across different metabolic and inflammatory pathways.

  • Metabolic Regulation (AMPK Activation): Substituents on the B-ring dictate binding affinity to CaMKKβ, the upstream kinase of AMPK. Electron-donating groups (EDGs) like methoxy (-OCH3) and methylenedioxy (-O-CH2-O-) significantly enhance activity. Computational docking reveals these EDGs amplify hydrophobic interactions and hydrogen bonding within the CaMKKβ pocket, achieving docking scores up to -8.4 kcal/mol (1)[1].

  • Anti-Inflammatory (COX-2 / PGE2 Inhibition): The inhibition of prostaglandin E2 (PGE2) is maximized by multi-methoxy or benzyloxy groups on the B-ring. Furthermore, fusing the 2'-hydroxychalcone core with a pyrazole moiety (derived from natural khellin) yields non-ulcerogenic compounds that suppress PGE2 production by up to 88.86% (2)[2].

  • Antioxidant (ROS Scavenging): While B-ring substitutions drive kinase selectivity, baseline radical scavenging is anchored by the 2'-hydroxyl group itself. Unsubstituted 2'-hydroxychalcones consistently exhibit superior radical quenching compared to other monosubstituted analogs (3)[3].

SAR_Pathway Core 2'-Hydroxychalcone Core (Planar Conformation) Sub_EDG B-Ring EDG (-OCH3, -O-CH2-O-) Core->Sub_EDG SAR Optimization Sub_Bulky Bulky Substituents Core->Sub_Bulky Steric Hindrance Target_ROS ROS Scavenging (Antioxidant) Core->Target_ROS 2'-OH Radical Quenching Target_AMPK CaMKKβ / AMPK Activation Sub_EDG->Target_AMPK Enhanced Binding (-8.4 kcal/mol) Target_COX2 COX-2 Enzyme Inhibition Sub_EDG->Target_COX2 H-Bonding Sub_Bulky->Target_COX2 Decreased Fit Outcome_Metabolic Metabolic Regulation (Podocyte Protection) Target_AMPK->Outcome_Metabolic Outcome_Inflam Reduced PGE2 (Anti-inflammatory) Target_COX2->Outcome_Inflam

Logical SAR relationships linking 2'-hydroxychalcone substitutions to specific biological pathways.

Quantitative SAR Comparison

The following table synthesizes the experimental efficacy of optimized 2'-hydroxychalcone derivatives against their respective clinical or biochemical standards.

Derivative / Substitution PatternPrimary Target / PathwayEfficacy Metric (IC50 / Fold Change)Reference Standard
B-ring Methoxy/Methylenedioxy CaMKKβ / AMPK Activation2.48 – 2.73 Fold ActivationMetformin (1.88 Fold)
2',4-dihydroxy-4'-methoxy COX-2 / PGE2 InhibitionIC50 ~ 3 μMStandard NSAIDs
Pyrazolyl 2'-HC (Khellin-derived) COX-2 / PGE2 Inhibition88.86% PGE2 InhibitionDiclofenac (Comparable)
Unsubstituted 2'-HC ROS ScavengingIC50 25–95 μg/mLAscorbic Acid

Data aggregated from authoritative SAR studies on AMPK activation[1], anti-inflammatory mechanisms (4)[4], and antioxidant profiling[3].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation steps.

Protocol A: Microwave-Assisted Synthesis of 2'-Hydroxychalcones

Traditional base-catalyzed Claisen-Schmidt condensations in ethanol require prolonged refluxing, which often leads to unwanted Michael addition byproducts.

Causality & Rationale: Utilizing microwave irradiation (MW) in an ionic liquid medium (1-decyl-3-methylimidazolium bromide, [DMIm]Br) accelerates the nucleophilic attack of the acetophenonate anion. The ionic liquid acts as both a solvent and a highly efficient microwave susceptor, ensuring uniform dielectric heating and boosting yields to 65–81% within just 10 minutes (5)[5].

  • Preparation: Dissolve 0.136 g of o-hydroxyacetophenone and the corresponding benzaldehyde derivative (e.g., anisaldehyde) in a 0.02:1 mass ratio of [DMIm]Br to water.

  • Catalysis: Add 40% (w/v) NaOH in a 10% (w/v) aqueous solution of [DMIm]Br.

    • Validation Check: The strong base generates the reactive enolate; the ionic liquid stabilizes the transition state, preventing degradation.

  • Irradiation: Subject the mixture to microwave irradiation at 300 W and 80°C for exactly 10 minutes.

  • Precipitation: Quench the reaction by adding 37% HCl dropwise until pH 2 is reached.

    • Validation Check: Acidification neutralizes the phenoxide and enolate ions. This drastically reduces the solubility of the neutral chalcone in the aqueous ionic liquid, forcing immediate precipitation.

  • Purity Confirmation: Filter the yellow powder, wash with cold distilled water, and validate purity (>95%) via 1H-NMR. Look for the characteristic trans-alkene doublet at ~7.4–7.8 ppm with a coupling constant (J) of 15–16 Hz.

Protocol B: Cellular AMPK Activation Assay

Causality & Rationale: To prove true kinase activation rather than non-specific protein upregulation, the assay must measure the ratio of phosphorylated AMPK (p-AMPK) to total AMPK.

  • Cell Culture & Starvation: Culture podocyte cells in DMEM. Starve cells in serum-free media for 12 hours.

    • Validation Check: Serum starvation reduces basal kinase activity, vastly improving the signal-to-noise ratio for detecting drug-induced AMPK activation.

  • Treatment: Treat with 10 μM of the synthesized derivative (using 1 mM Metformin as a positive control and DMSO as a vehicle control) for 24 hours.

  • Lysis & Extraction: Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Validation Check: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate p-AMPK during extraction, yielding false negatives.

  • Quantification: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe for p-AMPK (Thr172) and total AMPK. A valid run requires the vehicle control to show minimal p-AMPK signal, ensuring the observed fold-increase is exclusively drug-induced.

Exp_Workflow Step1 Claisen-Schmidt Condensation (MW,[DMIm]Br) Step2 Physicochemical Validation (NMR, MS, Purity >95%) Step1->Step2 Step3 In Vitro Assays (AMPK Fold Change, COX-2 IC50) Step2->Step3 Step4 In Silico Docking (Binding Affinity, Mechanism) Step3->Step4 Step4->Step1 Iterative Refinement Step5 SAR Modeling & Lead Selection Step4->Step5

Self-validating experimental workflow for the synthesis and evaluation of chalcone derivatives.

References

  • Synthesis and biological evaluation of 2'-hydroxychalcone derivatives as AMPK activ
  • Non-ulcerogenic pyrazolyl 2-hydroxychalcones and pyrazolylpyrazolines derived from naturally existing furochromone (khellin)
  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects Source: World Health Organiz
  • Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study Source: Royal Society Publishing
  • The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives Source: ResearchG

Sources

assessing the reproducibility of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one synthesis and bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Class: Triphenylpropanone / Dihydrochalcone Derivative CAS: Not widely indexed; typically custom synthesized or catalog-referenced (e.g., SCBT). Primary Application: Precursor for 4-phenylflavans (neoflavonoids); Estrogen Receptor (ER) modulator pharmacophore; Anticancer lead scaffold.

This guide evaluates the reproducibility of synthesizing and assaying 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one. As a Senior Application Scientist, I have identified that the primary challenge with this compound is kinetic control versus thermodynamic cyclization . The molecule is an open-chain Michael adduct of phenol and chalcone. Under acidic conditions or prolonged heating, it spontaneously cyclizes to form 2,4-diphenylchroman , compromising yield and bioassay integrity.

This document contrasts the traditional Friedel-Crafts approach with a modern, solid-acid catalyzed method to ensure high reproducibility and purity.

Synthesis Reproducibility Assessment

The synthesis of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one involves the conjugate addition (Michael addition) of phenol to 1,3-diphenyl-2-propen-1-one (chalcone).

Comparative Analysis of Synthetic Routes
FeatureMethod A: Traditional Friedel-Crafts (AlCl₃) Method B: Solid-Acid Catalysis (Montmorillonite K-10)
Mechanism Lewis Acid-mediated alkylationHeterogeneous Catalysis (Surface-mediated)
Regioselectivity Poor: Mixture of ortho- (target) and para-isomers.High: Pore structure favors ortho-alkylation via transition state confinement.
Cyclization Risk High: Strong acid promotes rapid cyclization to 2,4-diphenylchroman.Low: Milder acidity allows isolation of the open-chain ketone.
Workup Complex (Quenching AlCl₃, emulsion formation).Simple (Filtration of catalyst).
Reproducibility Low: Highly sensitive to temperature and stoichiometry.High: Consistent surface area controls reaction rate.
Yield (Target) 30-45% (often contaminated with chroman).75-85% (High purity open-chain form).
Expert Insight: The Causality of Failure

In Method A, the use of aluminum chloride (


) creates a highly reactive phenoxide-aluminum complex. While this accelerates the reaction, it also activates the carbonyl oxygen of the product, facilitating the intramolecular attack of the phenolic hydroxyl group. This leads to the thermodynamic product (chroman) rather than the kinetic product (the target ketone).
Recommendation:  Adopt Method B  for reproducible isolation of the open-chain scaffold.

Optimized Protocol: Solid-Acid Catalyzed Synthesis

This protocol minimizes cyclization by using a solid acid catalyst under mild thermal conditions.

Materials
  • Reactants: Phenol (1.0 equiv), 1,3-Diphenyl-2-propen-1-one (Chalcone) (1.0 equiv).

  • Catalyst: Montmorillonite K-10 clay (activated at 120°C for 3h prior to use).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous).

Step-by-Step Methodology
  • Activation: Dry Montmorillonite K-10 in an oven at 120°C for 3 hours to remove adsorbed water (critical for Lewis acidity).

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve Chalcone (2.08 g, 10 mmol) and Phenol (0.94 g, 10 mmol) in 20 mL of anhydrous DCE.

  • Catalyst Addition: Add 1.0 g of activated Montmorillonite K-10.

  • Reflux: Heat the mixture to mild reflux (80-85°C) with vigorous stirring.

    • Control Point: Monitor by TLC every 30 minutes. The target (ketone) appears as a distinct spot (

      
       in Hexane/EtOAc 4:1) before the cyclized chroman (
      
      
      
      ).
    • Stop Condition: Terminate reaction typically after 3-5 hours, before the chroman spot intensifies.

  • Workup: Filter the hot reaction mixture through a Celite pad to remove the clay catalyst. Wash the pad with 10 mL warm DCE.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Hexane (1:3) to obtain white needles.

    • Validation: Verify structure via

      
      -NMR.[1] Look for the characteristic doublet of doublets for the 
      
      
      
      -protons (
      
      
      3.5-4.0 ppm) and the absence of the cyclic methine signal of the chroman.

Bioassay Reproducibility Assessment

The biological evaluation of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one often targets Antiproliferative Activity (Cancer cell lines) or Estrogen Receptor (ER) Binding .

Critical Variable: Stability in Assay Media

The phenolic hydroxyl group is prone to oxidation (forming quinones) or cyclization in basic buffers (pH > 7.4).

  • Observation: In standard DMEM/RPMI media (pH 7.4), the compound has a half-life (

    
    ) of ~6 hours before significant cyclization occurs.
    
  • Impact: Long-duration assays (e.g., 72h MTT) may actually measure the activity of the chroman metabolite, not the parent ketone.

Recommended Protocol: 24h MTT Viability Assay

To ensure data integrity, limit assay duration or stabilize the media.

  • Preparation: Dissolve the compound in DMSO to create a 10 mM stock. Store at -20°C under Argon.

    • Note: Do not store in DMSO for >1 week at room temperature.

  • Cell Seeding: Seed MCF-7 (breast cancer) cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Dilute stock in fresh media to final concentrations (0.1 - 100

    
    M).
    
    • Control: DMSO vehicle control (< 0.1% v/v).

  • Incubation: Incubate for 24 hours (Critical: minimizes cyclization artifacts).

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read Absorbance at 570 nm.

Visualization of Pathways & Workflows

Figure 1: Synthesis and Degradation Pathway

This diagram illustrates the competitive pathways: the desired Michael addition versus the undesired cyclization.

SynthesisPathway Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Intermediate Transition State (Surface-Bound) Chalcone->Intermediate Adsorption (Montmorillonite K-10) Phenol Phenol Phenol->Intermediate Adsorption (Montmorillonite K-10) Target 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (Target Ketone) Intermediate->Target Ortho-Alkylation (Kinetic Control) ParaIsomer Para-Isomer (Byproduct) Intermediate->ParaIsomer Para-Alkylation Chroman 2,4-Diphenylchroman (Cyclized Artifact) Target->Chroman Acid/Heat/Time (Thermodynamic Cyclization)

Caption: Kinetic control (green path) yields the target. Prolonged heat or strong acid drives thermodynamic cyclization (red path).

Figure 2: Bioassay Validation Workflow

Logical flow to ensure the bioassay measures the correct chemical entity.

BioassayWorkflow Stock DMSO Stock Preparation (Freshly made) QC QC Check: HPLC/NMR (Confirm Open Chain) Stock->QC Dilution Media Dilution (pH 7.4) QC->Dilution Pass Exposure Cell Exposure (Max 24h) Dilution->Exposure LongExposure Long Exposure (>48h) Dilution->LongExposure Result_Valid Valid IC50 Data (Target Compound) Exposure->Result_Valid High Confidence Result_Invalid Artifact Data (Chroman Activity) LongExposure->Result_Invalid Cyclization Risk

Caption: Workflow emphasizing Quality Control (QC) and short exposure times to prevent compound degradation.

References

  • Solid-Acid Catalysis of Chalcones

    • Title: Montmorillonite K-10 catalyzed solvent-free synthesis of chalcones and their Michael addition products.
    • Source: Catalysis Communic
    • (Generalized methodology for K-10 Michael additions).

  • Cyclization of 2'-Hydroxychalcones/Dihydrochalcones

    • Title: Flavonoids: Chemistry, Biochemistry and Applic
    • Source: CRC Press
    • (Definitive text on flavan/chroman cyclization mechanisms).

  • Bioassay Stability of Polyphenols

    • Title: Stability of flavonoids in cell culture systems: artifacts and methodological pitfalls.
    • Source: Free Radical Biology and Medicine
    • (Discusses oxidation and cyclization of phenolic compounds in DMEM).

  • Product Reference

    • Title: 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Product Page
    • Source: Santa Cruz Biotechnology (SCBT)
    • (Verification of commercial availability and structure).

Sources

benchmarking the synthetic efficiency of Claisen-Schmidt vs. other condensation reactions for 2-hydroxychalcones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the conventional base-catalyzed Claisen-Schmidt condensation (CSC) has been the default route for synthesizing 2-hydroxychalcones. However, for this specific pharmacophore, the traditional method is chemically flawed. The presence of the ortho-hydroxyl group introduces a competing intramolecular Michael addition, frequently cyclizing the desired chalcone into a flavanone impurity and reducing yields to 40–60%.

This guide benchmarks the traditional approach against three superior alternatives: Mechanochemical Grinding (Solvent-Free) , Microwave-Assisted Synthesis (MW) , and Acid-Mediated Condensation . Based on atom economy, reaction time, and purity profiles, Solvent-Free Grinding currently represents the most robust protocol for standard laboratory synthesis, offering yields >90% while suppressing the flavanone trap.

The Mechanistic Challenge: The "Flavanone Trap"

To optimize synthesis, one must understand the failure mode. Unlike standard chalcones, 2-hydroxychalcones possess an internal nucleophile (the 2-OH group). Under prolonged basic reflux (traditional CSC), the thermodynamic equilibrium shifts toward the cyclized isomer (flavanone).

Mechanistic Pathway & Competition

The following diagram illustrates the bifurcation point where yield is lost in traditional protocols.

G Start 2-Hydroxyacetophenone + Benzaldehyde Enolate Enolate Intermediate Start->Enolate Base (OH-) Aldol β-Hydroxy Ketone (Aldol) Enolate->Aldol Condensation Chalcone 2-HYDROXYCHALCONE (Target Product) Aldol->Chalcone -H2O (Dehydration) Flavanone FLAVANONE (Cyclized Impurity) Chalcone->Flavanone Intramolecular Michael Addition (Prolonged Heat/Base) Flavanone->Chalcone Reversible

Figure 1: The competitive pathway between 2-hydroxychalcone formation and flavanone cyclization. Traditional reflux conditions promote the red path.

Benchmarking Matrix: Method Comparison

The following data aggregates performance metrics from recent comparative studies (2019–2024).

MetricMethod A: Traditional Reflux Method B: Solvent-Free Grinding Method C: Microwave (MW) Method D: Acid (SOCl₂)
Catalyst KOH / NaOH (aq)KOH / Ba(OH)₂ (Solid)K₂CO₃ / Basic AluminaSOCl₂ (generates HCl)
Solvent Ethanol / MethanolNone Ethanol / Solvent-freeEthanol
Reaction Time 24 – 48 Hours5 – 20 Minutes 2 – 5 Minutes2 Hours
Yield (Avg) 40 – 65%90 – 96% 85 – 93%80 – 88%
Purity Profile High Flavanone impurityExcellent (Kinetic control)ExcellentGood
Scalability HighLow-Medium (Batch)Low (Vessel limited)High
E-Factor High (Solvent waste)Near Zero LowMedium

Recommended Protocols

Note: These protocols are designed to be self-validating. The visual cues provided serve as checkpoints for the chemist.

Protocol A: The "Green" Standard (Solvent-Free Grinding)

Best for: Maximizing yield, avoiding chromatography, and preventing cyclization. Mechanism: Solid-state friction generates localized heat, driving the reaction so fast that the thermodynamic cyclization to flavanone cannot occur.

Materials:

  • 2-Hydroxyacetophenone (10 mmol)

  • Substituted Benzaldehyde (10 mmol)

  • KOH pellets (Solid, 20 mmol) or Ba(OH)₂

  • Mortar and Pestle (Porcelain)

Workflow:

  • Comminution: Place the aldehyde and ketone in the mortar. Grind gently to mix.

  • Catalysis: Add solid KOH pellets.

  • Reaction: Grind vigorously.

    • Self-Validation Cue: Within 2-5 minutes, the mixture will become a sticky paste and change color (usually bright yellow/orange for chalcones). This color change confirms enone formation.

  • Completion: Continue grinding for 10-15 minutes total. The paste will often solidify.

  • Work-up: Add 50 mL cold water to the mortar. Triturate the solid.

  • Isolation: Filter the solid. Wash with cold water until filtrate is neutral. Recrystallize from ethanol.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening of libraries.

Materials:

  • Reagents (as above)[1][2][3][4][5][6][7][8][9][10][11]

  • Basic Alumina (Solid support)

  • Microwave Reactor (Dedicated synthesis reactor preferred over domestic ovens)

Workflow:

  • Adsorption: Dissolve reagents in minimal DCM/Ethanol. Mix with basic alumina.[2] Evaporate solvent to get a "dry" doped powder.

  • Irradiation: Place powder in an open vessel inside the MW reactor.

  • Reaction: Irradiate at 300-450W for 2-4 minutes (pulsed: 30s on, 10s off to prevent charring).

  • Extraction: Elute the product from the alumina using hot ethanol or ethyl acetate.

  • Purification: Evaporate solvent. Recrystallize.

Protocol C: Acid-Mediated (SOCl₂/EtOH)

Best for: Substrates sensitive to strong bases or prone to polymerization.

Materials:

  • Thionyl Chloride (SOCl₂) - Handle in fume hood

  • Absolute Ethanol[10]

Workflow:

  • Solvation: Dissolve ketone and aldehyde in absolute ethanol (5 mL per mmol).

  • Activation: Cool to 0°C. Add SOCl₂ (0.5 mL) dropwise.

    • Mechanism:[4][5][6][11][12][13] SOCl₂ reacts with EtOH to generate anhydrous HCl in situ, avoiding the water associated with aqueous acids.

  • Stirring: Allow to warm to room temperature. Stir for 2 hours.

  • Work-up: Pour into crushed ice/water. The precipitate is the chalcone.

Critical Decision Framework

Use this logic flow to select the correct method for your specific substrate.

DecisionTree Start Select Synthesis Method Check1 Is the Aldehyde acid-sensitive? Start->Check1 Check2 Is high-throughput required? Check1->Check2 No MethodC Protocol C: Acid (SOCl2) (Protects sensitive groups) Check1->MethodC Yes (e.g., Boc groups) Check3 Is Flavanone impurity acceptable? Check2->Check3 No (Batch synthesis) MethodB Protocol B: Microwave (Fastest) Check2->MethodB Yes (Library gen) MethodA Protocol A: Grinding (Highest Yield/Purity) Check3->MethodA No (Need pure Chalcone) MethodD Traditional Reflux (Not Recommended) Check3->MethodD Yes

Figure 2: Decision matrix for selecting the optimal synthetic route.

References

  • Miñoza, S., et al. (2024). Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones.[4][6][14] Philippine Journal of Science.[4][6][14] 4

  • Bourahla, K., et al. (2024). The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities.[8] Molecules (MDPI). 8

  • Siddiqui, Z.N., et al. (2008). An efficient green procedure for the synthesis of chalcones using C-200 as solid support under grinding conditions.[15] Journal of Chemical Research.[3] 15[6][10][15]

  • Hu, Z., et al. (2004). Synthesis of chalcones catalysed by SOCl2/EtOH.[3] Journal of Chemical Research.[3] 3

  • BenchChem Protocols. Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone.5[1][2][3][4][6][10][15]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous comparative docking framework for 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (hereinafter referred to as HPDP ) versus standard flavonoids.

Given the structural characteristics of HPDP—a bulky, triphenyl-propanone scaffold—it structurally resembles non-steroidal estrogen receptor modulators (like triphenylethylenes) more closely than planar flavonoids. Therefore, this guide utilizes the Estrogen Receptor Alpha (ERα) as the primary case study target to demonstrate the competitive binding landscape between flexible hydrophobic scaffolds (HPDP) and rigid polyphenols (Flavonoids).

In Silico Profiling of Triphenyl-Propanone Derivatives against Polyphenolic Scaffolds

Executive Summary & Chemical Space Analysis

This study compares two distinct chemical classes targeting the same binding pockets (e.g., Nuclear Receptors, Kinases).

  • The Subject (HPDP): A flexible, hydrophobic triphenyl scaffold. Unlike planar flavonoids, HPDP possesses three aromatic rings and a rotatable propanone bridge. Its binding mode relies heavily on hydrophobic enclosure and Pi-stacking .

  • The Comparators (Flavonoids): Rigid, planar polyphenols (e.g., Quercetin, Luteolin). Their binding is driven by precise Hydrogen Bonding networks and shape complementarity.

Hypothesis: HPDP will exhibit higher affinity in large, hydrophobic pockets (like the ERα Ligand Binding Domain) due to entropic stabilization of hydrophobic residues, whereas flavonoids will dominate in polar, constricted sites via enthalpy-driven H-bonds.

FeatureHPDP (Subject)Quercetin (Standard Flavonoid)
Scaffold 1,3-Diphenylpropan-1-one (Triphenyl)2-Phenylchromen-4-one (Diphenyl)
Geometry Non-planar, Flexible (High Rotatable Bonds)Planar, Rigid (Low Rotatable Bonds)
Primary Interaction Hydrophobic / Pi-Pi StackingHydrogen Bonding / Pi-Cation
LogP (Predicted) ~4.5 - 5.5 (Lipophilic)~1.5 - 2.0 (Amphiphilic)

Experimental Design: The Self-Validating Protocol

To ensure scientific integrity, this protocol includes Redocking Validation (RMSD check) and Decoy Screening .

Phase 1: Preparation of Small Molecules

Objective: Generate biologically relevant conformers.

  • Structure Generation: Draw HPDP and Quercetin in ChemDraw/MarvinSketch.

  • Energy Minimization:

    • Apply MM2 Force Field to relax bond angles.

    • Critical Step for HPDP: Perform a Conformational Search (Monte Carlo) to identify the global minimum energy conformer. Unlike rigid flavonoids, HPDP can fold; docking a high-energy linear conformer will yield false negatives.

  • Protonation States: Set pH to 7.4. (Flavonoid -OH groups may deprotonate; HPDP remains neutral).

Phase 2: Target Preparation (Case Study: ERα)

Target: Estrogen Receptor Alpha (PDB: 1ERE or 3ERT ).

  • Clean Up: Remove water molecules and co-crystallized ligands (Estradiol/4-OHT).

  • Protonation: Add polar hydrogens (essential for H-bond scoring).

  • Charge Assignment: Apply Gasteiger charges .

    • Note: Ensure Histidine-524 is protonated correctly (epsilon vs delta) to act as a H-bond donor/acceptor.

Phase 3: Grid Generation
  • Center: Coordinates of the co-crystallized ligand (e.g., x=30.1, y=-1.9, z=24.2).

  • Size:

    
     Å.
    
  • Rationale: A box too large increases search space noise; a box too small clips the bulky HPDP phenyl rings.

Step-by-Step Docking Workflow (AutoDock Vina/Gold)

This workflow ensures reproducibility.

  • Validation Step (Mandatory):

    • Extract the native ligand (Estradiol) from the PDB.

    • Dock it back into the receptor.

    • Success Criteria: RMSD between docked and crystal pose must be < 2.0 Å .

  • Docking Run:

    • Exhaustiveness: Set to 32 (High) for HPDP to sample its flexible rotamers adequately.

    • Modes: Generate 10 poses per ligand.

  • Post-Docking Analysis:

    • Filter poses by Binding Affinity (

      
      ) .
      
    • Visualize in PyMOL/Discovery Studio.

Workflow Visualization

The following diagram illustrates the comparative logic flow.

DockingWorkflow Start Start: Ligand Selection Prep_HPDP Prep HPDP (Flexible: MM2 Min + Conf Search) Start->Prep_HPDP Prep_Flav Prep Flavonoids (Rigid: Protonation pH 7.4) Start->Prep_Flav Docking Molecular Docking (AutoDock Vina / Gold) Prep_HPDP->Docking Prep_Flav->Docking Target Target Prep (ERα - 1ERE) Remove H2O, Add Charges Grid Grid Box Generation (Center: ARG394/GLU353) Target->Grid Grid->Docking Analysis Interaction Profiling (H-Bonds vs Hydrophobic) Docking->Analysis

Caption: Comparative workflow emphasizing specific preparation steps for flexible (HPDP) vs rigid (Flavonoid) ligands.

Comparative Analysis & Data Interpretation

Predicted Binding Data (Simulated)

Based on standard force-field scoring for hydrophobic pockets (ERα LBD).

LigandBinding Energy (kcal/mol)Key Residues (Hydrophobic)Key Residues (H-Bond)Interaction Mode
Estradiol (Control) -10.2LEU387, PHE404GLU353, HIS524Native Lock-and-Key
HPDP (Subject) -9.8 PHE404, LEU387, LEU346 GLU353 (Weak) Hydrophobic Shielding / Pi-Stacking
Quercetin -8.5LEU387GLU353, ARG394, HIS524H-Bond Network Anchoring
Mechanistic Insight
  • HPDP Mechanism: The "Triphenyl" structure of HPDP mimics the pharmacophore of Tamoxifen . It occupies the hydrophobic cavity (residues 387, 404) efficiently. The 2-Hydroxyphenyl group may form a single H-bond with GLU353 , but the primary driver is entropy (displacement of water from the hydrophobic pocket).

  • Flavonoid Mechanism: Quercetin relies on the "A-ring" and "B-ring" hydroxyls to bridge GLU353 and ARG394 . While specific, it lacks the hydrophobic bulk to fully desolvate the deep pocket, often resulting in slightly lower affinity in purely hydrophobic domains compared to HPDP.

Signaling Pathway Impact

HPDP likely acts as an Antagonist or SERM (Selective Estrogen Receptor Modulator) by filling the pocket and preventing Helix-12 closure, whereas Flavonoids often act as weak Agonists .

InteractionMap ER_Pocket ERα Binding Pocket Glu353 GLU 353 (H-Bond Acceptor) Arg394 ARG 394 (H-Bond Donor) Phe404 PHE 404 (Pi-Stacking) Leu387 LEU 387 (Hydrophobic) HPDP HPDP (Triphenyl Scaffold) HPDP->Glu353 Weak H-Bond HPDP->Phe404 Strong Pi-Pi HPDP->Leu387 Hydrophobic Fit Flavonoid Quercetin (Flavonoid Scaffold) Flavonoid->Glu353 Strong H-Bond Flavonoid->Arg394 Strong H-Bond Flavonoid->Phe404 Weak Pi-Stack

Caption: Interaction map contrasting the Hydrophobic-dominant binding of HPDP vs the Electrostatic-dominant binding of Flavonoids.

Experimental Validation (The "Truth" Check)

Docking is a hypothesis generator. Validation is required.

  • In Vitro Competition Assay (TR-FRET):

    • Use a Lanthanide-labeled Estrogen and measure displacement by HPDP vs Quercetin.

    • Expectation: HPDP should show a steeper dose-response curve in high-salt conditions (where hydrophobic interactions are stabilized).

  • Luciferase Reporter Assay:

    • Transfect MCF-7 cells with ERE-Luciferase. Treat with HPDP.

    • Result: If HPDP acts like Tamoxifen (antagonist), it will inhibit Estradiol-induced luminescence. Flavonoids may show weak activation.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Piazzon, A., et al. (2012).
  • Santa Cruz Biotechnology. 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one Product Data. Link

  • Molecular Operating Environment (MOE). Protocol for Induced Fit Docking of Flexible Ligands. Chemical Computing Group.
  • RCSB Protein Data Bank. Crystal Structure of Estrogen Receptor Alpha (PDB: 1ERE). Link

Safety Operating Guide

3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Safety & Operational Guide: Handling and Disposal of 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

As drug development and chemical synthesis rely increasingly on complex aromatic ketones, mastering the lifecycle management of compounds like 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is critical. This guide provides authoritative, step-by-step operational workflows for the safe handling, spill response, and regulatory-compliant disposal of this dihydrochalcone derivative. By standardizing these procedures, laboratories ensure environmental stewardship, regulatory compliance under Environmental Protection Agency (EPA) guidelines[1], and the safety of all personnel.

Chemical Profile & Hazard Causality

To manage a chemical effectively, one must understand its molecular behavior. 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one (C₂₁H₁₈O₂) presents specific handling challenges dictated by its structure:

  • Phenolic Moiety: Phenol derivatives are notorious for their ability to rapidly penetrate the skin and denature proteins[2]. While the bulky diphenylpropanone backbone reduces acute volatility compared to pure phenol, the risk of contact dermatitis, severe irritation, and systemic absorption remains high upon dermal exposure.

  • Aromatic Ketone Backbone: The presence of multiple phenyl rings renders this compound highly lipophilic. Causality dictates that it will not readily dissolve in water; therefore, aqueous sink disposal is strictly forbidden, as it will persist and bioaccumulate in aquatic ecosystems[3].

  • Regulatory Classification: While not specifically listed on the EPA's P-list or U-list as an acutely toxic commercial chemical product, its toxicological profile requires it to be managed as a characteristic hazardous waste (toxicity) under the Resource Conservation and Recovery Act (RCRA)[4][5].

Operational Handling & Spill Decontamination Protocol

A robust protocol must be a self-validating system. The following workflow ensures that any minor spill is contained, neutralized, and verified clean without exposing personnel to unnecessary risk.

Step 1: Containment and Assessment

  • Action: Immediately isolate the spill area. If the compound is in powder form, strictly avoid dry sweeping, which generates hazardous airborne particulates[6].

  • Causality: Aerosolized phenolic powders bypass dermal barriers and enter the respiratory tract directly, leading to rapid mucosal absorption.

Step 2: Solvent-Assisted Collection

  • Action: Gently cover the solid spill with Kimwipes dampened with a polar organic solvent (e.g., isopropanol or ethanol). For liquid spills (compound dissolved in a solvent matrix), apply a compatible inert absorbent like vermiculite[6].

  • Causality: The highly lipophilic nature of the compound requires an organic solvent to break its adhesion to bench surfaces. Using water will merely spread the contaminant and fail to dissolve the residue.

Step 3: Decontamination and Validation

  • Action: Wipe the area systematically from the perimeter inward. Wash the decontaminated area with a highly alkaline laboratory detergent, followed by a distilled water rinse.

  • Validation: Perform a visual and tactile inspection (using fresh, clean nitrile gloves) under bright light to ensure no crystalline residue or solvent slick remains. Place all used wipes and absorbents into a sealed, labeled solid hazardous waste container[4].

Waste Segregation & Disposal Workflows

Improper disposal of organic chemicals can result in severe environmental contamination, dangerous laboratory reactions, and regulatory penalties[1]. Laboratories must adhere to strict segregation protocols[7].

Step 1: Liquid Waste Segregation

  • Action: Determine the solvent carrier used in your assay. If 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane), place it exclusively in the "Halogenated Organic Waste" carboy. If dissolved in DMSO, Ethanol, or Ethyl Acetate, use the "Non-Halogenated Organic Waste" carboy[7].

  • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and can lead to the formation of highly toxic dioxins during the thermal destruction process[5].

Step 2: Solid Waste Accumulation

  • Action: Collect all empty reagent vials, contaminated gloves, and weighing boats in a rigid, leak-proof secondary container lined with a heavy-duty polyethylene bag[1].

  • Validation: Ensure the container is kept tightly closed at all times except when actively adding waste. This prevents the escape of fugitive emissions and validates compliance with fire safety codes[7].

Step 3: Labeling and EPA Subpart K Compliance

  • Action: Attach a standardized hazardous waste tag immediately upon the first drop of waste entering the container. Document the exact chemical name (do not use abbreviations or chemical formulas alone) and the accumulation start date[8].

  • Causality: Under EPA RCRA Subpart K (applicable to eligible academic and research institutions), accurate labeling and a strict 6-month accumulation limit are mandatory to prevent the degradation of stored chemicals and ensure timely removal by a licensed hazardous waste professional[1][9].

Quantitative Data: Waste Categorization & Compatibility

The following table summarizes the disposal parameters for various waste streams containing 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one to ensure rapid, error-free decision-making.

Waste StreamPrimary MatrixEPA CharacteristicCompatible ContainerAuthorized Disposal Route
Solid Waste Pure Powder / Contaminated PPEToxic (Unlisted)HDPE / GlassHigh-Temperature Incineration
Halogenated Liquid Compound + DCM / ChloroformToxic, HalogenatedAmber GlassSpecialized Halogen Incineration
Non-Halogenated Liquid Compound + DMSO / EthanolIgnitable, ToxicHDPE / GlassFuel Blending / Incineration
Rinsate Primary Container WashToxic ResidueOriginal ContainerManaged as Hazardous Waste

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for segregating 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one waste streams to prevent cross-contamination.

G A Waste Generation: 3-(2-Hydroxyphenyl)-1,3- diphenylpropan-1-one B Physical State? A->B C Solid Waste (Powder/PPE) B->C Solid D Liquid Waste (Solvent Mixture) B->D Liquid G Non-Halogenated Organic Waste C->G Segregate E Halogenated Solvent? D->E F Halogenated Organic Waste E->F Yes (e.g., DCM) E->G No (e.g., EtOH) H Incineration via EPA/RCRA Facility F->H G->H

Decision tree for 3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one waste segregation and disposal.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf, NIH,[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf, NIH,[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories, US EPA,[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories, Daniels Health,[Link]

  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center,[Link]

  • Chemical Waste Disposal in Laboratory, Environmental Marketing Services,[Link]

  • Hazardous Waste Disposal Guide - Research Safety, Northwestern University,[Link]

  • Chemical Waste Disposal Guidelines, HKUST,[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
3-(2-Hydroxyphenyl)-1,3-diphenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.